Product packaging for 6-bromo-1H-indazol-5-amine(Cat. No.:CAS No. 1360928-41-1)

6-bromo-1H-indazol-5-amine

Cat. No.: B1379864
CAS No.: 1360928-41-1
M. Wt: 212.05 g/mol
InChI Key: DKMFIJAMIVLPHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-bromo-1H-indazol-5-amine is a useful research compound. Its molecular formula is C7H6BrN3 and its molecular weight is 212.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrN3 B1379864 6-bromo-1H-indazol-5-amine CAS No. 1360928-41-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1H-indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-5-2-7-4(1-6(5)9)3-10-11-7/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMFIJAMIVLPHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 6-bromo-1H-indazol-5-amine: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-bromo-1H-indazol-5-amine is a strategically important heterocyclic building block that has garnered significant interest in the field of medicinal chemistry. Its indazole core, a privileged scaffold in numerous pharmacologically active compounds, combined with the specific arrangement of a bromine atom and an amino group, offers a unique and versatile platform for the synthesis of novel therapeutic agents. The indazole moiety is a bioisostere of purine, enabling compounds derived from it to act as competitive inhibitors at the ATP-binding sites of various enzymes, particularly kinases. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for its effective utilization in drug discovery programs.

Physicochemical and Computational Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and drug design. These properties influence its solubility, reactivity, and pharmacokinetic profile in derivative compounds.

PropertyValueSource
Molecular Formula C₇H₆BrN₃--INVALID-LINK--[1]
Molecular Weight 212.05 g/mol --INVALID-LINK--[1]
CAS Number 1360928-41-1--INVALID-LINK--[1]
Appearance Solid (form may vary)--INVALID-LINK--[2]
Purity ≥98% (typically)--INVALID-LINK--[1]
Storage 4°C, protect from light--INVALID-LINK--[1]
Topological Polar Surface Area (TPSA) 54.7 Ų--INVALID-LINK--[1]
logP (calculated) 1.9076--INVALID-LINK--[1]
Hydrogen Bond Donors 2--INVALID-LINK--[1]
Hydrogen Bond Acceptors 2--INVALID-LINK--[1]
Rotatable Bonds 0--INVALID-LINK--[1]

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and logical synthetic route can be devised based on established methodologies for the synthesis of substituted indazoles. A common and effective strategy involves the construction of the indazole ring from a suitably substituted aniline precursor, followed by functional group interconversion.

A likely synthetic pathway commences with the nitration of 6-bromo-1H-indazole to introduce a nitro group at the 5-position, followed by the reduction of the nitro group to the desired amine. This approach is analogous to the synthesis of other amino-indazoles.[3]

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: A Plausible Two-Step Synthesis

The following protocol is a generalized procedure based on well-established chemical transformations for similar substrates and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 6-bromo-5-nitro-1H-indazole

This step involves the electrophilic nitration of 6-bromo-1H-indazole. The directing effects of the existing substituents on the indazole ring are crucial for achieving the desired regioselectivity.

  • Reaction:

    • To a stirred solution of concentrated sulfuric acid, cooled to 0 °C in an ice bath, slowly add 6-bromo-1H-indazole (1.0 equivalent) portion-wise, ensuring the temperature remains below 10 °C.

    • Once the 6-bromo-1H-indazole has completely dissolved, add a pre-cooled mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise, maintaining the low temperature.

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture onto crushed ice.

    • Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 6-bromo-5-nitro-1H-indazole.

Step 2: Synthesis of this compound

The final step is the reduction of the nitro group to the corresponding amine. Several methods are effective for this transformation, including catalytic hydrogenation or the use of reducing metals in acidic media.[4]

  • Reaction (using Iron in Ammonium Chloride):

    • In a round-bottom flask, suspend 6-bromo-5-nitro-1H-indazole (1.0 equivalent) in a mixture of ethanol and an aqueous solution of ammonium chloride.

    • Add iron powder (excess, e.g., 3-5 equivalents) to the suspension.

    • Heat the reaction mixture to reflux (typically 70-80 °C) and stir vigorously. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

    • The crude product can be further purified by column chromatography on silica gel.

Spectroscopic Characterization

The structural confirmation of synthesized this compound is crucial. Standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are employed for this purpose. While specific experimental spectra for this compound are not widely published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of similar indazole derivatives.[5]

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring and the protons of the amino group. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.

  • Indazole Protons: Signals for H-3, H-4, and H-7 are expected in the aromatic region (typically δ 7.0-8.5 ppm). The specific chemical shifts and coupling constants will be influenced by the electronic effects of the bromo and amino substituents.

  • Amino Protons: A broad singlet corresponding to the two protons of the NH₂ group is anticipated, the chemical shift of which can vary depending on the solvent and concentration.

  • NH Proton: A broad singlet for the N-H proton of the indazole ring is also expected, which may exchange with D₂O.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

  • Aromatic Carbons: Seven distinct signals are expected for the carbon atoms of the indazole ring. The carbons attached to the bromine and amino groups will show characteristic chemical shifts.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of the compound. The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio).

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by the interplay of its three key functional components: the indazole ring system, the amino group, and the bromine atom. This trifecta of reactivity makes it a highly valuable intermediate in the synthesis of complex molecules.[6]

Caption: Key reactivity sites of this compound.

  • Reactions at the Indazole Nitrogens: The N-H of the pyrazole ring can undergo various reactions, including alkylation, arylation, and acylation. The regioselectivity of these reactions (N1 vs. N2) can often be controlled by the choice of reagents and reaction conditions.

  • Reactions of the Amino Group: The primary amino group at the 5-position is a versatile handle for a wide range of chemical transformations. It readily undergoes acylation with acid chlorides or anhydrides to form amides, and sulfonylation with sulfonyl chlorides to form sulfonamides. It can also participate in reductive amination and other C-N bond-forming reactions.

  • Reactions of the Bromo Group: The bromine atom at the 6-position is particularly valuable for its ability to participate in a variety of palladium-catalyzed cross-coupling reactions. These include:

    • Suzuki-Miyaura Coupling: for the formation of C-C bonds with boronic acids or esters.

    • Buchwald-Hartwig Amination: for the formation of C-N bonds with amines.

    • Sonogashira Coupling: for the formation of C-C triple bonds with terminal alkynes.

    • Heck Coupling: for the formation of C-C double bonds with alkenes.

This reactivity allows for the introduction of a wide array of substituents at the 6-position, enabling the exploration of chemical space and the optimization of biological activity.

Applications in Drug Discovery

The primary application of this compound in drug discovery is as a key intermediate in the synthesis of kinase inhibitors for the treatment of cancer and other diseases. The indazole scaffold serves as an excellent starting point for inhibitor design due to its ability to form key hydrogen bonding interactions with the hinge region of the kinase active site.

The strategic placement of the amino and bromo groups allows for the systematic modification of the molecule to enhance potency and selectivity for specific kinase targets. The amino group can be functionalized to interact with specific residues within the active site, while the bromo group provides a site for the attachment of larger substituents that can extend into solvent-exposed regions of the ATP-binding pocket.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. General safety measures include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

  • Storing the compound in a tightly sealed container in a cool, dry place, away from light and incompatible materials.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel, biologically active molecules. Its unique combination of a privileged indazole core with strategically placed reactive functional groups makes it an indispensable tool for medicinal chemists, particularly in the development of targeted kinase inhibitors. The plausible synthetic routes and understanding of its chemical reactivity outlined in this guide provide a solid foundation for researchers to leverage the full potential of this important chemical entity in their drug discovery endeavors.

References

6-bromo-1H-indazol-5-amine molecular structure and conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of 6-bromo-1H-indazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted indazole, a heterocyclic scaffold of paramount importance in medicinal chemistry and drug development. An intricate understanding of its three-dimensional structure and conformational dynamics is critical for rational drug design, structure-activity relationship (SAR) studies, and predicting its interactions with biological targets. This guide provides a detailed examination of the molecule's structural features, focusing on its aromatic system, the influence of its substituents, and its conformational landscape, which is dominated by annular tautomerism. We synthesize data from established chemical principles, computational models, and spectroscopic methodologies to present a comprehensive structural profile. This document serves as a foundational resource for researchers leveraging this molecule in synthetic chemistry and pharmaceutical development.

Introduction: The Indazole Scaffold in Medicinal Chemistry

Indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, is recognized as a "privileged scaffold" in drug discovery. This designation stems from its ability to bind to a wide array of biological targets with high affinity, leading to diverse pharmacological activities. Derivatives of indazole have been successfully developed into therapeutics for conditions ranging from cancer to inflammatory diseases.

The structural rigidity of the fused ring system, combined with its capacity for hydrogen bonding (both as a donor and acceptor) and π-stacking interactions, makes it an ideal framework for molecular recognition. The specific substitution pattern on the indazole core, such as that in this compound, fine-tunes its electronic properties, solubility, and steric profile, thereby modulating its biological activity. A precise characterization of its molecular structure and preferred conformation is the first step toward unlocking its full therapeutic potential.

Molecular Structure of this compound

The molecular architecture of this compound is defined by its core indazole system and the electronic effects of its bromine and amine substituents.

Core Heterocyclic System and Aromaticity

The indazole ring system is a 10 π-electron aromatic structure, adhering to Hückel's rule. This aromaticity confers significant thermodynamic stability. The molecule consists of a six-membered benzene ring fused to a five-membered pyrazole ring. The fusion of these rings results in a nearly planar structure, which is a key feature for its interaction with planar residues in protein binding sites, such as those involved in π-stacking.

Influence of Substituents

The substituents at the 5- and 6-positions significantly modulate the electronic landscape of the indazole ring:

  • 5-Amino Group (-NH₂): The amino group is a strong electron-donating group (EDG) through resonance (+R effect). It increases the electron density on the aromatic ring, particularly at the ortho and para positions. This has profound implications for the molecule's reactivity and its ability to act as a hydrogen bond donor.

  • 6-Bromo Group (-Br): Bromine is an electronegative atom, making it an electron-withdrawing group (EWG) through induction (-I effect). However, it also possesses lone pairs that can be donated through resonance (+R effect). Overall, it acts as a deactivating but ortho-, para-directing group in electrophilic aromatic substitution. Its presence is critical for modulating the molecule's lipophilicity and can serve as a key interaction point (halogen bonding) in a protein active site.

The interplay between the electron-donating amino group and the electron-withdrawing bromo group creates a unique electronic distribution that influences the molecule's dipole moment and intermolecular interactions.

Key Molecular Properties

A summary of the fundamental physicochemical properties of this compound is provided below. These parameters are essential for computational modeling, solubility assessment, and pharmacokinetic predictions.

PropertyValueSource
CAS Number 1360928-41-1[1][2]
Molecular Formula C₇H₆BrN₃[1][2]
Molecular Weight 212.05 g/mol [1]
Topological Polar Surface Area (TPSA) 54.7 Ų[1]
LogP (Calculated) 1.9076[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 0[1]

Conformational Analysis

For a rigid, planar molecule like this compound, conformational analysis primarily centers on the phenomenon of annular tautomerism.

Annular Tautomerism: The Predominance of the 1H-Indazole Form

Indazole can exist in two primary tautomeric forms depending on the location of the proton on the pyrazole ring: 1H-indazole and 2H-indazole.[3] The 1H-tautomer, where the proton is on the nitrogen adjacent to the fused benzene ring (N1), is known as the benzenoid form. The 2H-tautomer, with the proton on the N2 nitrogen, is referred to as the quinonoid form.[3]

Numerous experimental and theoretical studies have conclusively shown that the 1H-tautomer is thermodynamically more stable .[4][5] This stability is attributed to the preservation of the benzene ring's full aromaticity in the 1H form, whereas the 2H form adopts a less stable quinonoid-like structure.[3][5]

Caption: Equilibrium between the more stable 1H and less stable 2H tautomers.

The energy difference between the two forms has been calculated to be significant, ensuring that under standard physiological conditions, this compound exists overwhelmingly as the 1H tautomer.

Tautomer ComparisonEnergy Difference (1H vs. 2H)ConclusionReference
Thermodynamic Stability 1H is more stable by ~2.3-3.6 kcal/mol1H tautomer is the predominant form[4]
Conformation in the Solid State: A Crystallographic Perspective

While no public crystal structure for this compound (CAS 1360928-41-1) is currently available in the Cambridge Structural Database (CSD), analysis of closely related bromo-amino-indazole structures allows for a robust prediction of its solid-state conformation.[6][7][8]

In the crystalline state, the molecule is expected to be nearly planar.[6] The conformation will be dominated by a network of intermolecular hydrogen bonds. The N-H from the indazole ring and the two N-H bonds from the 5-amino group will act as hydrogen bond donors. The N2 nitrogen of the pyrazole ring is the primary hydrogen bond acceptor. This typically leads to the formation of dimers or extended chains, creating a stable, well-ordered crystal lattice.[6]

Conformation in Solution: Insights from NMR Spectroscopy

In solution, the molecule retains its planar structure. The primary conformational question that can be addressed by Nuclear Magnetic Resonance (NMR) is the verification of the dominant tautomeric form. 2D NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for this purpose.[9][10]

A NOESY experiment detects protons that are close in space (<5 Å). For the 1H-tautomer, a distinct NOE correlation would be expected between the N1-H proton and the proton at the C7 position of the indazole ring. The absence of such a correlation and the presence of other specific long-range correlations could suggest the 2H form, although this is highly unlikely to be the major species.[9]

Experimental and Computational Methodologies

Determining the precise molecular structure and conformation relies on a combination of experimental techniques and computational modeling.

workflow start Structural Analysis of This compound exp Experimental Methods start->exp comp Computational Methods start->comp xray Single Crystal X-ray Diffraction exp->xray nmr 2D NMR Spectroscopy (NOESY, HMBC) exp->nmr dft Density Functional Theory (DFT) comp->dft solid_state Solid-State Conformation (Bond Lengths, Angles, Intermolecular Interactions) xray->solid_state Provides solution_state Solution-State Conformation (Tautomer Verification, Proton Proximity) nmr->solution_state Provides optimized_geom Gas-Phase Optimized Geometry (Electronic Properties, Energy Calculations) dft->optimized_geom Provides

Caption: Workflow for the comprehensive conformational analysis of the title compound.

Protocol: Single Crystal X-ray Diffraction

Single crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state.[11]

  • Crystal Growth: High-quality single crystals of this compound must be grown. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling techniques using a range of solvents (e.g., ethanol, ethyl acetate, dichloromethane).

  • Data Collection: A suitable crystal is mounted on a diffractometer. It is then irradiated with a monochromatic X-ray beam while being rotated. The diffraction pattern of the X-rays is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the crystal lattice are determined (structure solution) and then optimized to best fit the experimental data (structure refinement).

  • Analysis: The final refined structure provides precise atomic coordinates, from which bond lengths, bond angles, torsion angles, and details of intermolecular interactions (like hydrogen bonds) can be derived.[12]

Protocol: Nuclear Magnetic Resonance (NMR) for Conformational Elucidation

NMR spectroscopy, particularly 2D NOESY, provides information on through-space proximity of nuclei, which is essential for confirming conformation in solution.[13][14]

  • Sample Preparation: Dissolve a pure sample (~5-10 mg) of this compound in a deuterated solvent (e.g., DMSO-d₆, which can exchange with the N-H protons, or CDCl₃ if solubility permits and N-H signals are desired).

  • Data Acquisition: Acquire a standard 1D proton spectrum to assign chemical shifts. Following this, acquire a 2D NOESY spectrum. The key parameter is the "mixing time," which is optimized (typically 300-800 ms) to allow for the nuclear Overhauser effect to build up.

  • Data Processing and Analysis: Process the 2D data using appropriate software. Analyze the resulting spectrum for cross-peaks. A cross-peak between two protons indicates they are spatially close. The volume of the cross-peak is inversely proportional to the sixth power of the distance between the protons (I ∝ 1/r⁶).[15] The presence or absence of key correlations (e.g., N1-H to C7-H) confirms the tautomeric state.

Protocol: Density Functional Theory (DFT) Calculations

Computational chemistry provides invaluable insights into molecular structure and energetics where experimental data is unavailable.[16]

  • Structure Building: Construct the 3D structure of both the 1H- and 2H-tautomers of this compound using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization for both tautomers using Density Functional Theory (DFT). A common and reliable method is the B3LYP functional with a sufficiently large basis set, such as 6-311++G(d,p).[17][18] This calculation finds the lowest energy (most stable) conformation of the molecule in the gas phase.

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized structures. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Analysis: Compare the final energies of the optimized 1H and 2H tautomers to determine their relative stability.[19] The optimized geometry provides theoretical bond lengths and angles that can be compared with experimental data if available. Further calculations can yield properties like the molecular electrostatic potential (MEP) map, which visualizes the electron-rich and electron-poor regions of the molecule, and frontier molecular orbitals (HOMO-LUMO), which are key to understanding reactivity.[17][18]

Summary and Significance

The molecular structure of this compound is a stable, planar, aromatic system. Its conformational landscape is overwhelmingly dominated by the 1H-tautomer , a consequence of the thermodynamic stability conferred by its benzenoid electronic structure. In the solid state, its conformation is dictated by a robust network of intermolecular hydrogen bonds, while it retains its planar monomeric form in solution.

For drug development professionals, this structural rigidity and defined tautomeric preference are advantageous. They reduce the conformational complexity that must be considered when modeling ligand-receptor interactions. The key structural features—the hydrogen-bonding capabilities of the amino and pyrazole groups, the potential for halogen bonding from the bromine atom, and the overall planar aromatic surface—are the primary determinants of its biological activity. A thorough understanding of these features, as outlined in this guide, is the cornerstone of designing next-generation indazole-based therapeutics.

References

Introduction: A Pivotal Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-bromo-1H-indazol-5-amine (CAS: 1360928-41-1)

This compound is a heterocyclic building block that has emerged as a compound of significant interest for researchers and scientists in the field of drug discovery.[1][2] Its indazole core is a privileged structure, meaning it is a molecular framework that is frequently found in biologically active compounds.[3] Specifically, the indazole nucleus is recognized as a bioisostere of the purine ring found in adenosine triphosphate (ATP), allowing molecules derived from this scaffold to act as competitive inhibitors at the ATP-binding sites of enzymes, particularly kinases.[4]

The strategic placement of the amino and bromo groups on the indazole ring makes this compound a highly versatile intermediate. The amino group provides a key interaction point for hydrogen bonding within enzyme active sites, while the bromine atom serves as a reactive handle for introducing further molecular complexity through cross-coupling reactions.[4][5] This guide provides a comprehensive technical overview of its properties, a representative synthesis, its application in kinase inhibitor development, and relevant experimental protocols.

Physicochemical and Computational Properties

A clear understanding of the compound's fundamental properties is the first step in its effective application. The data below has been consolidated from various chemical suppliers and databases.[6][7][8][9][10]

PropertyValue
CAS Number 1360928-41-1
Molecular Formula C₇H₆BrN₃
Molecular Weight 212.05 g/mol
IUPAC Name This compound
Synonym(s) 5-Amino-6-bromo-1H-indazole
Purity Typically ≥98%
Appearance Solid (form may vary)
Storage Conditions 4°C, protect from light, inert atmosphere
SMILES NC1=CC2=C(NN=C2)C=C1Br
InChI Key DKMFIJAMIVLPHS-UHFFFAOYSA-N
Topological Polar Surface Area (TPSA) 54.7 Ų
logP (calculated) 1.9076
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 2
Rotatable Bonds 0

Synthesis of the Indazole Core: A Representative Protocol

The construction of the indazole ring system is typically achieved by forming the pyrazole ring onto an appropriately functionalized benzene derivative.[11] While numerous specific pathways exist, a common and effective strategy for creating aminoindazoles involves the cyclization of a fluorobenzonitrile precursor with hydrazine.[12][13]

The following protocol is a representative, generalized procedure for the synthesis of an amino-bromo-indazole scaffold, based on established methodologies.

Workflow for Indazole Synthesis

Synthesis_Workflow SM Substituted 2-Fluorobenzonitrile Product This compound SM->Product  Hydrazine Hydrate  Ethanol, Reflux  (Cyclization)

Caption: Generalized synthetic workflow for an amino-indazole.

Step-by-Step Synthesis Protocol

Objective: To synthesize 5-bromo-1H-indazol-3-amine from 5-bromo-2-fluorobenzonitrile as a foundational example of indazole ring formation.[12][13]

Materials & Reagents:

  • 5-bromo-2-fluorobenzonitrile

  • Hydrazine hydrate (80-99%)

  • Ethanol (EtOH)

  • Round-bottom flask or sealed reaction vessel

  • Reflux condenser

  • Magnetic stirrer and heat source

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a solution of 5-bromo-2-fluorobenzonitrile (1.0 equivalent) in ethanol (approx. 20 mL per 1.0 mmol of nitrile), add hydrazine hydrate (10.0 equivalents).

  • Heating: The reaction mixture is heated to reflux (or heated in a sealed tube to ~70-90 °C) for 2-4 hours.[12] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and then concentrated to dryness using a rotary evaporator.

  • Purification: The resulting crude solid is purified by recrystallization from a suitable solvent, such as ethanol, to afford the final indazole product.[12]

Note: This protocol describes the synthesis of a structural isomer. The synthesis of the specific 6-bromo-5-amino isomer would require starting with a correspondingly substituted precursor, such as 2-bromo-5-fluoro-4-nitrobenzonitrile, followed by cyclization and subsequent reduction of the nitro group.

Application in Drug Discovery: The Kinase Inhibitor Scaffold

The indazole scaffold's most prominent role in modern drug discovery is as a foundational structure for potent and selective kinase inhibitors.[4][5][14][15] Kinases are critical enzymes in cellular signaling, and their dysregulation is a known driver of diseases like cancer.[15]

Mechanism of Action: Competitive ATP Inhibition

The 1H-indazole core acts as a "hinge-binder." The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the backbone of the kinase's "hinge region," the flexible loop that connects the N- and C-lobes of the enzyme.[4] This interaction mimics the way natural ATP binds, allowing the indazole-based inhibitor to occupy the ATP-binding pocket and block the kinase's phosphorylating activity.

Kinase_Inhibition cluster_0 Kinase ATP-Binding Pocket Kinase Kinase Enzyme Hinge Region Blocked Phosphorylation BLOCKED Kinase->Blocked Inhibition ATP ATP ATP->Kinase Binds to Hinge Inhibitor This compound Derivative Inhibitor->Kinase Competitively Binds to Hinge

Caption: Competitive inhibition of a kinase by an indazole derivative.

Leveraging the Bromo-Substituent: Suzuki Cross-Coupling

The bromine atom at the 6-position is not merely a placeholder; it is a key functional group for synthetic elaboration via metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions.[4][5] This allows for the systematic exploration of the solvent-exposed regions of the ATP pocket, enabling chemists to fine-tune the molecule's potency, selectivity, and pharmacokinetic properties.

Generalized Protocol: Suzuki Cross-Coupling

Objective: To couple an arylboronic acid to the 6-bromo position of the indazole core.

Materials & Reagents:

  • This compound (or a protected derivative) (1.0 eq)

  • Arylboronic acid or ester (1.2 eq)

  • Palladium catalyst (e.g., [Pd(dppf)Cl₂]) (0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)[5][13]

  • Solvent (e.g., 1,4-Dioxane/Water mixture)[5]

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dried reaction vessel, add the 6-bromo-indazole, the arylboronic acid, the base, and the palladium catalyst.

  • Inerting: Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen) three times to remove oxygen.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Heating: Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.[5]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Generalized Protocol: Kinase Inhibition Assay

Objective: To measure the ability of a compound derived from this compound to inhibit the activity of a purified kinase enzyme.[15]

Materials & Reagents:

  • Recombinant human kinase enzyme

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compound (dissolved in DMSO)

  • Assay buffer

  • Microplate (e.g., 384-well)

  • Detection reagent (e.g., phospho-specific antibody or luminescence-based ATP detection kit)

Procedure:

  • Preparation: Prepare serial dilutions of the test compound in assay buffer.

  • Reaction: In the wells of a microplate, add the kinase enzyme and the test compound at various concentrations. Incubate for a defined period (e.g., 15 minutes) to allow for binding.

  • Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).

  • Detection: Stop the reaction and add the detection reagent. Measure the signal (e.g., fluorescence, luminescence) which corresponds to the amount of phosphorylation (or remaining ATP).

  • Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.[16] Users should consult the full Safety Data Sheet (SDS) before use.[17]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[17]

  • Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed in a dry, dark, and well-ventilated place as recommended.[9]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. In case of skin contact, wash off with soap and plenty of water.[17]

Conclusion

This compound (CAS 1360928-41-1) is more than just a chemical intermediate; it is a strategically designed scaffold that offers significant advantages in the field of medicinal chemistry. Its inherent ability to mimic ATP binding provides a robust starting point for kinase inhibitor design, while its functional handles—the amino and bromo groups—grant chemists the synthetic flexibility to build highly potent and selective therapeutic candidates. This combination of a privileged core and synthetic versatility ensures that this compound will remain a valuable tool for researchers dedicated to developing the next generation of targeted therapies.

References

Physical and chemical properties of 6-bromo-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-bromo-1H-indazol-5-amine: A Versatile Scaffold in Modern Drug Discovery

Introduction

This compound is a heterocyclic aromatic compound that has emerged as a significant building block in the field of medicinal chemistry. Its indazole core is recognized as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound, underscoring its importance as a key intermediate in the synthesis of pharmacologically active molecules.[3][4]

Physicochemical and Computational Properties

The fundamental physical and computational properties of this compound are crucial for its application in synthesis and drug design. These properties dictate its solubility, membrane permeability, and potential for intermolecular interactions.

PropertyValueSource
IUPAC Name This compound[5]
Synonyms 5-Amino-6-bromo-1H-indazole, 6-Bromo-1H-indazol-5-ylamine[5][6]
CAS Number 1360928-41-1[5][6][7]
Molecular Formula C₇H₆BrN₃[5][6]
Molecular Weight 212.05 g/mol [6]
Physical Form Solid/Powder
Purity ≥97-98% (typical)[6]
Melting Point Not specified; similar compounds like 5-bromo-1H-indazole melt at 123-127 °C.
Solubility Limited aqueous solubility is expected. The non-substituted 1H-indazol-5-amine has a measured solubility of 17.9 µg/mL.[8]
Topological Polar Surface Area (TPSA) 54.7 Ų[6]
LogP (octanol-water partition coefficient) 1.9076[6]
Hydrogen Bond Donors 2[6]
Hydrogen Bond Acceptors 2[6]
Rotatable Bonds 0[6]

Structural Elucidation and Spectroscopic Data

The definitive identification and purity assessment of this compound rely on a combination of standard analytical techniques, including NMR, Mass Spectrometry, and IR Spectroscopy.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring and the protons of the amine group. The protons on the benzene portion of the ring will appear as singlets or doublets in the aromatic region (typically δ 6.5-8.0 ppm). The two amine protons (-NH₂) will likely appear as a broad singlet, and the N-H proton of the pyrazole ring will also be present. The exact chemical shifts are dependent on the solvent and concentration.[9]

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environment (i.e., carbons bonded to bromine or nitrogen will be shifted accordingly).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.[3] The presence of a bromine atom will result in a characteristic isotopic pattern in the mass spectrum, with two major peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by two mass units. This provides definitive evidence for the presence of a single bromine atom in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. For this compound, key absorption bands are expected:

  • N-H Stretching: As a primary amine, two distinct bands are expected in the 3250-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches of the -NH₂ group.[10][11] A broader band for the indazole N-H stretch may also be observed.

  • N-H Bending: A bending vibration for the primary amine (scissoring) is typically observed around 1580-1650 cm⁻¹.[10][12]

  • C-N Stretching: A strong band for the aromatic C-N stretch is expected in the 1250-1335 cm⁻¹ range.[10]

  • Aromatic C-H and C=C Stretching: Standard absorptions for the aromatic ring will be present.

Chemical Reactivity and Synthetic Potential

The chemical reactivity of this compound is governed by its three key structural components: the nucleophilic amino group, the versatile bromo substituent, and the indazole ring itself. This trifecta of functionality makes it a highly valuable intermediate for building molecular complexity.

Reactivity_of_this compound mol This compound N1 N-H (Indazole) N1_react Alkylation, Acylation N1->N1_react Nucleophilic site NH2 -NH₂ (Amine) NH2_react Acylation, Alkylation, Diazotization NH2->NH2_react Nucleophilic site Br -Br (Bromo) Br_react Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig) Br->Br_react Reaction handle ring Aromatic Core ring_react Electrophilic Substitution (e.g., Nitration) ring->ring_react Ring reactivity Synthesis_Workflow start Substituted Bromo-Aniline step1 Nitration start->step1 intermediate1 Dinitro-Bromo- Aniline Derivative step1->intermediate1 step2 Reductive Cyclization intermediate1->step2 intermediate2 Nitro-Bromo- Indazole Derivative step2->intermediate2 step3 Nitro Group Reduction intermediate2->step3 product 6-bromo-1H- indazol-5-amine step3->product Signaling_Pathway_Inhibition sub This compound synth Multi-step Synthesis sub->synth inhibitor Kinase Inhibitor (Indazole-based) synth->inhibitor kinase Target Kinase (e.g., in cancer cell) inhibitor->kinase Binds & Inhibits pathway Cell Signaling Pathway kinase->pathway Activates kinase->pathway proliferation Tumor Growth & Proliferation pathway->proliferation Promotes

References

An In-depth Technical Guide to the Solubility of 6-bromo-1H-indazol-5-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of 6-bromo-1H-indazol-5-amine, a crucial building block in medicinal chemistry and drug development. Given the limited availability of specific quantitative solubility data in public literature, this document emphasizes the prediction of solubility based on physicochemical properties and furnishes detailed, field-proven experimental protocols for its determination. This approach empowers researchers to generate precise, application-specific solubility data for this compound in various organic solvents.

Understanding the Solubility of this compound: A Physicochemical Perspective

The solubility of an organic compound is governed by its molecular structure and the nature of the solvent. For this compound, several key features dictate its solubility profile: the indazole core, the bromo substituent, and the amine group.

The indazole ring system, a bicyclic aromatic heterocycle, contributes to the molecule's rigidity and potential for π-π stacking interactions. The presence of both a hydrogen bond donor (the N-H of the indazole ring and the amine group) and hydrogen bond acceptors (the nitrogen atoms of the indazole ring and the lone pair on the amine nitrogen) suggests the capacity for hydrogen bonding.[1] The bromine atom attached to the benzene ring adds to the molecular weight and volume, and its electronegativity can influence the electronic distribution of the ring system.

The primary amine group (-NH2) is a polar functional group capable of forming strong hydrogen bonds. This group is expected to enhance solubility in polar protic solvents. However, the overall molecule has a significant nonpolar surface area due to the fused ring system, which will favor solubility in certain organic solvents.

Predictive models, such as those based on the octanol-water partition coefficient (LogP), can offer insights into a compound's lipophilicity and, by extension, its solubility in organic solvents. A calculated LogP of 1.9076 for this compound suggests a moderate degree of lipophilicity, indicating that it will likely exhibit solubility in a range of organic solvents.[1]

While specific data is scarce for this compound, it is a general observation that indazole derivatives are often soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as in alcohols.[2]

Predicted and Observed Solubility Profile

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)HighThese solvents can accept hydrogen bonds from the amine and indazole N-H groups and have a high dielectric constant, which helps to solvate the polar parts of the molecule. Indazole derivatives are generally known to be soluble in DMSO and DMF.[2]
Polar Protic Methanol, EthanolModerate to HighThese solvents can both donate and accept hydrogen bonds, interacting favorably with the amine and indazole functional groups.
Nonpolar Aprotic Dichloromethane (DCM), ChloroformModerateThe bromo-indazole core provides sufficient nonpolar character for solubility in these solvents, although the polar amine group may limit high solubility.
Nonpolar Hexanes, TolueneLowThe significant polarity and hydrogen bonding capability of the amine and indazole N-H groups are not well-solvated by nonpolar solvents.

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, experimental determination is essential. The two most common methods in drug discovery and development are the determination of thermodynamic and kinetic solubility.[3]

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature.[4] The shake-flask method is the gold standard for this measurement.[5]

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. It is crucial to have undissolved solid remaining to ensure a saturated solution.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a fine-pored filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

Workflow for Thermodynamic Solubility Determination

G A Add excess solid this compound to solvent B Equilibrate in temperature-controlled shaker (24-48h) A->B Step 1-2 C Allow undissolved solid to sediment B->C Step 3 D Withdraw and filter supernatant (0.22 µm filter) C->D Step 4 E Quantify concentration via HPLC or LC-MS D->E Step 5 F Calculate Thermodynamic Solubility (e.g., mg/mL or mM) E->F Analysis

Caption: Shake-flask method for thermodynamic solubility.

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock solution (typically in DMSO) into an aqueous or organic solvent system.[6] This method is high-throughput and commonly used in early drug discovery.[7]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution into the desired organic solvent.

  • Incubation: Incubate the plate at a controlled temperature for a defined period (e.g., 1-2 hours) with gentle shaking.

  • Precipitation Detection: Measure the turbidity or light scattering of each well using a plate reader (nephelometry). The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

  • (Optional) Filtration and Quantification: Alternatively, the samples can be filtered through a filter plate, and the concentration of the dissolved compound in the filtrate can be quantified by HPLC-UV or LC-MS.

Workflow for Kinetic Solubility Determination

G A Prepare high-concentration DMSO stock solution B Serially dilute stock solution into organic solvent in microplate A->B Step 1-2 C Incubate with gentle shaking (1-2h) B->C Step 3 D Measure turbidity/light scattering (Nephelometry) C->D Step 4 F Alternatively, filter and quantify supernatant via HPLC/LC-MS C->F Alternative Step 4 E Determine concentration at precipitation point D->E Analysis

Caption: High-throughput kinetic solubility determination.

Conclusion

While specific, publicly available quantitative solubility data for this compound in organic solvents is limited, a thorough understanding of its physicochemical properties allows for reasoned predictions of its solubility behavior. The presence of both hydrogen-bonding functionalities and a significant nonpolar scaffold suggests solubility in a range of polar aprotic and protic organic solvents. For researchers and drug development professionals requiring precise solubility data, the detailed experimental protocols for thermodynamic and kinetic solubility determination provided in this guide offer a robust framework for generating reliable, application-specific results.

References

Spectroscopic Data for 6-bromo-1H-indazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 6-bromo-1H-indazol-5-amine. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural and electronic properties of this molecule. This guide is intended for researchers, scientists, and professionals in the field of drug development who are working with or interested in indazole derivatives.

Introduction to this compound

This compound, with the Chemical Abstracts Service (CAS) registry number 1360928-41-1, is a substituted indazole. The indazole core is a key pharmacophore in many biologically active compounds, and the presence of a bromine atom and an amine group provides versatile handles for further chemical modifications, making it a valuable building block in medicinal chemistry. Understanding its spectroscopic signature is crucial for its identification, purity assessment, and the structural elucidation of its derivatives.

Molecular Structure and Properties:

  • Molecular Formula: C₇H₆BrN₃[1][2]

  • Molecular Weight: 212.05 g/mol [2]

  • IUPAC Name: this compound[1]

Caption: 2D Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, and the N-H proton of the indazole ring.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-3~8.0Singlet1H
H-4~7.5Singlet1H
H-7~7.3Singlet1H
-NH₂~4.5-5.5Broad Singlet2H
-NH (indazole)~12.0-13.0Broad Singlet1H

Interpretation:

  • The proton at the C-3 position is expected to be a singlet and appear at the most downfield position among the aromatic protons due to the influence of the adjacent nitrogen atoms.

  • The protons at C-4 and C-7 will also be singlets due to the substitution pattern. Their chemical shifts are influenced by the electron-donating amine group and the electron-withdrawing bromine atom.

  • The amine (-NH₂) protons typically appear as a broad singlet, and their chemical shift can be highly dependent on the solvent and concentration.

  • The indazole N-H proton is acidic and will appear as a very broad singlet at a significantly downfield chemical shift.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Carbon Predicted Chemical Shift (δ, ppm)
C-3~135
C-3a~120
C-4~115
C-5~140
C-6~100
C-7~125
C-7a~145

Interpretation:

  • The carbon atoms attached to nitrogen (C-3, C-3a, C-7a) will have characteristic chemical shifts.

  • The carbon bearing the amino group (C-5) will be significantly shielded compared to a standard aromatic carbon.

  • The carbon atom bonded to the bromine (C-6) will be deshielded.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Record the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs should be used.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H and C-N bonds, as well as aromatic C-H and C=C bonds.

Functional Group **Expected Absorption Range (cm⁻¹) **Intensity
N-H Stretch (amine)3300-3500Medium (two bands for primary amine)
N-H Stretch (indazole)3100-3300Broad
Aromatic C-H Stretch3000-3100Medium to Weak
C=C Stretch (aromatic)1500-1600Medium to Strong
N-H Bend (amine)1580-1650Medium
C-N Stretch1250-1350Medium
C-Br Stretch500-600Medium to Strong

Interpretation:

  • The presence of two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region would confirm the primary amine group.

  • A broad absorption band around 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration of the indazole ring, often broadened due to hydrogen bonding.

  • The aromatic C=C stretching vibrations will appear in the 1500-1600 cm⁻¹ region.

  • The N-H bending vibration of the primary amine is also expected in a similar region to the C=C stretches.

  • The C-N and C-Br stretching vibrations will be found in the fingerprint region.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Molecular Ion Peak:

  • The mass spectrum should show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of this compound (212.05 g/mol ). Due to the presence of bromine, there will be a characteristic isotopic pattern with two peaks of nearly equal intensity at M⁺ and M⁺+2, corresponding to the bromine isotopes ⁷⁹Br and ⁸¹Br.

Potential Fragmentation Pathway:

A common fragmentation pathway for indazole derivatives involves the loss of small molecules like HCN or N₂. The bromo-substituted aromatic ring can also undergo fragmentation.

Potential Mass Spectrometry Fragmentation of this compound M+ [C₇H₆BrN₃]⁺˙ m/z = 211/213 M-HCN [C₆H₅BrN₂]⁺˙ m/z = 184/186 M+->M-HCN -HCN M-N2 [C₇H₆Br]⁺ m/z = 183/185 M+->M-N2 -N₂ M-Br [C₇H₆N₃]⁺ m/z = 132 M+->M-Br -Br

Caption: A simplified potential fragmentation pathway for this compound in mass spectrometry.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic pattern for bromine.

Conclusion

The spectroscopic data presented in this guide, including NMR, IR, and MS, provide a detailed chemical signature for this compound. While experimental data is not widely published, the predicted and expected spectral features outlined here offer a solid foundation for the identification and characterization of this important synthetic intermediate. Researchers and drug development professionals can use this information to ensure the quality of their materials and to facilitate the development of new chemical entities based on the indazole scaffold.

References

Potential biological activity of 6-bromo-1H-indazol-5-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of 6-Bromo-1H-indazol-5-amine Derivatives

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1][2] Among its many variations, the this compound framework serves as a particularly versatile starting point for the synthesis of potent and selective bioactive molecules. The strategic placement of the bromine atom and the amino group provides orthogonal handles for chemical modification, enabling extensive exploration of structure-activity relationships (SAR). This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives originating from this core. We delve into their primary role as kinase inhibitors, detailing their mechanism of action and impact on critical oncogenic signaling pathways. Furthermore, we explore their downstream cellular effects, including antiproliferative activity and induction of apoptosis. This guide includes detailed, field-proven experimental protocols and data visualization to equip researchers and drug development professionals with the foundational knowledge required to leverage this promising scaffold in the discovery of novel therapeutic agents.

The this compound Scaffold: A Strategic Asset in Medicinal Chemistry

The Indazole Moiety as a Privileged Structure

Nitrogen-containing heterocyclic compounds are cornerstones of modern pharmacology, and the indazole ring system is a preeminent example.[2][3] Its bicyclic structure, composed of a fused benzene and pyrazole ring, serves as a bioisostere for the purine ring of ATP. This mimicry allows indazole derivatives to function effectively as competitive inhibitors at the ATP-binding site of a vast number of enzymes, most notably protein kinases.[4] The nitrogen atoms in the pyrazole ring act as crucial hydrogen bond donors and acceptors, forming stable interactions with the hinge region of the kinase domain—a key determinant of binding affinity.[4] This inherent biological relevance has led to the development and FDA approval of several indazole-based kinase inhibitors, including Axitinib, Pazopanib, and Entrectinib, for the treatment of various cancers.[1][5][6]

Synthetic Versatility of the this compound Core

The this compound scaffold is not merely a biologically active core; it is a highly adaptable platform for synthetic elaboration. The two functional groups—the bromine atom at the C6 position and the amine at the C5 position—offer distinct and complementary opportunities for diversification.

  • The C6-Bromo Group: This position is primed for modern cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.[4][7] These appended moieties can be designed to extend into the solvent-exposed regions of the target's binding pocket, significantly influencing the compound's potency and selectivity profile.

  • The C5-Amine Group: The amino group is a versatile nucleophile and a hydrogen bond donor. It can be readily functionalized through acylation to form amides, sulfonamides, or ureas. It can also undergo reductive amination or serve as a building block for further heterocyclic ring formation. These modifications can establish critical interactions within the active site of a target protein, further refining the compound's biological activity.[8]

This dual functionality allows for a combinatorial-like approach to library synthesis, enabling a systematic and thorough exploration of the chemical space around the indazole core to optimize for therapeutic efficacy.

Synthetic Strategies and Methodologies

The generation of a diverse library of derivatives from the this compound core relies on robust and well-established synthetic organic chemistry transformations. The general workflow involves the initial synthesis or acquisition of the core scaffold, followed by targeted derivatization.

General Synthetic Workflow

The process typically begins with the functionalization of the more reactive C6-bromo position, followed by modification of the C5-amino group, although the sequence can be reversed depending on the desired final structure and protecting group strategy.

G A This compound (Starting Material) B Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) at C6 Position A->B Boronic Acid/Ester, Pd Catalyst, Base C Intermediate: C6-Aryl/Alkyl Derivative B->C D Acylation / Sulfonylation of C5-Amine C->D Acyl Chloride or Sulfonyl Chloride, Base E Final Derivative Library D->E

Caption: Generalized workflow for the derivatization of this compound.

Protocol: Suzuki Cross-Coupling at the C6 Position

This protocol describes a representative Suzuki coupling reaction to introduce an aryl group at the C6 position of an N-protected this compound. The causality for this choice is the reaction's high tolerance for various functional groups and its reliability in forming C-C bonds.

Materials:

  • N-protected this compound (1.0 eq)

  • Arylboronic acid or pinacol ester (1.2-1.5 eq)

  • Palladium catalyst, e.g., Pd(dppf)Cl₂ (0.05 eq)[7]

  • Base, e.g., Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)[7]

  • Degassed solvent, e.g., 1,4-Dioxane/Water mixture (4:1)

  • Reaction vessel, inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry reaction vessel, add the N-protected this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe. Degassing is critical to prevent oxidative side reactions.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. The elevated temperature is necessary to drive the catalytic cycle to completion.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine. The aqueous washes remove the inorganic base and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired C6-arylated indazole derivative.

Primary Biological Activity: Potent Kinase Inhibition

The predominant therapeutic application of indazole derivatives is in oncology, driven by their ability to inhibit protein kinases.[5][9] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer, driving uncontrolled cell growth, proliferation, and survival.[5]

Mechanism of Action at the ATP-Binding Site

Derivatives of this compound typically function as Type I kinase inhibitors, engaging in competitive and reversible binding at the ATP-binding site of the kinase.[4] The indazole core forms one or two hydrogen bonds with the backbone amide and carbonyl groups of the "hinge" region that connects the N- and C-lobes of the kinase. This interaction is the primary anchor for the inhibitor. The substituents introduced at the C5 and C6 positions then project into adjacent hydrophobic pockets and solvent-exposed regions, determining the inhibitor's overall potency and its selectivity profile across the human kinome.[5]

Key Kinase Targets and Signaling Pathways

Indazole-based compounds have demonstrated potent inhibitory activity against a range of therapeutically relevant kinases.

  • VEGFR (Vascular Endothelial Growth Factor Receptor): A key mediator of angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.[6]

  • FGFR (Fibroblast Growth Factor Receptor): Dysregulation of FGFR signaling is implicated in various cancers, driving cell proliferation and survival.[2]

  • PLK4 (Polo-like Kinase 4): A master regulator of centriole duplication. Its overexpression leads to centrosome amplification and genomic instability, a common feature of cancer cells.[10][11]

  • Aurora Kinases: A family of serine/threonine kinases that are essential for mitotic progression. Their inhibition leads to mitotic arrest and apoptosis.[5]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGFR VEGFR RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Indazole Indazole Derivative Indazole->VEGFR Inhibition VEGF VEGF Ligand VEGF->VEGFR

Caption: Simplified VEGFR signaling pathway and the point of inhibition by indazole derivatives.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a method to determine the IC₅₀ value of a test compound against a target kinase. The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human kinase and its specific substrate peptide

  • Test compounds (serially diluted in DMSO)

  • ATP solution (at Km concentration for the specific kinase)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Assay Buffer (optimized for the kinase)

  • White, opaque 384-well assay plates

Procedure:

  • Reaction Setup: In a 384-well plate, add 2.5 µL of assay buffer containing the kinase and substrate.

  • Compound Addition: Add 0.5 µL of the serially diluted test compound or DMSO (as a vehicle control) to the appropriate wells.

  • Initiate Reaction: Start the kinase reaction by adding 2.0 µL of ATP solution. Mix gently and incubate at room temperature for 60 minutes. The choice of a 60-minute incubation allows for sufficient product formation without depleting the substrate.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction into ATP and simultaneously measures the newly synthesized ATP via a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Antitumor Activity

The ultimate validation of a kinase inhibitor's potential lies in its ability to exert a functional effect in a cellular context.[12] Derivatives of this compound have demonstrated significant antitumor activities in various cancer cell models.[7][13]

Antiproliferative Effects and Data Summary

A primary metric for assessing anticancer activity is the ability of a compound to inhibit the growth and proliferation of cancer cells. This is typically quantified by an IC₅₀ value (the concentration required to inhibit cell growth by 50%).

Compound ID Core Structure R¹ Group (at C6) R² Group (at C5-amine) Cell Line Antiproliferative IC₅₀ (µM) Reference
2f 6-substituted IndazolePhenyl(E)-3,5-dimethoxystyryl (at C3)4T1 (Breast)0.23[7][14]
9f 6-aminoindazoleH4-FluorobenzylHCT116 (Colon)14.3[13]
C05 IndazolePyridin-2-yl(Modified)MCF-7 (Breast)0.979[10]
K22 N-(1H-indazol-6-yl)benzenesulfonamideH(Modified)MCF-7 (Breast)1.3[11]
Note: This table compiles data from structurally related indazole derivatives to illustrate the potential of the scaffold, as specific data for this compound derivatives may be proprietary. The positions of substituents may vary from the core topic structure but demonstrate the scaffold's activity.
Induction of Apoptosis

Beyond simply halting proliferation (cytostatic effects), many potent indazole derivatives are cytotoxic, actively inducing programmed cell death, or apoptosis.[14][15] This is often a direct consequence of inhibiting pro-survival signaling pathways. The induction of apoptosis is confirmed by observing key cellular and molecular changes:

  • Molecular Markers: Upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and downregulation of anti-apoptotic proteins like Bcl-2.[7][14]

  • Physiological Changes: Loss of mitochondrial membrane potential and externalization of phosphatidylserine on the cell surface.[7]

G Inhibitor Indazole-based Kinase Inhibitor SurvivalSignal Pro-Survival Signaling (e.g., PI3K/AKT) Inhibitor->SurvivalSignal Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Inhibitor->Bcl2 Downregulates SurvivalSignal->Bcl2 Maintains Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Permeabilizes CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway activated by the inhibition of survival signaling.

Protocol: Cellular Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[4]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (serially diluted in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

  • Sterile 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment. This step ensures a healthy, uniform monolayer before treatment.

  • Compound Treatment: Treat the cells with 100 µL of medium containing serial dilutions of the test compounds. Include wells with DMSO as a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO control. Plot the viability against the log of compound concentration to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for potent biological activity.

  • Substitutions at C6: As explored through Suzuki coupling, the introduction of small, planar aromatic or heteroaromatic rings (e.g., phenyl, pyridyl) is often well-tolerated and can enhance potency by forming favorable interactions in a hydrophobic pocket.[10]

  • Modifications of the C5-Amine: Converting the amine to a sulfonamide or a specific amide can introduce new hydrogen bond donors/acceptors, significantly impacting kinase selectivity and potency. The nature of the substituent attached to the amide or sulfonamide is critical for targeting specific sub-pockets within the kinase active site.[8][11]

  • N1-Alkylation: Substitution on the indazole nitrogen can modulate the compound's physicochemical properties (e.g., solubility) and can also be used to probe for additional interactions within the binding site.[8]

G cluster_SAR SAR Logic cluster_C6 C6 Position cluster_C5 C5-Amine cluster_N1 N1 Position Core This compound Core C6_Mod Suzuki Coupling Core->C6_Mod C5_Mod Amide/Sulfonamide Formation Core->C5_Mod N1_Mod Alkylation Core->N1_Mod C6_Result Potency / Selectivity (Hydrophobic Pocket) C6_Mod->C6_Result Potency Optimized Biological Activity C6_Result->Potency C5_Result H-Bonding / Selectivity C5_Mod->C5_Result C5_Result->Potency N1_Result Solubility / Physicochemical Properties N1_Mod->N1_Result N1_Result->Potency

Caption: Key principles of the structure-activity relationship for the indazole scaffold.

Conclusion and Future Perspectives

Derivatives of this compound represent a highly promising class of compounds for the development of novel therapeutics, particularly in the field of oncology. The scaffold's inherent ability to target the ATP-binding site of protein kinases, combined with its synthetic tractability, provides a robust platform for generating potent and selective inhibitors. The primary activities observed—kinase inhibition, antiproliferative effects, and apoptosis induction—are all hallmarks of effective anticancer agents.

Future research in this area should focus on several key objectives. First, a continued, systematic exploration of the SAR is needed to further optimize potency against specific, high-value kinase targets while minimizing off-target effects to reduce potential toxicity. Second, attention must be directed towards optimizing the pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to ensure they are suitable for in vivo evaluation. Finally, while kinase inhibition is the most prominent activity, this versatile scaffold may hold potential against other biological targets, and broader screening efforts could unveil novel therapeutic applications beyond cancer.

References

6-Bromo-1H-indazol-5-amine: A Strategic Building Block for Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its role as a privileged structure in a multitude of clinically significant therapeutic agents.[1][2] Among the diverse array of functionalized indazoles, 6-bromo-1H-indazol-5-amine has emerged as a particularly valuable and versatile building block. Its strategic placement of a reactive bromine atom and a nucleophilic amino group on the indazole core provides a powerful platform for the synthesis of complex molecular architectures, most notably in the realm of kinase inhibitors.[3] This in-depth technical guide provides a comprehensive overview of the chemical properties, a plausible and robust synthetic route, and the critical applications of this compound in drug discovery. We will delve into the causality behind experimental choices, provide detailed protocols for its use in key synthetic transformations, and explore its role in the development of targeted therapies, with a focus on VEGFR-2 inhibitors.[4][5] This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Introduction: The Privileged Indazole Scaffold

The 1H-indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a bioisostere of the endogenous purine scaffold. This structural mimicry allows indazole-based molecules to effectively compete for the ATP-binding sites of a wide range of protein kinases, making them a highly sought-after class of inhibitors.[6] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders.[4] Consequently, the development of potent and selective kinase inhibitors is a major focus of contemporary drug discovery.

The value of the indazole scaffold is exemplified by several FDA-approved drugs, such as:

  • Pazopanib: A multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[3]

  • Niraparib: A poly(ADP-ribose) polymerase (PARP) inhibitor employed in the maintenance treatment of recurrent ovarian, fallopian tube, and primary peritoneal cancer.[3]

  • Axitinib: A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, used for the treatment of advanced renal cell carcinoma.[7]

The strategic functionalization of the indazole ring is paramount in tuning the potency, selectivity, and pharmacokinetic properties of these inhibitors. This compound (CAS: 1360928-41-1) is a prime example of a building block designed for this purpose.[8]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is essential for its effective utilization in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
CAS Number 1360928-41-1[8]
Molecular Formula C₇H₆BrN₃[8]
Molecular Weight 212.05 g/mol [8]
Appearance Likely a solidInferred
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and methanol[9]
Topological Polar Surface Area (TPSA) 54.7 Ų[8]
logP (calculated) 1.9076[8]
Hydrogen Bond Donors 2[8]
Hydrogen Bond Acceptors 2[8]

Synthesis of this compound: A Plausible and Efficient Route

The proposed synthesis commences with the commercially available 4-bromo-2-fluoro-5-nitrotoluene. The key steps are:

  • Indazole Ring Formation: Nucleophilic aromatic substitution of the fluorine atom by hydrazine, followed by an intramolecular cyclization, forms the indazole ring.

  • Nitro Group Reduction: The nitro group is then reduced to the target primary amine.

G A 4-Bromo-2-fluoro-5-nitrotoluene C 6-Bromo-5-methyl-4-nitro-1H-indazole A->C Cyclization B Hydrazine Hydrate B->C E This compound C->E Nitro Group Reduction D Reduction (e.g., Fe/NH4Cl or H2, Pd/C) D->E

Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 6-Bromo-5-methyl-4-nitro-1H-indazole

  • Rationale: This step leverages the reactivity of the ortho-fluoro-nitro-aromatic system. The fluorine atom, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic displacement by hydrazine. The subsequent intramolecular cyclization is a well-established method for forming the indazole ring.[10]

  • Procedure:

    • To a solution of 4-bromo-2-fluoro-5-nitrotoluene (1.0 eq) in a suitable solvent such as ethanol or n-butanol, add hydrazine hydrate (2.0-3.0 eq).

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold solvent, and dry under vacuum.

    • If the product remains in solution, concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Rationale: The reduction of the nitro group to a primary amine is a standard transformation in organic synthesis. Several methods are effective, with the choice often depending on the scale of the reaction and the presence of other functional groups. Catalytic hydrogenation is a clean and efficient method, while metal-acid systems like iron in acetic acid or ammonium chloride are cost-effective alternatives.[11]

  • Procedure (Catalytic Hydrogenation):

    • Dissolve 6-bromo-5-methyl-4-nitro-1H-indazole (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

    • Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (e.g., using a balloon or a Parr hydrogenator).

    • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to yield this compound. The crude product can be further purified by recrystallization or column chromatography if necessary.

Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The true utility of this compound lies in its capacity as a versatile building block for the synthesis of complex, biologically active molecules. The two key functional handles, the 6-bromo and 5-amino groups, provide orthogonal reactivity, allowing for sequential and controlled modifications.

G cluster_0 Core Scaffold cluster_1 Key Reactions cluster_2 Target Molecules A This compound B Suzuki-Miyaura Coupling (Aryl/Heteroaryl Introduction) A->B 6-Bromo Position C Buchwald-Hartwig Amination (N-Arylation) A->C 6-Bromo Position D Acylation/Sulfonylation (Amide/Sulfonamide Formation) A->D 5-Amino Position E Kinase Inhibitors (e.g., VEGFR-2) B->E C->E D->E

Caption: Key synthetic transformations of this compound.
Palladium-Catalyzed Cross-Coupling at the 6-Position

The bromine atom at the C6 position is a prime site for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents to explore the solvent-exposed regions of kinase ATP-binding pockets.[12]

Protocol 1: Suzuki-Miyaura Cross-Coupling

  • Rationale: The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds.[13] It allows for the coupling of the 6-bromo-indazole with a diverse range of aryl or heteroaryl boronic acids or esters, which is crucial for building the complex scaffolds of many kinase inhibitors.[14]

  • Materials and Reagents:

    • This compound

    • Arylboronic acid or ester (1.1-1.5 eq)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)

    • Solvent (e.g., 1,4-dioxane/water mixture)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dried reaction vessel, add this compound (1.0 eq), the arylboronic acid/ester (1.2 eq), and the base (2.0 eq).

    • Add the palladium catalyst (0.05 eq).

    • Evacuate and backfill the vessel with an inert gas three times.

    • Add the degassed solvent mixture.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-1H-indazol-5-amine.

Functionalization of the 5-Amino Group

The 5-amino group serves as a crucial point for introducing functionalities that can form key interactions, such as hydrogen bonds, with the hinge region of the kinase active site.

Protocol 2: Acylation

  • Rationale: The formation of an amide bond is a fundamental transformation in medicinal chemistry. Acylating the 5-amino group with various acyl chlorides or carboxylic acids (using a coupling agent) allows for the introduction of diverse side chains that can be optimized to enhance binding affinity and selectivity.

  • Materials and Reagents:

    • 6-substituted-1H-indazol-5-amine (from Protocol 1)

    • Acyl chloride (1.0-1.2 eq) or Carboxylic acid (1.0-1.2 eq) and a coupling agent (e.g., HATU, HOBt/EDC)

    • Base (e.g., pyridine, triethylamine, or DIPEA, 2-3 eq)

    • Anhydrous solvent (e.g., dichloromethane (DCM), N,N-dimethylformamide (DMF))

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure (using an acyl chloride):

    • Dissolve the 6-substituted-1H-indazol-5-amine (1.0 eq) in the anhydrous solvent under an inert atmosphere.

    • Add the base (2.0 eq).

    • Cool the mixture to 0 °C.

    • Add the acyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Case Study: Targeting VEGFR-2 in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[7] The indazole scaffold is a well-established core for potent VEGFR-2 inhibitors.[4]

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Signaling Downstream Signaling (e.g., MAPK/ERK) Dimerization->Signaling Angiogenesis Angiogenesis, Cell Proliferation, Migration Signaling->Angiogenesis Inhibitor Indazole-based Inhibitor (derived from this compound) Inhibitor->VEGFR2 Binds to ATP-binding site

Caption: Inhibition of the VEGFR-2 signaling pathway.

Derivatives of this compound can be designed to bind to the ATP-binding site of the VEGFR-2 kinase domain. The indazole core typically forms hydrogen bonds with the hinge region, while substituents introduced via the 6-bromo and 5-amino positions can occupy adjacent hydrophobic pockets and interact with other key residues, thereby enhancing potency and selectivity.

Conclusion

This compound is a high-value building block in medicinal chemistry, offering a strategic and versatile platform for the synthesis of novel kinase inhibitors and other targeted therapeutics. Its well-defined reactive sites allow for controlled and diverse functionalization through robust and scalable synthetic methodologies. A deep understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to efficiently leverage this scaffold in the design and development of the next generation of innovative medicines.

References

A Comprehensive Technical Guide to Indazole-Containing Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold, a bicyclic aromatic heterocycle, has emerged as a "privileged structure" in medicinal chemistry due to its remarkable versatility and presence in numerous biologically active compounds.[1] This technical guide provides an in-depth review of indazole-containing compounds in drug discovery, intended for researchers, scientists, and drug development professionals. We will explore the fundamental properties of the indazole nucleus, delve into key synthetic strategies, analyze its role as a pharmacophore in various therapeutic areas, and present detailed case studies of successful indazole-based drugs. This guide aims to equip the reader with a comprehensive understanding of the causality behind experimental choices in the design and development of novel indazole-containing therapeutic agents.

The Indazole Scaffold: A Privileged Core in Medicinal Chemistry

The indazole, or benzpyrazole, is a nitrogen-containing heterocyclic compound composed of a pyrazole ring fused to a benzene ring.[2][3] This arrangement results in two common tautomeric forms: the more thermodynamically stable 1H-indazole and the 2H-indazole.[4] While rarely found in nature, synthetic indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][5][6] The structural rigidity of the bicyclic system, combined with the ability to introduce diverse substituents at multiple positions, allows for fine-tuning of physicochemical properties and target interactions. This versatility has led to the successful development of several FDA-approved drugs containing the indazole core, solidifying its importance in modern drug discovery.[1][5]

Synthetic Strategies for Indazole Derivatives

The synthesis of the indazole core and its derivatives can be achieved through a variety of methods, ranging from classical condensation reactions to modern metal-catalyzed cross-couplings and C-H amination strategies.[4] The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Synthetic Approaches

Historically, the synthesis of indazoles relied on intramolecular cyclization reactions of appropriately substituted benzene derivatives. A common approach involves the reaction of o-aminobenzaldehydes or o-aminoketones with hydroxylamine, followed by cyclization.

Modern Synthetic Methodologies

Recent advances in synthetic organic chemistry have provided more efficient and versatile routes to indazole derivatives.

  • Palladium-Catalyzed Cross-Coupling Reactions: Techniques such as Suzuki and Buchwald-Hartwig couplings have become invaluable for introducing aryl and amino substituents onto the indazole scaffold.

  • Direct C-H Amination: Metal-free C-H amination of arylhydrazones offers a direct and atom-economical route to 1H-indazoles. For instance, the treatment of diaryl and tert-butyl aryl ketone hydrazones with iodine in the presence of potassium iodide and sodium acetate can yield 1H-indazoles.[4] Another method utilizes [bis-(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant for the direct aryl C-H amination of arylhydrazones.[4]

  • Oxidative Benzannulation: The synthesis of 1H-indazoles from pyrazoles and internal alkynes can be achieved via Pd(OAc)₂/P(tBu)₃·HBF₄ mediated oxidative benzannulation.[4]

Experimental Protocol: Synthesis of 1H-Indazoles via PIFA-Mediated C-H Amination

This protocol describes a general procedure for the synthesis of 1H-indazoles from arylhydrazones using PIFA as an oxidant.

  • Reaction Setup: To a solution of the arylhydrazone (1.0 mmol) in a suitable solvent (e.g., 1,2-dichloroethane, 5 mL) in a round-bottom flask, add [bis-(trifluoroacetoxy)iodo]benzene (PIFA) (1.2 mmol).

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 1H-indazole.

Indazole as a Pharmacophore: Therapeutic Applications

The indazole nucleus is a key pharmacophore in a wide range of therapeutic agents, demonstrating its ability to interact with various biological targets.[2][5]

Anticancer Agents

Indazole derivatives have shown significant promise as anticancer agents, with several compounds approved for clinical use.[7] The indazole scaffold is particularly prominent in the development of protein kinase inhibitors.[8][9]

  • Protein Kinase Inhibitors: Many indazole-containing compounds act as inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[8][9] Approved drugs like Pazopanib and Axitinib are multi-targeted tyrosine kinase inhibitors.[5][10][11]

    • Pazopanib (Votrient®): An oral angiogenesis inhibitor that targets VEGFR-1, -2, and -3, PDGFR-α and -β, and c-kit.[10][12] It is approved for the treatment of advanced renal cell carcinoma and soft tissue sarcoma.[5][11]

    • Axitinib (Inlyta®): A potent and selective inhibitor of VEGFRs 1, 2, and 3, used in the treatment of advanced renal cell carcinoma.[5] Clinical trials have investigated its use in various other cancers.[13]

  • Other Anticancer Mechanisms: Indazole derivatives have also been explored as inhibitors of other cancer-related targets, such as Aurora kinases, epidermal growth factor receptor (EGFR), and fibroblast growth factor receptor (FGFR).[4][8] For example, one study reported a 1H-indazole derivative with potent inhibitory activity against EGFR T790M and EGFR kinases with IC₅₀ values of 5.3 and 8.3 nM, respectively.[4]

Pazopanib_Mechanism cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pazopanib Pazopanib VEGFR VEGFR-1, -2, -3 Pazopanib->VEGFR PDGFR PDGFR-α, -β Pazopanib->PDGFR cKIT c-Kit Pazopanib->cKIT Angiogenesis Angiogenesis VEGFR->Angiogenesis TumorGrowth Tumor Growth & Survival PDGFR->TumorGrowth cKIT->TumorGrowth

Anti-inflammatory Agents

Indazole derivatives have demonstrated significant anti-inflammatory properties.[14] Their mechanism of action often involves the inhibition of key inflammatory mediators.

  • Mechanism of Action: Studies have shown that the anti-inflammatory effects of indazoles may be attributed to the inhibition of cyclooxygenase-2 (COX-2), pro-inflammatory cytokines such as TNF-α and IL-1β, and the scavenging of reactive oxygen species.[14][15]

  • In Vivo Studies: In a carrageenan-induced paw edema model in rats, indazole and its derivatives significantly inhibited inflammation in a dose- and time-dependent manner.[14][15] For example, 5-aminoindazole at a dose of 100 mg/kg showed a maximum inhibition of inflammation of 83.09 ± 0.41 percent in the fifth hour.[14]

Neuroprotective Agents

The indazole scaffold has also been explored for its potential in treating neurological disorders.[2][16]

  • Mechanism of Action: Indazole derivatives can exert neuroprotective effects through various mechanisms, including the inhibition of monoamine oxidase (MAO) and kinases like Glycogen synthase kinase 3 (GSK3) and leucine-rich repeat kinase 2 (LRRK2).[16][17]

  • Sodium Channel Modulation: A class of oxadiazolylindazole derivatives has been identified as neuroprotective voltage-dependent sodium channel modulators, showing potent activity against the Na(v)1.6 isoform.[18]

Antimicrobial Agents

Indazole-containing compounds have shown promising activity against a range of microbial pathogens.[5]

  • Antibacterial Activity: Certain 3-methyl-1H-indazole derivatives have demonstrated potent antibacterial activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria.[5]

  • Antifungal Activity: Some indazole derivatives have also exhibited antifungal properties, with activity against Candida albicans and Candida glabrata.[5]

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of indazole-based drug candidates.[19] SAR studies help identify the key structural features responsible for biological activity and guide further chemical modifications to improve potency, selectivity, and pharmacokinetic properties.

  • Substitution Patterns: The position and nature of substituents on the indazole ring play a critical role in determining the biological activity. For instance, in a series of 1H-indazole derivatives evaluated for epidermal growth factor receptor (EGFR) kinase activity, the substitution pattern was found to be crucial for potent inhibition.[4]

  • Role of Specific Moieties: In the development of indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors, SAR analysis revealed that the 1H-indazole scaffold is a key pharmacophore, and substituents at the 4- and 6-positions are vital for inhibitory activity.[4] Similarly, for a series of indazole carbohydrazide derivatives, the presence of the 1H-indazole ring and a suitably substituted carbohydrazide moiety at the C3 position was essential for their strong inhibitory activities.[4]

Quantitative Data Summary

The following table summarizes the in vitro activities of selected indazole derivatives against various biological targets.

Compound ClassTargetKey Compound ExampleIC₅₀/ActivityReference
1H-Indazole DerivativeEGFR T790M/EGFR KinasesCompound 1095.3 nM / 8.3 nM[4]
1H-Indazole CarboxamideFGFR1Compound 10230.2 ± 1.9 nM[4]
1H-Indazole CarboxamideGSK-3Compound 500.35 µM[8]
Indazole AmideERK1/2-Potent Inhibition[19]
Indazole PiperazineROCK-IISR-145913 nM[20]
Indazole-3-carboxamideCRAC ChannelCompound 12dSub-µM[21]

Future Perspectives and Conclusion

The indazole scaffold continues to be a highly valuable framework in drug discovery.[5] Future research will likely focus on:

  • Novel Synthetic Methodologies: The development of more efficient and sustainable synthetic routes to access diverse indazole libraries.

  • Exploration of New Biological Targets: Investigating the potential of indazole derivatives against emerging therapeutic targets.

  • Multifunctional Ligands: Designing indazole-based compounds that can modulate multiple targets simultaneously to address complex diseases.

  • Computational and SAR-guided Design: Utilizing computational tools and a deeper understanding of SAR to rationally design more potent and selective drug candidates.[5]

References

A Technical Guide to Predicting the Bioactivity of 6-Bromo-1H-indazol-5-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved therapeutics, particularly in oncology.[1][2][3][4] This guide outlines a comprehensive, scientifically-grounded workflow for the design, prediction, and validation of the bioactivity of novel analogs based on the 6-bromo-1H-indazol-5-amine core. We hypothesize this scaffold is a potent starting point for the development of targeted kinase inhibitors. This document provides researchers, scientists, and drug development professionals with an integrated strategy, combining robust in silico predictive modeling with essential in vitro validation protocols. We detail the causality behind experimental choices, provide step-by-step methodologies for key assays, and present a framework for data interpretation to accelerate the identification of promising lead candidates.

Introduction: The Rationale for Targeting Kinases

The 1H-indazole core is a well-established pharmacophore known for its ability to interact with the ATP-binding pocket of protein kinases.[5] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5] The specific scaffold, this compound, offers several strategic advantages:

  • Hinge-Binding Motif: The indazole nitrogen atoms can form crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding site, a common feature of effective kinase inhibitors.

  • Vectors for Optimization: The 5-amino group serves as a key modification point. Analogs can be synthesized by functionalizing this amine, allowing for the exploration of various side chains to enhance potency and selectivity.

  • Modulation of Physicochemical Properties: The 6-bromo substituent can be retained to explore halogen bonding interactions or replaced to fine-tune properties like solubility and metabolic stability.

This guide proposes a systematic approach to design a small, focused library of analogs and predict their potential as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase implicated in tumor angiogenesis.[6][7]

The Integrated Bioactivity Prediction Workflow

Effective drug discovery hinges on a cycle of prediction and validation. Our workflow is designed to leverage computational chemistry to prioritize the synthesis of the most promising compounds, thereby conserving resources and accelerating the discovery timeline.

G cluster_0 Part A: In Silico Prediction & Design cluster_1 Part B: Experimental Validation a Scaffold Selection (this compound) b Analog Design (Virtual Library Generation) a->b Rational Design c Molecular Docking (Target: VEGFR-2) b->c Screening d ADMET Prediction (Drug-likeness Filter) c->d Prioritization e Synthesis of Prioritized Analogs d->e Top Candidates f Biochemical Assay (Kinase Inhibition IC₅₀) e->f Testing g Cell-Based Assay (Cell Viability EC₅₀) f->g Confirmation g->b Iterative Refinement (SAR)

Figure 1: Integrated workflow for bioactivity prediction and validation.

Part A: In Silico Prediction & Design

The primary goal of the in silico phase is to virtually screen a library of designed analogs to predict their binding affinity for the target kinase and assess their drug-like properties.[8][9]

Analog Design Strategy

Starting with the this compound core, we will generate a virtual library by appending various R-groups to the 5-amino position via an amide linkage. This strategy explores how different chemical functionalities impact target engagement.

Protocol: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a binding affinity or score.[8][10][11] This protocol outlines a standard procedure using AutoDock Vina.

Objective: To predict the binding affinity and pose of designed analogs within the ATP-binding site of VEGFR-2.

Methodology:

  • Receptor Preparation:

    • Download the crystal structure of VEGFR-2 (e.g., PDB ID: 4ASD) from the RCSB Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens and assign Gasteiger charges using AutoDock Tools.

    • Save the prepared receptor in the required .pdbqt format.[12]

  • Ligand Preparation:

    • Generate 3D structures of the this compound analogs.

    • Minimize the energy of each ligand using a force field (e.g., MMFF94).

    • Assign Gasteiger charges and define the rotatable bonds.

    • Save each prepared ligand in .pdbqt format.

  • Docking Simulation:

    • Define the search space (the "grid box") to encompass the known ATP-binding site of VEGFR-2.

    • Execute the docking simulation for each ligand using the Vina executable.[12]

  • Analysis of Results:

    • Analyze the output files to determine the binding affinity (in kcal/mol) for the top-predicted pose. Lower, more negative values indicate stronger predicted binding.[12]

    • Visualize the top-ranked pose for each analog in a molecular viewer (e.g., PyMOL) to inspect key interactions (e.g., hydrogen bonds with the hinge region).

Protocol: ADMET Prediction

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to reduce the risk of late-stage drug development failure.[13]

Objective: To computationally evaluate the drug-likeness and potential liabilities of the designed analogs.

Methodology:

  • Input: Submit the SMILES string for each analog to the selected platform.

  • Data Collection: Record key predicted parameters, including:

    • Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity).

    • Pharmacokinetics: Human Intestinal Absorption (HIA), Blood-Brain Barrier (BBB) penetration.

    • Drug-Likeness: Lipinski's Rule of Five violations.

    • Toxicity: AMES toxicity (mutagenicity).

Data Summary & Candidate Prioritization (Illustrative Data)

The in silico data should be compiled into a table to facilitate direct comparison and selection of candidates for synthesis. Analogs with strong predicted binding affinity and favorable ADMET profiles are prioritized.

Analog IDR-Group (at 5-amino)Docking Score (kcal/mol)Lipinski ViolationsPredicted HIA (%)Predicted BBB Permeant
Core -H-6.80>90%Yes
ANA-01 -C(O)c1ccccc1 (Benzoyl)-8.90>90%Yes
ANA-02 -C(O)c1 pyridine-9.50>90%Yes
ANA-03 -C(O)C(CH₃)₃ (Pivaloyl)-7.20>90%No
ANA-04 -C(O)CF₃-8.10>90%Yes

Based on this illustrative data, ANA-01 and ANA-02 would be prioritized for synthesis due to their superior docking scores and clean ADMET profiles.

Part B: In Vitro Experimental Validation

Following computational prioritization, the selected analogs must be synthesized and subjected to experimental assays to validate the predictions and quantify their biological activity.

Biochemical Assay Protocol: Kinase Inhibition

The primary validation step is to measure the direct inhibitory effect of the synthesized compounds on the target kinase. An in vitro kinase assay measures the ability of a compound to block the enzymatic activity of the kinase.[16][17][18]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized analogs against VEGFR-2.

Methodology (Example using ADP-Glo™ Kinase Assay):

  • Reagent Preparation:

    • Prepare a reaction buffer containing ultrapure water, buffer, MgCl₂, and DTT.

    • Serially dilute the test compounds (analogs) in DMSO, then in the reaction buffer to achieve the desired final concentrations.

    • Prepare a solution of recombinant human VEGFR-2 kinase and its specific substrate (e.g., a poly-Glu,Tyr peptide) in the reaction buffer.

  • Kinase Reaction:

    • In a 96-well plate, add the kinase/substrate solution to wells containing the diluted test compounds.

    • Initiate the phosphorylation reaction by adding ATP to each well.

    • Include positive (no inhibitor) and negative (no kinase) controls.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP.

    • Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal.

    • Incubate for 30-40 minutes.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Normalize the data to the controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Cell-Based Assay Protocol: Cell Viability

To determine if the biochemical inhibition translates to a functional effect in a biological context, a cell-based assay is essential. The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[19][20]

Objective: To determine the half-maximal effective concentration (EC₅₀) of the lead analogs in a relevant cancer cell line (e.g., HUVEC or a cancer line overexpressing VEGFR-2).

Methodology:

  • Cell Culture:

    • Seed cells (e.g., HUVEC) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[21]

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compounds. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a CO₂ incubator.[21]

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[20]

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[19][21]

    • Shake the plate gently to ensure complete solubilization.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percent viability versus the logarithm of compound concentration and determine the EC₅₀ value.

Integrated Data Summary (Illustrative Data)

Combining the computational and experimental data provides a clear structure-activity relationship (SAR) and identifies the most promising lead candidate.

Analog IDDocking Score (kcal/mol)VEGFR-2 IC₅₀ (nM)HUVEC EC₅₀ (nM)
ANA-01 -8.9150450
ANA-02 -9.535110

This illustrative data suggests that ANA-02 is the superior lead candidate, with strong biochemical potency that translates well into cellular activity, validating its in silico prediction.

Mechanistic Context: VEGFR-2 Signaling

A successful inhibitor of VEGFR-2 is expected to block downstream signaling pathways that promote cell proliferation, survival, and migration. Understanding this context is crucial for interpreting experimental results.

G cluster_downstream Downstream Signaling VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Analog This compound Analog (e.g., ANA-02) Analog->VEGFR2 Inhibits ATP Binding Raf Raf PLCg->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK Survival Cell Survival Akt->Survival ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation

Figure 2: Simplified VEGFR-2 signaling pathway and point of inhibition.

Activation of VEGFR-2 by its ligand, VEGF, initiates multiple downstream cascades, including the PLCγ-Raf-MEK-ERK pathway, which drives cell proliferation, and the PI3K-Akt pathway, which promotes cell survival.[6][7][22][23][24] A potent inhibitor like ANA-02 is designed to block the initial phosphorylation event at the receptor, thereby shutting down these pro-tumorigenic signals.

Conclusion and Future Directions

This guide presents a synergistic workflow that integrates computational prediction with experimental validation for the discovery of novel kinase inhibitors based on the this compound scaffold. By following this data-driven approach, research teams can efficiently identify and optimize lead compounds. The illustrative success of analog ANA-02 demonstrates the power of this methodology. Future work would involve expanding the SAR around this hit, performing selectivity profiling against a panel of other kinases to ensure target specificity, and initiating in vivo studies to assess efficacy and pharmacokinetic properties.

References

Methodological & Application

Application Note: A Robust, Two-Step Synthesis of 6-Bromo-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents due to their versatile biological activities.[1] Specifically, functionalized indazoles like 6-bromo-1H-indazol-5-amine are highly valued as key building blocks for the synthesis of targeted therapies, particularly kinase inhibitors used in oncology. The strategic placement of the amino group and the reactive bromine atom on the indazole scaffold allows for precise, directed modifications to build complex molecular architectures and explore structure-activity relationships.

This application note provides a detailed, reliable, and efficient two-step protocol for the synthesis of this compound, starting from the commercially available 6-bromo-1H-indazole. The synthetic strategy involves a regioselective nitration at the C5 position, followed by a chemoselective reduction of the nitro group to the desired amine. This guide is designed for researchers in drug discovery and process development, offering in-depth procedural details and explaining the chemical principles behind each step to ensure successful and reproducible outcomes.

Overall Synthetic Strategy

The synthesis is designed for efficiency and reliability, proceeding in two distinct chemical transformations:

  • Electrophilic Nitration: The first step involves the regioselective nitration of the 6-bromo-1H-indazole core. Using a classic nitrating mixture of nitric acid and sulfuric acid under controlled temperatures, a nitro group (–NO₂) is selectively introduced at the C5 position. The directing effects of the fused pyrazole ring and the bromine substituent guide the incoming electrophile to the desired position.

  • Chemoselective Reduction: The second step focuses on the reduction of the intermediate 6-bromo-5-nitro-1H-indazole. Tin(II) chloride dihydrate in an acidic medium is employed as the reducing agent. This method is highly effective for converting aromatic nitro groups to primary amines and is known for its excellent chemoselectivity, preserving the bromine substituent and the integrity of the indazole ring.[2][3]

The complete workflow is illustrated below.

Caption: High-level workflow for the two-step synthesis of this compound.

Part 1: Synthesis of 6-Bromo-5-nitro-1H-indazole

This procedure details the regioselective nitration of 6-bromo-1H-indazole. The reaction is conducted at a low temperature to control the exothermic nature of the nitration and to maximize selectivity.

Reaction Scheme:

(A generic image representing the transformation from 6-bromo-1H-indazole to 6-bromo-5-nitro-1H-indazole)

Materials and Reagents
Reagent/MaterialGradeSupplier
6-Bromo-1H-indazole≥98%Commercially Available
Concentrated Sulfuric Acid (H₂SO₄)98%Sigma-Aldrich
Fuming Nitric Acid (HNO₃)≥90%Sigma-Aldrich
Crushed Ice--
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeFisher Scientific
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific
Silica Gel for Chromatography60 Å, 230-400 meshStandard Supplier
Detailed Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add concentrated sulfuric acid (20 mL). Place the flask in an ice/salt bath to cool the acid to 0-5°C.

  • Dissolution of Starting Material: Slowly and portion-wise, add 6-bromo-1H-indazole (3.94 g, 20.0 mmol) to the cold, stirred sulfuric acid. Ensure the temperature does not exceed 10°C during the addition. Stir the mixture until all solids have completely dissolved.

  • Addition of Nitrating Agent: In a separate, pre-cooled vial, prepare the nitrating mixture by carefully adding fuming nitric acid (1.5 mL, ~36 mmol) to concentrated sulfuric acid (1.5 mL). Cool this mixture to 0°C.

  • Reaction: Using a dropping funnel, add the pre-cooled nitrating mixture dropwise to the solution of the indazole over 20-30 minutes. It is critical to maintain the internal reaction temperature below 10°C throughout the addition.

  • Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate). The product spot should be more polar than the starting material.

  • Workup: Once the reaction is complete, carefully pour the acidic mixture onto a vigorously stirred slurry of crushed ice (approx. 200 g). A yellow precipitate should form.

  • Neutralization and Extraction: Cautiously neutralize the cold aqueous slurry by slowly adding a saturated solution of sodium bicarbonate until the pH reaches 7-8. Extract the product from the aqueous layer with ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford 6-bromo-5-nitro-1H-indazole as a yellow solid.

Expected Yield: 65-75%.

Part 2: Synthesis of this compound

This protocol describes the reduction of the nitro group of the intermediate to the target amine using tin(II) chloride dihydrate. This method is robust and avoids potential dehalogenation that can sometimes occur with catalytic hydrogenation.[2][4]

Reaction Scheme:

(A generic image representing the transformation from 6-bromo-5-nitro-1H-indazole to this compound)

Materials and Reagents
Reagent/MaterialGradeSupplier
6-Bromo-5-nitro-1H-indazoleAs synthesized in Part 1-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)≥98%Sigma-Aldrich
Ethanol (EtOH)200 ProofFisher Scientific
Concentrated Hydrochloric Acid (HCl)37%Fisher Scientific
Sodium Hydroxide (NaOH) Solution5 M Aqueous-
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific
Detailed Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask, suspend 6-bromo-5-nitro-1H-indazole (2.42 g, 10.0 mmol) and tin(II) chloride dihydrate (11.28 g, 50.0 mmol) in ethanol (50 mL).[5]

  • Acidification: To the stirred suspension, add concentrated hydrochloric acid (20 mL). The mixture may become warm.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to 60-70°C. Stir at this temperature for 2-3 hours.

  • Monitoring: Monitor the reaction by TLC (Eluent: 1:1 Hexane/Ethyl Acetate) until the starting material is completely consumed. The amine product will be more polar and may stain on the TLC plate.

  • Workup and Neutralization: Cool the reaction mixture in an ice bath. Carefully and slowly, add a 5 M sodium hydroxide solution to neutralize the mixture. A thick, white precipitate of tin salts will form. Continue adding the base until the pH of the aqueous layer is >10.

  • Extraction: Extract the product from the slurry with ethyl acetate (3 x 75 mL). The tin salts can be slow to filter; thorough extraction is key.

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be purified by recrystallization from an ethanol/water mixture or by a short plug of silica gel if necessary to yield this compound as an off-white or light brown solid.

Expected Yield: 80-90%.

Data Summary and Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.

CompoundMolecular FormulaMolecular WeightExpected YieldAppearanceAnalytical Data (Expected)
6-Bromo-5-nitro-1H-indazoleC₇H₄BrN₃O₂242.0365-75%Yellow Solid¹H NMR: Characteristic aromatic proton shifts. MS (ESI): m/z 241/243 [M-H]⁻
This compoundC₇H₆BrN₃212.0580-90%Off-white Solid¹H NMR: Appearance of a broad singlet for -NH₂ protons. MS (ESI): m/z 212/214 [M+H]⁺

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Corrosive Acids: Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and strong oxidizing agents. Handle with extreme care, avoiding contact with skin and clothing. Always add acid to water (or in this case, the nitrating agent to the sulfuric acid) slowly.

  • Exothermic Reactions: The nitration reaction is highly exothermic. Strict adherence to temperature control is crucial to prevent runaway reactions.

  • Tin Compounds: Tin(II) chloride is harmful if swallowed and can cause skin irritation. Avoid inhalation of dust.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

Application Notes and Protocols for the Strategic Use of 6-bromo-1H-indazol-5-amine in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for the development of targeted therapies, particularly kinase inhibitors.[1] This is largely due to its structural resemblance to the purine core of ATP, enabling competitive inhibition at the kinase ATP-binding site.[1] Among the diverse array of indazole derivatives, 6-bromo-1H-indazol-5-amine has emerged as a particularly valuable and versatile building block. Its strategic disubstitution provides a unique combination of reactive handles for molecular elaboration. The bromine atom at the 6-position is amenable to a variety of cross-coupling reactions, allowing for the exploration of the solvent-exposed regions of the kinase active site.[1] Concurrently, the amino group at the 5-position serves as a crucial anchor for establishing key interactions within the kinase hinge region, thereby enhancing both potency and selectivity.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of next-generation kinase inhibitors. We will delve into the rationale behind its use, provide detailed, field-proven synthetic protocols, and discuss strategies for biological evaluation.

The Rationale: Why this compound is a Superior Scaffold for Kinase Inhibitor Design

The chemical architecture of this compound offers a distinct advantage in the rational design of kinase inhibitors. The strategic placement of the bromo and amino functionalities provides a robust platform for synthetic diversification and targeted molecular recognition.

  • The Indazole Core as an ATP Mimic: The 1H-indazole ring system is a bioisostere of the purine ring of ATP. The nitrogen atoms of the indazole can act as both hydrogen bond donors and acceptors, forming critical interactions with the backbone of the kinase hinge region, a key determinant of binding affinity.[1] This inherent binding capability makes the indazole scaffold an excellent starting point for inhibitor design.[1]

  • The 6-Bromo Group as a Versatile Synthetic Handle: The bromine atom at the 6-position is a key feature for synthetic elaboration. It readily participates in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of a diverse array of substituents that can extend into the solvent-exposed regions of the ATP-binding pocket, a common strategy for enhancing selectivity and potency.[1]

  • The 5-Amino Group for Potency and Selectivity: The amino group at the 5-position can be readily functionalized to introduce moieties that form additional hydrogen bonds or other non-covalent interactions within the kinase active site. This functionalization is critical for fine-tuning the inhibitor's potency and selectivity profile against a panel of kinases.

Key Kinase Targets

Derivatives of the indazole scaffold have demonstrated significant inhibitory activity against a range of kinases implicated in cancer and other diseases. These include, but are not limited to:

  • Polo-like kinase 4 (PLK4): Overexpressed in several cancers, PLK4 is a key regulator of centriole duplication, making it an attractive target for anti-cancer therapy.[2]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1]

  • Transforming growth factor-β activated kinase (TAK1): Involved in cellular processes such as inflammation, cell survival, and differentiation, its dysregulation is implicated in various diseases including cancer.[3]

Synthetic Protocols and Methodologies

The following protocols provide detailed, step-by-step procedures for key transformations involving this compound. These protocols are designed to be self-validating, with clear instructions for reaction monitoring and product purification.

Suzuki-Miyaura Cross-Coupling: A General Protocol for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for installing aryl or heteroaryl substituents at the 6-position of the indazole core. This protocol provides a general method that can be adapted for a variety of boronic acids or esters.

G cluster_workflow Synthetic Workflow: Suzuki-Miyaura Coupling start This compound reagents Arylboronic Acid Pd Catalyst (e.g., [Pd(dppf)Cl₂]) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/Water) reaction Suzuki-Miyaura Coupling (Heat, Inert Atmosphere) start->reaction reagents->reaction workup Aqueous Workup Extraction reaction->workup product 6-Aryl-1H-indazol-5-amine purification Column Chromatography workup->purification final_product Purified Product purification->final_product

Caption: Generalized workflow for the Suzuki-Miyaura coupling of this compound.

Materials and Reagents:

Reagent/MaterialPurposeTypical Amount
This compoundStarting material1.0 equivalent
Arylboronic acid or esterCoupling partner1.2 - 1.5 equivalents
[Pd(dppf)Cl₂] (or other suitable Pd catalyst)Palladium catalyst0.05 - 0.1 equivalents
Potassium carbonate (K₂CO₃) (or other base)Base2.0 - 3.0 equivalents
1,4-Dioxane and Water (e.g., 4:1 mixture)SolventAppropriate volume
Nitrogen or Argon gasInert atmosphereN/A
Anhydrous sodium sulfate (Na₂SO₄)Drying agentN/A
Silica gelStationary phase for chromatographyN/A
Ethyl acetate and HexanesMobile phase for chromatographyN/A

Step-by-Step Procedure:

  • Reaction Setup: To a dry reaction vessel, add this compound (1.0 eq), the desired arylboronic acid or ester (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (nitrogen or argon) three times. This is crucial to prevent the degradation of the catalyst.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1). The degassing of the solvent is important to remove dissolved oxygen which can also deactivate the catalyst.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir for 4-12 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-aryl-1H-indazol-5-amine.

N-Acylation of the 5-Amino Group

This protocol describes a general method for the acylation of the 5-amino group, a common step in the synthesis of many kinase inhibitors to introduce a key binding element.

Materials and Reagents:

Reagent/MaterialPurposeTypical Amount
6-Aryl-1H-indazol-5-amineStarting material1.0 equivalent
Acyl chloride or anhydrideAcylating agent1.1 equivalents
Pyridine or TriethylamineBase1.5 equivalents
Dichloromethane (DCM)SolventAppropriate volume

Step-by-Step Procedure:

  • Dissolution: Dissolve the 6-aryl-1H-indazol-5-amine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Add pyridine or triethylamine (1.5 eq) to the solution and cool to 0 °C in an ice bath. The base acts as a scavenger for the HCl generated during the reaction.

  • Acylation: Add the acyl chloride or anhydride (1.1 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.

  • Workup: Quench the reaction by adding water. Separate the organic layer, and wash successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography.

Biological Context and Evaluation

The ultimate goal of synthesizing these compounds is to inhibit specific kinase activity. Understanding the biological context is crucial for interpreting the results of biological assays.

G cluster_pathway Simplified VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Inhibitor Indazole-based Inhibitor Inhibitor->VEGFR MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation Angiogenesis Akt->Proliferation MAPK->Proliferation

Caption: Simplified representation of the VEGFR signaling pathway and the point of intervention for indazole-based inhibitors.

In Vitro Kinase Inhibition Assay: A General Protocol

This assay measures the ability of a synthesized compound to directly inhibit the activity of a purified kinase enzyme.

Principle:

The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase. The amount of phosphorylated substrate is then quantified, typically using a fluorescence- or luminescence-based method.

General Procedure:

  • Reagents: Prepare a reaction buffer containing the purified kinase, a suitable substrate (e.g., a synthetic peptide), and ATP.

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Initiation: In a microplate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent that specifically recognizes the phosphorylated substrate.

  • Data Analysis: Measure the signal (fluorescence or luminescence) and calculate the percentage of kinase inhibition for each compound concentration. Determine the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

Example Biological Activity Data

The following table summarizes the biological activity of an exemplary indazole-based kinase inhibitor, demonstrating the potential of this scaffold.

Compound IDTarget KinaseIC₅₀ (nM)Cell LineAntiproliferative Activity (GI₅₀, µM)
C05PLK4< 0.1IMR-320.948
C05PLK4< 0.1MCF-70.979
C05PLK4< 0.1H4601.679
Data adapted from a study on indazole-based PLK4 inhibitors.[2]

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors.[1] Its proven utility in developing potent inhibitors against critical cancer targets like PLK4 and VEGFR underscores its importance in drug discovery.[1][2] The protocols and data presented here provide a framework for the synthesis, biochemical evaluation, and cell-based characterization of compounds derived from this promising scaffold, enabling researchers to identify and advance new therapeutic agents.

References

Application Notes & Protocols: A Guide to the Regioselective N-Alkylation of 6-bromo-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole ring system is a privileged pharmacophore, forming the core of numerous therapeutic agents across a spectrum of diseases, including oncology and inflammatory disorders.[1][2][3][4] The biological activity of these compounds is profoundly influenced by the nature and position of substituents on the indazole nucleus. Specifically, the N-alkylation of the indazole ring is a critical step in the synthesis of many drug candidates, as it modulates the molecule's physicochemical properties and its interaction with biological targets.[1][2]

However, the N-alkylation of 1H-indazoles presents a significant synthetic challenge: the presence of two nucleophilic nitrogen atoms (N-1 and N-2) often leads to the formation of a mixture of regioisomers.[1][3][5] Achieving regioselective alkylation is paramount for efficient synthesis and isolation of the desired biologically active isomer. This guide provides a detailed exploration of the experimental procedures for the N-alkylation of 6-bromo-1H-indazol-5-amine, a versatile intermediate for drug discovery, with a focus on methods to selectively obtain either the N-1 or N-2 alkylated product.

Mechanistic Insights: Controlling Regioselectivity

The regiochemical outcome of indazole N-alkylation is a delicate interplay of electronic effects, steric hindrance, and reaction conditions.[4][6] The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer.[3] The choice of base, solvent, and alkylating agent can exploit the subtle differences in the reactivity of the two nitrogen atoms to favor one isomer over the other.

  • N-1 Alkylation: This is often achieved under conditions that favor thermodynamic control. The use of a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) typically deprotonates the indazole to form the indazolide anion. Subsequent reaction with an alkyl halide generally proceeds with high selectivity for the N-1 position.[1][2][6] Studies have shown that this combination represents a promising system for N-1 selective indazole alkylation.[2][6]

  • N-2 Alkylation: Accessing the N-2 position often requires a different strategy. The Mitsunobu reaction, for instance, provides a reliable method for achieving N-2 selectivity.[3][4][6][7] This reaction involves an alcohol, a phosphine (like triphenylphosphine), and an azodicarboxylate (such as DIAD or DEAD). The reaction proceeds through a phosphonium intermediate, and for many indazole substrates, the steric and electronic environment favors nucleophilic attack from the N-2 position.[4][6] Additionally, certain substituents on the indazole ring, such as electron-withdrawing groups at the C7 position, can electronically favor N-2 alkylation even under more standard SN2 conditions.[1][6][8]

The following diagram illustrates the general workflow for the N-alkylation of this compound, leading to characterization.

N_Alkylation_Workflow cluster_start Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis & Characterization start This compound reagents Select Alkylating Agent & Reaction Conditions start->reagents reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup monitoring Monitor Progress (TLC / LC-MS) reaction_setup->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Column Chromatography workup->purification product Isolated Product (N-1 or N-2 Isomer) purification->product analysis Structure Verification (NMR, MS) product->analysis

Caption: General workflow for N-alkylation of this compound.

Quantitative Data: A Comparative Overview of Alkylation Methods

The selection of a synthetic route is guided by the desired regioisomer and acceptable yield. The following table summarizes expected outcomes based on different methodologies.

MethodTarget IsomerKey ReagentsSolventTypical N-1:N-2 RatioTypical Yield (%)Reference
Standard Alkylation N-1Alkyl Halide, NaHTHF>99:180-95[1][6]
Standard Alkylation MixtureAlkyl Halide, K₂CO₃DMF~1:180-90 (combined)[2][9]
Mitsunobu Reaction N-2Alcohol, PPh₃, DIAD/DEADTHF1:2.5 (and higher)50-70 (for N-2)[4][6][7]
TfOH-Catalyzed N-2Diazo Compound, TfOHDCM0:10090-95[10]

Experimental Protocol 1: N-1 Selective Alkylation with Alkyl Halide

This protocol is designed for the selective synthesis of N-1 alkylated this compound using a strong base.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥97%Commercially Available
Sodium hydride (NaH)60% dispersion in mineral oilSigma-Aldrich
Alkyl Halide (e.g., Iodomethane, Bromoethane)≥99%Commercially Available
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentEMD Millipore
Saturated aqueous NH₄Cl solutionReagent Grade-
Ethyl acetate (EtOAc)ACS Grade-
Brine (Saturated aqueous NaCl solution)Reagent Grade-
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Grade-
Silica Gel230-400 mesh-
Step-by-Step Methodology
  • Preparation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

    • Wash the NaH with anhydrous hexane (2 x 5 mL) to remove the mineral oil, carefully decanting the hexane wash each time under a stream of nitrogen.

    • Add anhydrous THF (approx. 10 mL per mmol of NaH) to the flask. Cool the suspension to 0 °C using an ice-water bath.

    • Causality Insight: The use of anhydrous THF is critical as NaH reacts violently with water. Washing the NaH removes the mineral oil which can interfere with the reaction.

  • Indazole Addition:

    • In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Add this solution dropwise to the stirred NaH suspension at 0 °C over 10-15 minutes.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of the sodium salt of the indazole is often observed.[7]

  • Alkylation:

    • Cool the reaction mixture back down to 0 °C.

    • Add the alkyl halide (1.1 equivalents) dropwise to the suspension.

    • Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

    • Trustworthiness Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting material.

  • Workup:

    • Cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

    • Add deionized water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure N-1 alkylated product.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. The regiochemistry can be unequivocally assigned using 2D NMR experiments like HMBC.[4]

Experimental Protocol 2: N-2 Selective Alkylation via Mitsunobu Reaction

This protocol provides a method to favor the formation of the N-2 alkylated product.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥97%Commercially Available
Alcohol (e.g., Ethanol, Propanol)≥99.5%Commercially Available
Triphenylphosphine (PPh₃)≥99%Sigma-Aldrich
Diisopropyl azodicarboxylate (DIAD)97%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentEMD Millipore
Saturated aqueous NaHCO₃ solutionReagent Grade-
Dichloromethane (DCM)ACS Grade-
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Grade-
Silica Gel230-400 mesh-
Step-by-Step Methodology
  • Preparation:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equivalent), the desired alcohol (1.5 equivalents), and triphenylphosphine (1.5 equivalents).[7]

    • Dissolve the solids in anhydrous THF (approx. 15 mL per mmol of indazole).

    • Causality Insight: The Mitsunobu reaction is highly sensitive to moisture, which can consume the reagents and lead to side products. Anhydrous conditions are essential for high yields.

  • Reagent Addition:

    • Cool the solution to 0 °C in an ice-water bath.

    • Add diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise over 20-30 minutes. A color change and/or the formation of a precipitate is often observed.

    • Safety Note: Azodicarboxylates are potentially explosive and should be handled with care. Add them slowly and behind a safety shield.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (16-24 hours).

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Redissolve the crude residue in dichloromethane (DCM).

    • Wash the organic solution with saturated aqueous NaHCO₃ solution (2 x 15 mL) and then with brine (1 x 15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[7]

  • Purification:

    • The crude product will contain triphenylphosphine oxide and the diisopropyl hydrazodicarboxylate byproduct. Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to separate the N-2 alkylated product from the N-1 isomer and byproducts.

    • Confirm the structure and regiochemistry of the purified product using NMR spectroscopy (¹H, ¹³C, HMBC) and mass spectrometry.

References

Introduction: The Strategic Importance of the Indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 6-bromo-1H-indazol-5-amine in Cancer Research

In the landscape of modern oncology drug discovery, the indazole scaffold has emerged as a "privileged structure," forming the core of numerous clinically relevant therapeutic agents.[1][2] Its remarkable versatility stems from its ability to act as a bioisostere of the native purine ring of ATP, enabling competitive inhibition at the active site of a wide array of protein kinases.[1][3] Within this valuable class of compounds, This compound (CAS: 1360928-41-1) represents a particularly strategic starting material for medicinal chemists.[4]

This technical guide provides a comprehensive overview of the application of this compound in cancer research. We will delve into the rationale behind its use, its role in targeting critical oncogenic signaling pathways, and provide detailed protocols for the synthesis and biological evaluation of its derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent scaffold for the creation of next-generation targeted cancer therapies.

Rationale for Use: A Scaffold Built for Kinase Inhibition

The utility of this compound is rooted in its distinct structural features, which provide a robust platform for generating potent and selective kinase inhibitors.

  • The Indazole Core - A Hinge-Binding Motif: The nitrogen atoms of the bicyclic indazole ring are perfectly positioned to serve as hydrogen bond donors and acceptors. This allows them to form critical interactions with the "hinge region" of the kinase ATP-binding pocket, a key determinant of binding affinity and a foundational element of competitive inhibition.[1][3]

  • The C6-Bromo Group - A Handle for Diversity: The bromine atom at the 6-position is a versatile functional handle amenable to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the systematic introduction of diverse aryl and alkyl groups to probe the solvent-exposed regions of the ATP-binding site, enabling the fine-tuning of compound potency and selectivity.[1][3]

  • The C5-Amino Group - A Vector for Potency: The primary amine at the 5-position provides an additional, crucial point for synthetic modification. It can be readily functionalized via reactions such as acylation, sulfonylation, or reductive amination to introduce substituents that can form additional interactions within the kinase active site, further enhancing binding affinity and tailoring the pharmacological profile.[3][5]

Caption: Key functional regions of the this compound scaffold.

Key Oncogenic Targets and Pathways

Derivatives of the 6-bromo-1H-indazole scaffold have demonstrated potent inhibitory activity against a range of clinically significant protein kinases that drive tumor growth, proliferation, and survival.

Target Kinase FamilySpecific ExamplesRole in CancerReference
Polo-like Kinases PLK4Master regulator of centriole duplication; often overexpressed in cancers, leading to genomic instability.[3][6][7]
VEGF Receptors VEGFRsKey mediators of angiogenesis, the process of forming new blood vessels essential for tumor growth and metastasis.[3]
MAP Kinase Pathway BRAF (V600E)A central node in the MAPK/ERK pathway that regulates cell proliferation; mutations lead to constitutive activation.[8]
Cell Survival Pathways Akt (PKB), PI3KCentral components of the PI3K/Akt/mTOR pathway that promotes cell growth, survival, and proliferation.[3][9]
Cell Cycle & Migration PAK1p21-activated kinase 1 is strongly associated with tumor progression, metastasis, and epithelial-mesenchymal transition (EMT).[10]
Inflammatory Pathways TAK1Transforming growth factor-β activated kinase 1 is crucial for cell survival and is constitutively active in cancers like multiple myeloma.[11]
Targeting PLK4-Mediated Centrosome Amplification

Polo-like kinase 4 (PLK4) is a critical regulator of centriole duplication. Its overexpression in cancer cells leads to centrosome amplification, resulting in chromosomal instability and aneuploidy, which are hallmarks of cancer.[6] Indazole-based inhibitors can block the catalytic activity of PLK4, preventing aberrant centriole duplication and selectively inducing apoptosis in cancer cells.

PLK4 PLK4 Overexpression (Common in Tumors) Centrosome Centrosome Amplification PLK4->Centrosome Drives Aneuploidy Aneuploidy & Genomic Instability Centrosome->Aneuploidy Leads to Proliferation Tumor Proliferation Aneuploidy->Proliferation Promotes Inhibitor Indazole-Based PLK4 Inhibitor (Derived from Scaffold) Inhibitor->PLK4 INHIBITS

Caption: Simplified PLK4 signaling pathway and point of inhibition.

Protocols for Synthesis and Biological Evaluation

The true value of this compound is realized through its conversion into novel bioactive molecules. The following protocols provide a framework for the synthesis and subsequent biological characterization of its derivatives.

Protocol 1: Generalized Suzuki Cross-Coupling Reaction

This protocol describes a representative Suzuki coupling to append an aryl group onto the C6 position. This is a foundational step in creating a library of diverse inhibitors.

Principle: A palladium catalyst facilitates the coupling of the organoboron reagent (arylboronic acid) with the aryl halide (this compound) to form a new carbon-carbon bond.

Materials:

  • This compound

  • Arylboronic acid or pinacol ester (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Solvent (e.g., Dioxane/Water mixture, 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), base (2.0 eq), and the palladium catalyst (0.05 eq).

  • Purge the vessel with an inert gas (e.g., Nitrogen) for 5-10 minutes.

  • Add the degassed solvent mixture (Dioxane/Water).

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

start Start: this compound step1 Step 1: Suzuki Coupling (Introduce Aryl Group at C6) start->step1 step2 Step 2: Functionalize C5-Amine (e.g., Acylation with R-COCl) step1->step2 step3 Purification (Column Chromatography) step2->step3 end Final Bioactive Compound step3->end

Caption: General workflow for inhibitor synthesis from the core scaffold.

Protocol 2: Cell Viability Assessment (MTT Assay)

This colorimetric assay is a primary screen to determine the cytotoxic effect of newly synthesized compounds on cancer cell lines.[9]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells.[9]

Procedure:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.[9]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 3: Transwell Invasion Assay

This assay measures the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.[10]

Principle: Cells are seeded in the upper chamber of a Transwell insert coated with a layer of Matrigel. Chemoattractant in the lower chamber induces cells to invade through the matrix and migrate through the porous membrane. The number of cells that successfully invade is quantified.

Procedure:

  • Insert Coating: Thaw Matrigel on ice. Dilute with cold, serum-free medium and coat the upper surface of 8 µm pore size Transwell inserts. Incubate at 37°C for at least 1 hour to allow the gel to solidify.[10]

  • Cell Preparation: Harvest cancer cells and resuspend them in serum-free medium at a density of 1 x 10⁶ cells/mL.

  • Assay Setup: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Add the cell suspension (e.g., 5 x 10⁴ cells) to the upper chamber, along with the test compound at desired concentrations or a vehicle control.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 24-48 hours.

  • Cell Removal: After incubation, use a cotton swab to gently remove the non-invading cells and Matrigel from the top surface of the insert.

  • Staining: Fix the invading cells on the bottom surface of the membrane with methanol, then stain with 0.1% crystal violet.

  • Quantification: Elute the crystal violet with a destaining solution (e.g., 10% acetic acid) and measure the absorbance, or count the stained cells in several fields of view under a microscope.[10]

Protocol 4: Western Blotting for Pathway Analysis

This technique is used to detect changes in the expression and phosphorylation status of target proteins to confirm the compound's mechanism of action.[10]

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect target proteins (e.g., total PLK4, phospho-Akt, total Akt).

Procedure:

  • Cell Treatment & Lysis: Treat cells with the test compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Electrophoresis & Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control (e.g., GAPDH or β-actin) should always be used to ensure equal protein loading.

Conclusion and Future Outlook

This compound is a high-value, versatile scaffold for the development of targeted cancer therapeutics. Its strategic combination of a privileged hinge-binding core and two distinct, chemically accessible functionalization points provides an ideal platform for generating novel kinase inhibitors. The protocols outlined in this guide offer a robust framework for synthesizing and evaluating derivatives of this scaffold, from initial cytotoxicity screening to detailed mechanistic studies. As cancer research continues to move towards precision medicine, starting materials like this compound will remain indispensable tools for medicinal chemists in the rational design of potent and selective anticancer agents.

References

Application Notes & Protocols: 6-Bromo-1H-indazol-5-amine as a Strategic Precursor in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indazole Scaffold

In the landscape of medicinal chemistry, the indazole nucleus is recognized as a "privileged scaffold".[1][2] This designation is reserved for molecular frameworks that are capable of binding to a wide range of biological targets, leading to compounds with diverse therapeutic applications.[3] The indazole core's structural resemblance to purine allows it to function as a bioisostere for the adenine base of ATP, making it a highly effective competitor at the ATP-binding sites of many enzymes, particularly kinases.[4] This inherent ability to interact with the critical hinge region of kinases through hydrogen bonding makes the indazole scaffold a premier starting point for the design of targeted inhibitors.[4][5]

Among the myriad of functionalized indazoles, 6-bromo-1H-indazol-5-amine has emerged as a particularly valuable and versatile precursor. Its strategic disubstitution provides two orthogonal points for chemical modification, empowering chemists to systematically build molecular complexity and fine-tune pharmacological properties.

  • The 5-Amino Group: This functionality serves as a primary vector for introducing moieties that can form critical hydrogen bonds and other interactions deep within the active site of a target protein.

  • The 6-Bromo Group: The bromine atom is a superb synthetic handle for modern cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[1][5] This allows for the introduction of diverse aryl or alkyl groups that can extend into solvent-exposed regions of a binding pocket, enhancing potency and modulating physicochemical properties like solubility and metabolic stability.[4]

This guide provides a detailed exploration of this compound, outlining its properties, core synthetic applications, and detailed protocols for its use in the synthesis of advanced pharmaceutical intermediates.

Physicochemical Properties and Handling

Accurate characterization and safe handling are foundational to successful synthesis. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 1360928-41-1[6][7][8]
IUPAC Name This compound[6]
Molecular Formula C₇H₆BrN₃[6][8]
Molecular Weight 212.05 g/mol [6][8]
Purity Typically ≥98%[6][8]
Appearance Solid (form may vary)
SMILES NC1=CC2=C(C=C1Br)NN=C2[6][8]

Safety & Handling: According to safety data, this compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.[6] Store the compound at 4°C, protected from light.[8]

Core Synthetic Applications: Building Kinase Inhibitors

The primary application for this compound in drug discovery is as a foundational building block for kinase inhibitors, which are crucial in oncology and inflammation research.[5][9] The dual functionality of the molecule allows for a convergent synthesis strategy where the core scaffold is elaborated through sequential, high-yielding reactions.

Diagram: Core Reactivity of this compound

This diagram illustrates the two primary sites of reactivity on the molecule that are exploited in pharmaceutical synthesis.

G cluster_0 This compound Core cluster_1 Synthetic Transformations cluster_2 Resulting Functionality Precursor 5-NH2 Indazole Core 6-Br Amide Amide / Sulfonamide Formation Precursor:f0->Amide Acyl Halides, Sulfonyl Chlorides Suzuki Suzuki / Sonogashira Coupling Precursor:f2->Suzuki Boronic Acids, Alkynes (Pd Catalyst) AmideProduct Interaction with Protein Active Site Amide->AmideProduct SuzukiProduct Exploration of Solvent-Exposed Region Suzuki->SuzukiProduct

Caption: Key reactive sites on this compound.

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for the functionalization of the indazole ring system.[5][9][10] Researchers should optimize conditions for specific substrates.

Protocol 1: Palladium-Catalyzed Suzuki Coupling at the 6-Position

This procedure details the formation of a carbon-carbon bond at the 6-position, replacing the bromine atom. This is a cornerstone reaction for adding structural diversity.

Rationale: The Suzuki coupling is a robust and widely used reaction in pharmaceutical synthesis due to its tolerance of a broad range of functional groups and its generally high yields. A palladium catalyst, such as Pd(dppf)Cl₂, is used to facilitate the catalytic cycle involving the indazole, a boronic acid or ester, and a base.[9]

Step-by-Step Methodology:

  • Reaction Setup: To a dry reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]), (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add a degassed solvent mixture. A common choice is a 4:1 mixture of 1,4-dioxane and water.[9]

  • Execution: Heat the reaction mixture to 90-100 °C and stir for 4-12 hours.

  • Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up & Purification: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[9] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Protocol 2: Acylation of the 5-Amino Group

This protocol describes the formation of an amide bond, a critical interaction motif in many enzyme inhibitors.

Rationale: The 5-amino group is a nucleophile that readily reacts with electrophilic acylating agents like acyl chlorides or anhydrides. The resulting amide can act as a hydrogen bond donor and acceptor, forming key interactions with amino acid residues in a protein's binding site. A non-nucleophilic base is often included to scavenge the HCl produced when using acyl chlorides.

Step-by-Step Methodology:

  • Dissolution: Dissolve the starting material (e.g., the product from Protocol 1) (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) (1.5-2.0 eq). Cool the mixture to 0 °C in an ice bath.

  • Acylating Agent: Slowly add the desired acyl chloride or anhydride (1.1 eq) dropwise, keeping the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up & Purification: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography or recrystallization.

Illustrative Synthetic Workflow & Data

To demonstrate the application of these protocols, a hypothetical workflow for the synthesis of a target kinase inhibitor from this compound is presented.

Workflow Diagram: Synthesis of a Target Kinase Inhibitor

G Start This compound Step1 Suzuki Coupling (Protocol 1) Start->Step1 Intermediate 6-Aryl-1H-indazol-5-amine Step1->Intermediate Step2 Amide Formation (Protocol 2) Intermediate->Step2 Final Target Kinase Inhibitor Step2->Final G cluster_0 Normal Signaling cluster_1 Inhibited Signaling Kinase_A Active Kinase Product_A Phosphorylated Substrate (Leads to Cell Proliferation) Kinase_A->Product_A Phosphorylation ATP_A ATP ATP_A->Kinase_A Substrate_A Substrate Substrate_A->Product_A Kinase_B Active Kinase Blocked X Kinase_B->Blocked ATP_B ATP ATP_B->Kinase_B Inhibitor Indazole-Based Inhibitor Inhibitor->Kinase_B Competitive Binding Product_B No Phosphorylation (Proliferation Blocked) Blocked->Product_B Substrate_B Substrate Substrate_B->Product_B

References

Application Notes & Protocols: Strategic Synthesis of 6-Aryl-1H-indazol-5-amines via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its structural rigidity, combined with its ability to act as both a hydrogen bond donor and acceptor, makes it a highly effective bioisostere for native structures like indole, enabling critical interactions with a multitude of biological targets. Consequently, indazole derivatives are core components of numerous approved therapeutics, including the anti-cancer agents Pazopanib and Niraparib, and the antiemetic drug Granisetron.[1]

Within this valuable class of compounds, 6-bromo-1H-indazol-5-amine emerges as a particularly strategic building block. Its structure offers two distinct points for diversification: the amine at the 5-position for amide bond formation or other nucleophilic chemistry, and the bromine atom at the 6-position, which is perfectly poised for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a Nobel Prize-winning transformation, is an exceptionally powerful and versatile method for this purpose, allowing for the direct linkage of the indazole core to a vast array of aryl and heteroaryl moieties.[3][4] This guide provides a detailed exploration of the Suzuki-Miyaura reaction as applied to this compound, offering mechanistic insights, optimized protocols, and troubleshooting strategies for researchers in drug development.

Pillar 1: The Mechanistic Blueprint of the Suzuki-Miyaura Reaction

The success of a Suzuki-Miyaura coupling hinges on a synergistic interplay between a palladium catalyst, a ligand, a base, and the coupling partners. The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Oxidative Addition: The cycle begins with a catalytically active, 14- or 16-electron Pd(0) complex. This species undergoes oxidative addition by inserting itself into the carbon-bromine bond of this compound, forming a new, square-planar Pd(II) intermediate.[5][7] The efficiency of this step is highly dependent on the electron density of the palladium center, which is modulated by the supporting ligand.[8]

  • Transmetalation: This is the crucial bond-forming step where the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center, displacing the halide. This process requires activation of the boronic acid by a base. The base can react with the boronic acid to form a more nucleophilic boronate "ate" complex, or it can form a palladium(II) hydroxide complex which then reacts with the neutral boronic acid.[9][10]

  • Reductive Elimination: In the final step, the two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond of the 6-aryl-1H-indazol-5-amine product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition this compound (Ar-Br) pd2_complex Ar-Pd(II)L2-Br (Indazolyl Complex) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)L2-Ar' (Di-organic Complex) transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination Product Formation (Ar-Ar') reductive_elimination->pd0 Catalyst Regeneration in1 in2 in3

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Pillar 2: A Validated Protocol for Synthesis

This section provides a robust, step-by-step protocol for the Suzuki coupling of this compound with a generic arylboronic acid. The conditions have been selected based on common practices for coupling heteroaromatic bromides.[11]

Materials and Equipment
Reagents & Solvents Equipment
This compoundSchlenk flask or oven-dried round-bottom flask
Arylboronic acid (or pinacol ester)Magnetic stirrer hotplate
Palladium catalyst (e.g., Pd(dppf)Cl₂)Reflux condenser
Base (e.g., K₂CO₃ or Cs₂CO₃)Inert gas line (Argon or Nitrogen) with bubbler
Anhydrous, degassed 1,4-DioxaneSyringes and needles
Degassed deionized waterSepta
Ethyl acetate (EtOAc)Thin-layer chromatography (TLC) plates and chamber
Brine (saturated NaCl solution)Rotary evaporator
Anhydrous sodium sulfate (Na₂SO₄)Silica gel for column chromatography
Step-by-Step Experimental Procedure
  • Inert Atmosphere Setup: Assemble the reaction flask with a magnetic stir bar and condenser. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen. Maintain this inert atmosphere throughout the reaction setup.

  • Reagent Addition: To the reaction flask, add this compound (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and the base (e.g., K₂CO₃, 2.0–3.0 equiv).

  • Catalyst Addition: Quickly add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02–0.05 equiv). If using a Pd(0) source like Pd₂(dba)₃ with a separate ligand, pre-mix them in a small amount of solvent before adding to the main flask.

  • Solvent Addition: Add the degassed solvent system. A common and effective choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The solvent should be added via syringe through a septum.

  • Reaction Execution: Lower the flask into a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80–100 °C).[6][11]

  • Monitoring Progress: Monitor the reaction's progress by TLC or LC-MS. To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly draw a small aliquot via syringe. A typical reaction time is 2–24 hours.

  • Reaction Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with an organic solvent such as ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash them sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product should be purified by flash column chromatography on silica gel to yield the pure 6-aryl-1H-indazol-5-amine.

Pillar 3: Optimization and Field-Proven Insights

While the provided protocol is a strong starting point, achieving optimal yield and purity often requires fine-tuning. The choice of catalyst, ligand, base, and solvent can dramatically influence the outcome, especially with challenging substrates.[12][13]

Table of Optimization Parameters
ParameterOptions & ConsiderationsRationale & Expert Insight
Palladium Catalyst/Ligand Pd(dppf)Cl₂: A robust, general-purpose catalyst.[11][14] Pd(PPh₃)₄: Effective but can be thermally sensitive. Pd₂(dba)₃ + Ligand: Allows for ligand screening. Buchwald ligands (e.g., XPhos, SPhos) are excellent for challenging couplings due to their high electron density and steric bulk.[8]The ligand is critical. Electron-rich, bulky phosphine ligands increase the electron density on the Pd(0) center, which facilitates the rate-limiting oxidative addition step with aryl bromides and promotes the final reductive elimination.[8][15]
Base K₂CO₃: A common, effective, and inexpensive choice.[11] Cs₂CO₃: More soluble and often provides higher yields, but is more expensive. K₃PO₄: A stronger base that can be effective when carbonates fail.The base's primary role is to facilitate transmetalation.[10] The choice can affect reaction rate and side reactions. For substrates sensitive to strong bases, weaker options like K₂CO₃ are preferred.
Solvent Dioxane/H₂O: A highly effective mixture for many Suzuki couplings.[6] Toluene/H₂O: Another good biphasic option. DMF or THF: Can be used, often with water as a co-solvent.[3]The presence of water is often beneficial, aiding in the dissolution of the base and facilitating the transmetalation step.[4] Solvents must be thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst.
Boron Reagent Boronic Acid: Widely available but susceptible to protodeboronation (replacement of the boron group with hydrogen). Boronic Pinacol Ester (Bpin): More stable and resistant to protodeboronation. Can be a superior choice for slow or high-temperature reactions.[3]Protodeboronation is a major competing side reaction that lowers yield. Using boronate esters or minimizing reaction time and temperature can mitigate this issue.[3]
Troubleshooting Common Issues
  • Low or No Conversion:

    • Cause: Inactive catalyst. The Pd(0) species may have been oxidized.

    • Solution: Ensure all solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere.

    • Cause: Inefficient oxidative addition.

    • Solution: Switch to a more electron-rich and sterically hindered ligand (e.g., a Buchwald-type ligand).[8]

  • Significant Protodeboronation:

    • Cause: The boronic acid is unstable under the reaction conditions.

    • Solution: Switch to the corresponding boronic acid pinacol ester. Alternatively, try using KF as the base, which can sometimes suppress this side reaction.[9]

  • Formation of Homocoupled Byproducts:

    • Cause: Oxidative coupling of the boronic acid.

    • Solution: This can be promoted by oxygen. Again, ensure rigorous exclusion of air from the reaction. Lowering the catalyst loading may also help.

Optimization_Workflow start Start: Initial Reaction Setup (e.g., Pd(dppf)Cl2, K2CO3, Dioxane/H2O) check_yield Assess Outcome: Yield & Purity (TLC/LC-MS) start->check_yield success Success: Proceed to Scale-Up check_yield->success >80% Yield Clean Reaction troubleshoot Low Yield or Impurities check_yield->troubleshoot <80% Yield or Side Products screen_ligand Screen Ligands (e.g., XPhos, SPhos) troubleshoot->screen_ligand 1. Change Catalyst System screen_base Screen Bases (e.g., Cs2CO3, K3PO4) troubleshoot->screen_base 2. Vary Base screen_solvent Screen Solvents (e.g., Toluene, DMF) troubleshoot->screen_solvent 3. Change Solvent screen_ligand->check_yield Re-evaluate screen_base->check_yield Re-evaluate screen_solvent->check_yield Re-evaluate

Caption: A logical workflow for optimizing the Suzuki coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly reliable and scalable method for synthesizing a diverse library of 6-aryl-1H-indazol-5-amine derivatives. A thorough understanding of the reaction mechanism, coupled with a systematic approach to optimization, empowers researchers to overcome common synthetic challenges. By carefully selecting the catalyst, ligand, base, and solvent, this protocol can be adapted to a wide range of coupling partners, accelerating the discovery of novel indazole-based therapeutic agents.

References

Protocol for the purification of 6-bromo-1H-indazol-5-amine by crystallization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of 6-Bromo-1H-Indazol-5-Amine by Crystallization

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic intermediate in the synthesis of pharmacologically active molecules, particularly in the development of kinase inhibitors and other targeted therapies. The isomeric purity and overall quality of this building block are paramount, as impurities can lead to side reactions, complex purification challenges in subsequent steps, and diminished yields of the final active pharmaceutical ingredient (API). Crystallization is a fundamentally robust, scalable, and economical technique for purifying solid organic compounds. This application note provides a detailed protocol for the purification of this compound, grounded in the principles of differential solubility. It offers a systematic approach, from solvent screening to bulk purification and troubleshooting, to empower researchers in obtaining high-purity material essential for drug discovery and development.

Introduction: The Rationale for High-Purity this compound

Substituted indazoles are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous compounds investigated for therapeutic use.[1] this compound, with its bromine handle for cross-coupling reactions and a nucleophilic amine group, is a versatile starting material. However, its synthesis can yield impurities such as regioisomers, starting materials, or by-products from side reactions.

Crystallization provides a powerful method for purification by exploiting the differences in solubility between the desired compound and contaminants within a selected solvent or solvent system.[2] The core principle involves dissolving the impure solid in a hot solvent to create a saturated solution and then allowing it to cool. As the temperature decreases, the solubility of the target compound drops, causing it to crystallize out of the solution in a purer form, while the impurities, being present in lower concentrations, remain dissolved in the surrounding solution (the mother liquor).[3] Slow, controlled cooling is crucial as it promotes the formation of a well-ordered crystal lattice, which inherently excludes foreign molecules, leading to a significant increase in purity.[4]

Physicochemical Properties of this compound

Understanding the fundamental properties of the compound is the first step in developing a robust crystallization protocol.

PropertyValueSource
CAS Number 1360928-41-1[5][6]
Molecular Formula C₇H₆BrN₃[5]
Molecular Weight 212.05 g/mol [5]
Appearance Likely a solid (specific color not detailed)[7]
Topological Polar Surface Area (TPSA) 54.7 Ų[5]
LogP 1.9076[5]
Storage Conditions 2-8°C, protect from light, keep sealed in dry place[8][9]

Note: Critical data such as melting point and specific solvent solubility are not extensively published and should be determined experimentally during the solvent screening phase.

The Crystallization Workflow: A Visual Overview

The process follows a logical sequence from initial solvent selection to the final isolation of pure crystals.

G cluster_prep Preparation cluster_main Bulk Purification cluster_post Post-Processing crude Crude this compound screen Protocol 1: Solvent Screening crude->screen Small Scale (20-30 mg) dissolve 1. Dissolution (Minimal Hot Solvent) screen->dissolve Select Optimal Solvent System hot_filter 2. Hot Filtration (Optional, for insolubles) dissolve->hot_filter cool 3. Slow Cooling (Crystal Formation) hot_filter->cool harvest 4. Crystal Harvesting (Vacuum Filtration) cool->harvest wash 5. Washing (Cold Solvent) harvest->wash dry 6. Drying (Vacuum Oven) wash->dry pure Pure Crystalline Product dry->pure

Caption: Workflow for the Purification of this compound.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

Objective: To identify an optimal solvent or solvent pair that provides high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[4]

Materials:

  • Crude this compound

  • Selection of test solvents (e.g., Methanol, Ethanol, Isopropanol, Ethyl Acetate, Toluene, Acetonitrile, Water, Heptane/Hexane)

  • Test tubes or small vials

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Aliquot the Crude Material: Place approximately 20-30 mg of the crude compound into several separate test tubes.

  • Test Solubility at Room Temperature: To each tube, add a different solvent dropwise while vortexing. A good candidate solvent will show poor solubility at this stage.[4] Solvents that dissolve the compound readily at room temperature are generally unsuitable for single-solvent crystallization.

  • Test Solubility at Elevated Temperature: For solvents that showed poor room temperature solubility, gently heat the test tube in a heating block. Continue adding the solvent dropwise until the solid completely dissolves. Record the approximate volume of solvent used. An ideal solvent will dissolve the compound completely near its boiling point.

  • Induce Crystallization: Allow the hot, clear solutions to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod or place it in an ice bath.

  • Evaluate the Outcome: The best solvent will yield a good quantity of well-formed crystals upon cooling. A solvent pair can be evaluated by dissolving the compound in a minimal amount of a "good" hot solvent (one in which it is very soluble) and then adding a "poor" or "anti-solvent" (one in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). Reheat to clarify and then cool slowly.[3]

Protocol 2: Bulk Crystallization Procedure

Objective: To purify a larger quantity of this compound using the optimal solvent system identified in Protocol 1.

Materials & Equipment:

  • Crude this compound

  • Selected crystallization solvent(s)

  • Erlenmeyer flask (preferred over beakers to reduce solvent evaporation and prevent contamination)[3]

  • Hot plate with magnetic stirring capability

  • Reflux condenser (recommended for volatile solvents)

  • Büchner funnel, filter flask, and vacuum source

  • Filter paper

  • Spatula and glass rod

Procedure:

  • Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a small portion of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions until the compound just dissolves completely. Causality: Using the minimum amount of hot solvent is critical to ensure the solution becomes supersaturated upon cooling, maximizing the yield.[4]

  • Hot Filtration (Optional): If insoluble impurities or discoloration are present, this step is necessary. Add a slight excess of hot solvent (approx. 5-10% more) to prevent premature crystallization during filtration. If colored impurities are an issue, a small amount of activated charcoal can be added to the hot solution, stirred for a few minutes, and then removed via filtration.[10] Filter the hot solution quickly through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling encourages the growth of larger, purer crystals by allowing the molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[2] Rapid cooling can trap impurities and lead to the formation of small, difficult-to-filter crystals.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 30 minutes to further decrease the compound's solubility and maximize the crystal yield.[4]

  • Harvesting: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum off, add a small amount of ice-cold crystallization solvent to the funnel to wash away any residual mother liquor containing impurities. Reapply the vacuum to pull the wash solvent through. Causality: Using cold solvent minimizes the loss of the purified product, which would otherwise redissolve.[3]

  • Drying: Transfer the purified crystals to a watch glass or drying dish and dry them thoroughly, preferably in a vacuum oven at a temperature well below the compound's melting point, until a constant weight is achieved.

Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form - Too much solvent was used.- The compound is very pure and slow to crystallize.- Boil off some solvent to increase the concentration and allow it to cool again.- Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.- Add a "seed crystal" of pure compound, if available.[4][10]
Compound "Oils Out" - The solution is cooling too quickly.- The solution is too concentrated, and the saturation point is above the compound's melting point.- The compound has significant impurities depressing its melting point.- Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Use a different solvent system.- For amines, consider converting the free base to a salt (e.g., hydrochloride) which often have better crystallization properties.[11][12]
Low Crystal Yield - Too much solvent was used initially.- The crystals were washed with solvent that was not cold enough.- The cooling period was too short or the final temperature not low enough.- Concentrate the mother liquor and cool it again to recover a second crop of crystals (which may be less pure).- Ensure wash solvent is ice-cold.- Extend the cooling time in the ice bath.[10]
Crystals are Discolored - Colored impurities are present in the starting material.- Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling. Use charcoal sparingly as it can adsorb the desired product.[10]- A second recrystallization may be necessary.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All procedures, especially those involving heating organic solvents, should be performed in a well-ventilated fume hood.

  • Compound Handling: While specific toxicity data for this compound is limited, related bromo-indazole compounds are classified with H-statements such as H315 (causes skin irritation) and H319 (causes serious eye irritation).[8] Handle with care and avoid inhalation, ingestion, and skin contact.

  • Solvent Hazards: Be aware of the flammability and toxicity of the solvents being used. Avoid open flames and ensure proper waste disposal procedures are followed.

References

Analytical methods for characterizing 6-bromo-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Analytical Characterization of 6-bromo-1H-indazol-5-amine

Introduction

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. As a substituted indazole, it serves as a crucial building block for the synthesis of a wide range of pharmacologically active molecules, including kinase inhibitors for cancer therapy.[1][2] The precise substitution pattern—a bromine atom and an amine group on the indazole core—offers versatile handles for further chemical modification.

Given its role as a key starting material, ensuring the identity, purity, and stability of this compound is paramount for the reproducibility of synthetic protocols and the quality of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive suite of analytical methods and detailed protocols for the complete characterization of this compound, designed for researchers, quality control analysts, and drug development professionals. The methodologies described herein are designed to be self-validating, providing orthogonal data to build a complete and trustworthy analytical profile.

A multi-faceted analytical approach is essential for a thorough characterization. This involves a combination of spectroscopic techniques for structural elucidation and chromatographic methods for purity assessment.

Physicochemical Properties of this compound

A summary of the key physicochemical properties is presented below. This data serves as the primary reference for analytical characterization.

PropertySpecificationReference
CAS Number 1360928-41-1[3],[4]
Molecular Formula C₇H₆BrN₃[3]
Molecular Weight 212.05 g/mol [3]
Appearance Solid/Powder[5]
Purity Typically ≥98%[3],[4]
Storage 4°C, protect from light[3]
SMILES NC1=CC2=C(NN=C2)C=C1Br[3]

Comprehensive Analytical Workflow

A systematic workflow ensures that all aspects of the compound's identity and purity are rigorously examined. The proposed workflow integrates multiple analytical techniques to provide orthogonal data, leading to a highly confident characterization.

Analytical_Workflow Figure 1: Comprehensive Analytical Workflow cluster_0 Sample Receipt & Initial Checks cluster_1 Structural Elucidation & Identity Confirmation cluster_2 Purity & Impurity Profiling cluster_3 Final Assessment Sample This compound Sample Physical Physical Characterization (Appearance, Solubility) Sample->Physical NMR NMR Spectroscopy (¹H, ¹³C) Physical->NMR MS Mass Spectrometry (LC-MS) (Molecular Weight, Isotopic Pattern) Physical->MS IR FTIR Spectroscopy (Functional Groups) Physical->IR HPLC HPLC-UV/DAD (Purity, Related Substances) Physical->HPLC Data Data Analysis & Comparison to Specifications NMR->Data MS->Data IR->Data HPLC->Data EA Elemental Analysis (C, H, N Composition) EA->Data GC GC-MS (Headspace) (Residual Solvents) GC->Data Release Release / Further Use Data->Release

Caption: A logical workflow for the characterization of this compound.

Part 1: Structural Elucidation and Identification

The primary objective of this stage is to unequivocally confirm the chemical structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of a molecule.[5] Both ¹H and ¹³C NMR are essential for an unambiguous structural assignment.

Causality Behind Experimental Choices: ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the number and types of carbon atoms. The combination allows for a complete mapping of the molecule's covalent structure. Deuterated DMSO (DMSO-d₆) is a common solvent choice due to its ability to dissolve a wide range of organic compounds and its high boiling point.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of at least 1 second, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ~2.50 ppm) and the ¹³C spectrum (δ ~39.52 ppm). Analyze the chemical shifts (δ), coupling constants (J), and integration values to assign the signals to the corresponding atoms in the molecule.

Expected Spectral Features:

  • ¹H NMR (in DMSO-d₆): Expect signals for the aromatic protons on the indazole ring, the amine (-NH₂) protons, and the indazole N-H proton. The aromatic protons will exhibit characteristic splitting patterns (doublets, singlets) based on their positions relative to the substituents. The amine and N-H protons may appear as broad singlets and their chemical shifts can be concentration-dependent.

  • ¹³C NMR (in DMSO-d₆): Expect seven distinct carbon signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be indicative of their environment (e.g., carbons attached to bromine or nitrogen will be shifted accordingly).

Mass Spectrometry (MS)

MS is employed to determine the molecular weight and confirm the elemental formula of the compound.[6] For this compound, a key diagnostic feature is the isotopic pattern of bromine.

Causality Behind Experimental Choices: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound, minimizing fragmentation and clearly showing the molecular ion. Coupling Liquid Chromatography (LC) to the MS allows for online separation of the analyte from potential non-volatile impurities before it enters the mass spectrometer.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or an acetonitrile/water mixture.[5]

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled with an LC system and an ESI source.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through the LC system.

    • Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500).

  • Data Analysis:

    • Identify the molecular ion peak. For this compound (MW = 212.05), the [M+H]⁺ peak should appear at approximately m/z 213.06.

    • Crucially, analyze the isotopic distribution. Natural bromine consists of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an almost 1:1 ratio. This results in two prominent peaks in the mass spectrum for any bromine-containing fragment: an "M" peak and an "M+2" peak of nearly equal intensity. This pattern is a definitive indicator of the presence of one bromine atom.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.

Causality Behind Experimental Choices: Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation and allows for the analysis of solid powders directly.

Experimental Protocol:

  • Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Place a small amount of the this compound powder directly onto the ATR crystal and apply pressure to ensure good contact.

    • Record the sample spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

Expected Characteristic Absorption Bands:

  • ~3400-3200 cm⁻¹: N-H stretching vibrations (from the -NH₂ and indazole N-H groups).

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~1620-1450 cm⁻¹: C=C and C=N stretching vibrations within the aromatic rings.

  • ~1350-1250 cm⁻¹: C-N stretching.

  • Below 800 cm⁻¹: C-Br stretching.

Part 2: Purity Assessment and Impurity Profiling

Once the structure is confirmed, the next critical step is to determine the purity of the compound and identify any potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for assessing the purity of non-volatile organic compounds.[5] A well-developed HPLC method can separate the main compound from related substances and degradation products.

HPLC_Workflow Figure 2: Typical HPLC System Workflow Solvent Mobile Phase (Solvent A & B) Pump HPLC Pump (Gradient Control) Solvent->Pump Injector Autosampler (Sample Injection) Pump->Injector Column HPLC Column (Separation) Injector->Column Detector UV/DAD Detector (Detection) Column->Detector Data Data System (Chromatogram) Detector->Data

Caption: A simplified schematic of an HPLC system.

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., 50:50 acetonitrile/water) to a known concentration, typically around 1 mg/mL.[5] Filter the solution through a 0.45 µm syringe filter if any particulate matter is visible.

  • Instrumentation: An HPLC system equipped with a binary or quaternary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD) is required.

  • Chromatographic Conditions (Starting Point): The following conditions can be used as a starting point for method development. Optimization may be required.

ParameterRecommended Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, then hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 254 nm (or DAD scan 200-400 nm to find λₘₐₓ)
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of this compound based on the area percentage of the main peak relative to the total area of all peaks.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

    • Identify and quantify any impurities. The use of a DAD allows for the examination of peak purity and can help in the tentative identification of impurities by comparing their UV spectra.

Elemental Analysis (CHN Analysis)

Elemental analysis provides a fundamental measure of purity by determining the mass percentages of carbon, hydrogen, and nitrogen in the compound. The experimental values should closely match the theoretical values calculated from the molecular formula.

Causality Behind Experimental Choices: This technique provides a bulk property measurement, which is orthogonal to chromatographic methods that measure purity based on separation. A good match between theoretical and experimental values is strong evidence of high purity and correct elemental composition.

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed amount (typically 1-3 mg) of the dried, homogeneous sample is required.

  • Instrumentation: Use a dedicated CHN elemental analyzer.

  • Data Acquisition: The sample is combusted at high temperature in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

  • Data Analysis: Compare the experimentally determined weight percentages of C, H, and N with the theoretical values. The results should be within the accepted analytical error margin (typically ±0.4%).

Theoretical vs. Experimental Values:

ElementTheoretical % (for C₇H₆BrN₃)Experimental % (Acceptable Range)
Carbon (C)39.65%39.25% - 40.05%
Hydrogen (H)2.85%2.45% - 3.25%
Nitrogen (N)19.82%19.42% - 20.22%
Residual Solvent Analysis by Gas Chromatography (GC)

Residual solvents are trace-level volatile organic compounds used in the synthesis or purification process. Headspace GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is the standard method for their quantification.[5]

Experimental Protocol:

  • Sample Preparation: Accurately weigh a specific amount of the sample (e.g., 100 mg) into a headspace vial. Add a suitable high-boiling point solvent (e.g., DMSO or DMF) to dissolve the sample.

  • Instrumentation: A gas chromatograph equipped with a headspace autosampler, an FID or MS detector, and a suitable capillary column (e.g., DB-624 or equivalent).

  • Data Acquisition: The vial is heated to a specific temperature for a set time, allowing volatile solvents to partition into the headspace. A sample of the vapor is then automatically injected into the GC.

  • Data Analysis: Identify and quantify any residual solvents by comparing their retention times and response factors to those of certified reference standards.

Conclusion

The comprehensive analytical characterization of this compound requires a multi-technique approach. The combination of NMR, MS, and IR spectroscopy provides an unambiguous confirmation of the molecule's structure. Orthogonal purity assessments using HPLC and elemental analysis establish a high degree of confidence in the compound's quality. Finally, GC analysis ensures that volatile impurities are below acceptable limits. Following these detailed protocols will enable researchers and scientists to generate a robust and reliable analytical data package, ensuring the integrity of their research and development activities.

References

Application Notes & Protocols: The Strategic Use of 6-bromo-1H-indazol-5-amine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Fragments and the Promise of the Indazole Scaffold

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] By screening small, low-molecular-weight molecules (fragments), FBDD allows for a more thorough exploration of chemical space and often yields starting points with superior physicochemical properties.[2][3] The initial hits, though typically weak binders, provide high-quality interactions with the target protein, serving as an excellent foundation for optimization into potent, drug-like molecules.[1][4]

Within the vast landscape of chemical fragments, the indazole core has emerged as a "privileged scaffold," particularly in the discovery of protein kinase inhibitors.[5][6] Its bioisosteric relationship with purines allows it to form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, a critical anchor point for many inhibitors.[7][8] The 5-aminoindazole moiety, in particular, is adept at forming up to three hydrogen bonds with the kinase hinge backbone, one more than the adenine ring of ATP, providing a strong enthalpic driver for binding.[7]

This guide focuses on 6-bromo-1H-indazol-5-amine , a fragment that embodies the key features of a promising starting point for FBDD campaigns, especially those targeting protein kinases. The strategic placement of the 5-amino group facilitates hinge binding, while the 6-bromo substituent provides a valuable vector for synthetic elaboration, allowing chemists to "grow" the fragment into adjacent pockets of the binding site to enhance potency and selectivity.[7][9]

Physicochemical Properties of this compound

To qualify as a viable fragment, a molecule should generally adhere to the "Rule of Three" (Ro3), which dictates limits on molecular weight, lipophilicity, and hydrogen bonding capacity.[2][4] this compound aligns well with these principles, making it an ideal candidate for fragment libraries.

PropertyValueSourceSignificance in FBDD
CAS Number 1360928-41-1[10]Unique identifier for procurement and data tracking.
Molecular Formula C₇H₆BrN₃[10]Provides elemental composition.
Molecular Weight 212.05 g/mol [10]Complies with Ro3 (MW < 300 Da), ensuring higher probability of fitting into small pockets and better ligand efficiency.[2][11]
cLogP 1.9076[10]Complies with Ro3 (cLogP ≤ 3), indicating good solubility and reducing the risk of non-specific binding.[2][4]
Hydrogen Bond Donors 2[10]Complies with Ro3 (HBD ≤ 3), providing key interaction points without excessive polarity.[2]
Hydrogen Bond Acceptors 2[10]Complies with Ro3 (HBA ≤ 3), offering additional opportunities for directed interactions.[2]
Rotatable Bonds 0[10]Low conformational flexibility reduces the entropic penalty upon binding, leading to more efficient interactions.
Topological Polar Surface Area (TPSA) 54.7 Ų[10]Within the desirable range for fragments (≤ 60 Ų), suggesting good potential for cell permeability in later-stage compounds.[2]

FBDD Workflow Using this compound

A typical FBDD campaign is a multi-stage process designed to identify and validate fragment hits efficiently. This workflow integrates several biophysical techniques to ensure the robustness of the findings.[12]

FBDD_Workflow cluster_0 Stage 1: Primary Screening cluster_1 Stage 2: Hit Validation & Characterization cluster_2 Stage 3: Structural Biology cluster_3 Stage 4: Hit-to-Lead Screening Screen Fragment Library (including this compound) SPR Surface Plasmon Resonance (SPR) Screening->SPR High-throughput primary screen NMR Ligand-Observed NMR (e.g., STD, WaterLOGSY) Screening->NMR Orthogonal primary screen Validation Validate Primary Hits SPR->Validation NMR->Validation ITC Isothermal Titration Calorimetry (ITC) (Confirm binding, determine Kd) Validation->ITC NMR_Titration Protein-Observed NMR (Confirm binding, map site) Validation->NMR_Titration Structure Determine Binding Mode ITC->Structure NMR_Titration->Structure Xray X-ray Crystallography (Soaking Experiment) Structure->Xray Optimization Structure-Guided Optimization Xray->Optimization

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Experimental Protocols

The following protocols provide detailed methodologies for screening this compound against a target protein, such as a protein kinase.

Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for primary screening of fragment libraries due to its low protein consumption and ability to provide kinetic data.[1][13]

Causality: This protocol is designed to rapidly identify fragments that bind to an immobilized target protein by detecting minute changes in mass on the sensor chip surface. A multiplexed strategy, including a reference surface, is crucial to eliminate false positives arising from non-specific binding or buffer effects.[14][15]

SPR_Protocol cluster_0 Preparation cluster_1 Screening cluster_2 Analysis A Immobilize Target Protein (e.g., via Amine Coupling) D Dilute Fragment to 100 µM in running buffer (final DMSO ≤1%) A->D B Prepare Reference Surface (e.g., Mock-coupled or irrelevant protein) B->D C Prepare Fragment Stock (10 mM in 100% DMSO) C->D E Inject Fragment Solution over Target & Reference Surfaces D->E F Monitor Binding Response (RU) E->F G Subtract Reference Channel Signal F->G H Identify Hits with Significant and Dose-Dependent Response G->H I Assess Binding Kinetics (Association/Dissociation Rates) H->I

Caption: Workflow for primary fragment screening using Surface Plasmon Resonance (SPR).

Step-by-Step Methodology:

  • Sensor Chip Preparation:

    • Activate a CM5 sensor chip surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Immobilize the target protein (e.g., a protein kinase) to a target level of 5,000-10,000 Response Units (RU) on a flow cell via amine coupling.

    • Deactivate remaining active esters with 1 M ethanolamine-HCl.

    • Prepare a reference flow cell, either by performing a mock coupling (no protein) or by immobilizing an irrelevant protein to control for non-specific binding.

  • Fragment Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • For the primary screen, create a working solution by diluting the stock to the desired screening concentration (e.g., 100 µM) in SPR running buffer (e.g., HBS-EP+ with 1% DMSO). Ensure the final DMSO concentration is precisely matched between samples and running buffer to avoid refractive index mismatches.[1]

  • Screening Execution:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Inject the 100 µM fragment solution over both the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • Include buffer-only (blank) injections periodically for double referencing.

  • Data Analysis & Hit Identification:

    • Process the raw data by subtracting the reference flow cell signal and the blank injection signals from the target flow cell signal.

    • A fragment is considered a "hit" if it produces a stable and reproducible binding response significantly above the noise level.

    • Validate hits by performing a dose-response experiment (e.g., with concentrations from 10 µM to 200 µM) to confirm binding is saturable and to estimate the dissociation constant (KD).

Protocol 2: Hit Validation by Saturation Transfer Difference (STD) NMR

Ligand-observed NMR techniques like STD are powerful for validating hits from primary screens. They are highly sensitive to weak binding events and can confirm a direct interaction between the fragment and the target protein in solution.[16][17]

Causality: This method relies on the transfer of magnetization from a selectively saturated target protein to a bound ligand.[18] By subtracting a spectrum with on-resonance protein saturation from one with off-resonance saturation, only the signals of the binding fragment will appear, confirming interaction and providing insights into which part of the fragment is in closest proximity to the protein.[19]

STD_NMR_Protocol cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Analysis A Prepare Protein Solution (~10-50 µM in deuterated buffer) C Mix Protein and Fragment A->C B Prepare Fragment Solution (~1-2 mM, 100-fold excess) B->C E Acquire 1D ¹H Reference Spectrum C->E D Prepare Control Sample (Fragment only) D->E F Set On-Resonance Saturation (e.g., -0.5 ppm, protein aliphatic region) E->F G Set Off-Resonance Saturation (e.g., 30 ppm, no signals) F->G H Acquire STD Spectra G->H I Subtract On- from Off-Resonance Spectrum H->I J Identify Signals in Difference Spectrum I->J K Calculate STD Amplification Factor J->K

Caption: Workflow for hit validation using Saturation Transfer Difference (STD) NMR.

Step-by-Step Methodology:

  • Sample Preparation: [20]

    • Prepare a solution of the target protein at a concentration of 10-50 µM in a deuterated buffer (e.g., 50 mM phosphate buffer, pD 7.4, 150 mM NaCl, in 99.9% D₂O).

    • Prepare a stock solution of this compound in a deuterated solvent (e.g., DMSO-d₆).

    • Create the final NMR sample by adding the fragment to the protein solution to achieve a final concentration of ~1-2 mM (a 50- to 100-fold excess over the protein).[21]

    • Prepare a control sample containing only the fragment at the same concentration in the same buffer.

  • NMR Experiment Setup:

    • Acquire a standard 1D ¹H NMR spectrum of the control sample to identify the fragment's proton chemical shifts.

    • On the protein-fragment sample, set up the STD experiment.[20]

    • Define the on-resonance irradiation frequency in a region where only protein signals are present (e.g., -0.5 to 0.5 ppm for aliphatic protons).[18]

    • Define the off-resonance irradiation frequency in a region devoid of any signals (e.g., 30-40 ppm).

    • Set the saturation time (typically 1-2 seconds). A longer saturation time increases the STD effect but can lead to signal broadening.

  • Data Acquisition and Processing:

    • Acquire the interleaved on- and off-resonance spectra.

    • Process the data by subtracting the on-resonance free induction decay (FID) from the off-resonance FID.

    • Apply Fourier transformation to obtain the STD difference spectrum.

  • Hit Confirmation:

    • The presence of signals in the STD difference spectrum at the chemical shifts corresponding to the protons of this compound confirms its binding to the target protein.

    • The relative intensities of the signals in the STD spectrum can provide "epitope mapping," indicating which protons of the fragment are in closest contact with the protein surface. For the aminoindazole scaffold binding to a kinase, stronger STD signals would be expected for the indazole ring protons.

Protocol 3: Structural Characterization by X-ray Crystallography (Fragment Soaking)

The definitive validation of a fragment hit comes from determining its 3D structure in complex with the target protein. This provides unequivocal proof of binding and reveals the precise binding mode, which is essential for structure-guided lead optimization.[22]

Causality: This protocol relies on the ability of the small fragment molecule to diffuse through the solvent channels of a pre-formed apo-protein crystal and bind to its target site without disrupting the crystal lattice. Subsequent X-ray diffraction and electron density map analysis reveal the position and orientation of the bound fragment.[23][24]

Xray_Protocol cluster_0 Preparation cluster_1 Soaking & Freezing cluster_2 Data Collection & Analysis A Grow High-Quality Apo-Protein Crystals C Transfer Apo-Crystal to Soaking Solution A->C B Prepare Soaking Solution (Fragment in cryo-protectant, 1-10 mM) B->C D Incubate for a Defined Period (e.g., 30 min to 24 hours) C->D E Harvest Crystal with a Loop D->E F Flash-Cool in Liquid Nitrogen E->F G Collect X-ray Diffraction Data F->G H Process Data and Solve Structure G->H I Calculate Difference Electron Density Map (Fo-Fc) H->I J Model Fragment into Density and Refine Structure I->J

Caption: Workflow for determining a fragment-protein complex structure via crystal soaking.

Step-by-Step Methodology:

  • Crystal Preparation:

    • Grow robust crystals of the apo-target protein that diffract to high resolution (ideally < 2.5 Å).

    • Prepare a cryoprotectant solution that is compatible with the crystallization condition (e.g., mother liquor supplemented with 20-25% glycerol or ethylene glycol).[23]

  • Soaking Procedure:

    • Prepare a soaking solution by dissolving this compound directly into the cryoprotectant solution at a concentration of 1-10 mM. The concentration may need to be optimized based on fragment solubility and binding affinity.[23]

    • Using a crystal harvesting loop, carefully transfer an apo-protein crystal from its growth drop into a drop of the soaking solution.[24]

    • Allow the crystal to soak for a period ranging from 30 minutes to overnight. The optimal time is target-dependent and may require empirical testing.

  • Cryo-cooling and Data Collection:

    • After soaking, pick up the crystal with a loop and immediately plunge it into liquid nitrogen to flash-cool it, preventing ice crystal formation.[23]

    • Mount the frozen crystal on a goniometer in an X-ray beamline and collect a complete diffraction dataset.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a search model.

    • Calculate an initial difference electron density map (Fo-Fc). A positive density blob in the expected binding site (e.g., the kinase hinge region) that is consistent with the shape of this compound indicates successful binding.

    • Model the fragment into the density, refine the structure, and analyze the protein-ligand interactions. For this compound in a kinase, one would expect to observe hydrogen bonds between the N1-H and 5-amino groups of the indazole and the backbone amides and carbonyls of the hinge residues.[7][8]

Conclusion and Future Directions

This compound represents a high-quality, versatile fragment for FBDD campaigns. Its physicochemical properties are well-aligned with the principles of fragment-based design, and its aminoindazole core is a validated pharmacophore for targeting important enzyme classes like protein kinases. The bromine atom serves as a convenient chemical handle for rapid synthetic elaboration, enabling efficient progression from a millimolar-affinity fragment hit to a potent, nanomolar-affinity lead compound. The integrated biophysical screening cascade detailed here provides a robust and reliable pathway for identifying and validating its binding, paving the way for successful structure-guided drug design.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-bromo-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-bromo-1H-indazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common challenges, and optimize reaction yields. As a crucial intermediate in medicinal chemistry, particularly for the development of kinase inhibitors, a reliable and high-yielding synthesis of this compound is paramount.[1] This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Overview of the Synthetic Strategy

The synthesis of this compound typically proceeds through a multi-step sequence, commencing with a suitable brominated and functionalized benzene derivative. A common and logical pathway involves the formation of a nitroindazole intermediate, followed by the reduction of the nitro group to the desired amine. This approach allows for regiochemical control and generally provides good overall yields.

A plausible and widely applicable synthetic route is outlined below:

Synthetic_Workflow Start Starting Material (e.g., 4-Bromo-2-methyl-5-nitroaniline) Step1 Diazotization & Cyclization Start->Step1 Intermediate1 6-Bromo-5-nitro-1H-indazole Step1->Intermediate1 Step2 Reduction of Nitro Group Intermediate1->Step2 FinalProduct Final Product (this compound) Step2->FinalProduct

Caption: A plausible synthetic workflow for this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic checks and corrective actions.

Issue 1: Low or No Yield of 6-bromo-5-nitro-1H-indazole (Intermediate 1)

Question: I am attempting the diazotization and cyclization of my starting material to form 6-bromo-5-nitro-1H-indazole, but I am observing a very low yield or no product at all. What could be the cause?

Answer: This is a critical step, and its failure can be attributed to several factors, primarily related to the stability of the diazonium salt intermediate and the subsequent intramolecular cyclization.

Troubleshooting Steps:

  • Incomplete Diazotization:

    • Check: Ensure that the reaction temperature is maintained at 0-5 °C during the addition of the diazotizing agent (e.g., sodium nitrite). Diazonium salts are notoriously unstable at higher temperatures.

    • Optimization: The slow, dropwise addition of the diazotizing agent is crucial to prevent localized overheating and decomposition of the diazonium salt.

  • Suboptimal Acidity:

    • Check: The reaction is typically carried out in a strong acidic medium (e.g., sulfuric acid or hydrochloric acid). The acid is essential for the in-situ formation of nitrous acid from sodium nitrite.

    • Optimization: Ensure the starting material is completely dissolved in the acid before cooling and adding the nitrite solution.

  • Inefficient Cyclization:

    • Check: The cyclization step may require gentle heating after the formation of the diazonium salt. However, the temperature must be carefully controlled to avoid decomposition.

    • Optimization: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction stalls, a slight increase in temperature (e.g., to room temperature or slightly above) for a defined period might be necessary.

  • Work-up and Isolation Issues:

    • Check: The product, 6-bromo-5-nitro-1H-indazole, is often a solid that precipitates upon quenching the reaction mixture, for instance, by pouring it onto crushed ice.[2]

    • Optimization: Ensure the neutralization step is carried out carefully and the pH is adjusted correctly to precipitate the product. Thoroughly wash the collected solid with cold water to remove any residual acid.

ParameterRecommended ConditionRationale
Diazotization Temperature 0-5 °CStabilizes the diazonium salt intermediate.
Nitrite Addition Slow, dropwisePrevents localized overheating and decomposition.
Acidity Strong acid (e.g., H₂SO₄)Ensures complete formation of nitrous acid.
Cyclization Temperature Room temperature to 40 °C (monitor by TLC)Promotes cyclization without significant decomposition.
Issue 2: Incomplete Reduction of the Nitro Group

Question: The reduction of 6-bromo-5-nitro-1H-indazole to this compound is not going to completion. How can I improve the conversion?

Answer: The reduction of an aromatic nitro group is a common transformation, but its efficiency can be influenced by the choice of reducing agent, catalyst activity, and reaction conditions.

Troubleshooting Steps:

  • Choice of Reducing Agent:

    • Common Methods: Several methods are effective for this reduction, including catalytic hydrogenation (e.g., H₂, Pd/C) and metal-acid combinations (e.g., SnCl₂/HCl, Fe/HCl).[2][3][4][5]

    • Optimization: If catalytic hydrogenation is sluggish, the catalyst may be poisoned. Ensure the starting material is pure. For metal-acid reductions, ensure a sufficient excess of the metal and acid is used.[2]

  • Catalyst Activity (for Catalytic Hydrogenation):

    • Check: The palladium on carbon (Pd/C) catalyst should be of high quality and handled under an inert atmosphere to prevent deactivation.

    • Optimization: Use a fresh batch of catalyst. The reaction is often run under a hydrogen atmosphere (balloon pressure or in a Parr shaker) at room temperature.[6] If the reaction is slow, a slight increase in pressure or temperature may be beneficial.

  • Reaction Time and Temperature (for SnCl₂/HCl Reduction):

    • Check: Monitor the reaction progress by TLC. These reactions may require heating to proceed at a reasonable rate.[2]

    • Optimization: A typical condition involves heating the reaction mixture at 60-70 °C for several hours.[2] If the reaction is still incomplete, extend the reaction time.

  • Work-up Procedure:

    • Check: After the reduction with a metal and acid, the reaction mixture needs to be carefully neutralized to a basic pH to liberate the free amine.

    • Optimization: Use a saturated solution of a base like sodium bicarbonate or sodium hydroxide for neutralization, and ensure the final pH is above 8. The product can then be extracted with an organic solvent like ethyl acetate.[2]

Troubleshooting_Reduction Start Incomplete Nitro Reduction Q1 Check Reducing Agent & Conditions Start->Q1 A1_Cat Catalytic Hydrogenation: - Use fresh Pd/C - Increase H₂ pressure Q1->A1_Cat H₂/Pd-C A1_Met Metal/Acid Reduction: - Ensure excess SnCl₂/HCl - Heat to 60-70 °C Q1->A1_Met SnCl₂/HCl Q2 Monitor by TLC A1_Cat->Q2 A1_Met->Q2 A2 Extend Reaction Time Q2->A2 Incomplete Q3 Check Work-up Q2->Q3 Complete A2->Q2 A3 Ensure pH > 8 during neutralization for complete amine liberation Q3->A3 End Complete Reduction A3->End

Caption: Troubleshooting workflow for the reduction of the nitro group.

Issue 3: Difficulty in Purifying the Final Product

Question: My crude this compound is impure, and I am struggling to purify it by column chromatography. What are my options?

Answer: The purification of polar amino-heterocycles can indeed be challenging. Tailing on silica gel columns is a common issue.

Troubleshooting Steps:

  • Column Chromatography Optimization:

    • Check: Standard silica gel chromatography might lead to product loss and poor separation due to the basic nature of the amine.

    • Optimization:

      • Solvent System: Use a solvent system containing a small amount of a basic modifier, such as triethylamine (0.1-1%), to suppress tailing.

      • Stationary Phase: Consider using neutral or basic alumina as the stationary phase instead of silica gel.

  • Crystallization:

    • Check: Crystallization is an excellent and scalable method for purifying solid organic compounds.[7]

    • Optimization:

      • Solvent Screening: Perform a systematic solvent screen to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[7] Common solvents to screen include alcohols (methanol, ethanol), esters (ethyl acetate), and non-polar solvents (heptane, toluene).[7]

      • Procedure: Dissolve the crude product in a minimal amount of the hot solvent, allow it to cool slowly to form crystals, and then cool further in an ice bath to maximize recovery.[7]

  • Acid-Base Extraction:

    • Check: This technique can be used to separate the basic product from non-basic impurities.

    • Optimization: Dissolve the crude material in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous phase. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities, followed by basification to precipitate the pure amine, which can then be extracted back into an organic solvent.

Purification MethodAdvantagesDisadvantages
Column Chromatography Good for separating closely related impurities.Can lead to product loss and tailing for basic amines.
Crystallization Scalable, can provide very pure material.[7]Requires finding a suitable solvent system.
Acid-Base Extraction Effective for removing non-basic impurities.May not be effective for removing basic impurities.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions I should take during this synthesis?

A1: Several reagents used in this synthesis are hazardous and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Hydrazine Hydrate: Highly toxic and corrosive.[2]

  • Strong Acids (H₂SO₄, HCl): Corrosive and can cause severe burns.

  • Brominating Agents (if used): Can be highly reactive and corrosive.[2]

  • Catalytic Hydrogenation: Involves flammable hydrogen gas and requires specialized equipment.[2]

Q2: How can I confirm the structure and purity of my final product?

A2: A combination of standard analytical techniques is essential for unambiguous structure confirmation and purity assessment.

  • NMR Spectroscopy (¹H & ¹³C): Confirms the chemical structure and helps identify any isomeric impurities.[2]

  • Mass Spectrometry (MS): Verifies the molecular weight of the product.[2][3]

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final compound.[2]

  • Thin-Layer Chromatography (TLC): Used to monitor reaction progress and assess fraction purity during column chromatography.[2][6]

Q3: Can I use other methods to synthesize the indazole core?

A3: Yes, various methods exist for the synthesis of the indazole scaffold. These include the reaction of o-fluorobenzaldehydes with hydrazine and the cyclization of o-aminobenzoximes.[8][9][10] The choice of method often depends on the availability of starting materials and the desired substitution pattern on the indazole ring.

Q4: Are there any common side reactions to be aware of?

A4: In indazole synthesis, potential side reactions can include the formation of regioisomers, especially during electrophilic substitution reactions like nitration or halogenation.[11][12] Over-halogenation, leading to di- or tri-substituted products, can also occur if the reaction conditions are not carefully controlled.[12] During reductions with hydrazine, there is a potential for the reduction of other functional groups if the conditions are too harsh.[8]

Experimental Protocols

Protocol 1: Synthesis of 6-bromo-5-nitro-1H-indazole (Illustrative)

This protocol is a general guideline based on similar transformations and should be optimized.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the appropriate starting material (e.g., 4-bromo-2-methyl-5-nitroaniline) in concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled reaction mixture, ensuring the internal temperature remains below 5 °C.

  • Cyclization: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours, or until TLC indicates the consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice. The product should precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash it thoroughly with cold water until the filtrate is neutral, and then dry it under vacuum.

Protocol 2: Reduction of 6-bromo-5-nitro-1H-indazole to this compound

This protocol is based on the use of tin(II) chloride dihydrate.[2]

  • Reaction Setup: In a round-bottom flask, suspend 6-bromo-5-nitro-1H-indazole and tin(II) chloride dihydrate (5 equivalents) in ethanol.[2]

  • Acidification: Add concentrated hydrochloric acid and stir the mixture at room temperature.[2]

  • Heating: Heat the reaction mixture to 60-70 °C for 2-3 hours, monitoring the progress by TLC until the starting material is consumed.[2]

  • Neutralization: Cool the mixture in an ice bath and carefully neutralize it by the slow addition of a concentrated sodium hydroxide or sodium bicarbonate solution until the pH is basic (>8).[2]

  • Extraction: Extract the product with ethyl acetate (3 times).[2]

  • Drying and Concentration: Combine the organic layers, dry them over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[2]

References

Technical Support Center: 6-Bromo-1H-indazol-5-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Bromo-1H-indazol-5-amine is a pivotal building block in contemporary medicinal chemistry, frequently employed in the synthesis of kinase inhibitors and other targeted therapeutics.[1] The isomeric purity and overall quality of this intermediate are paramount, as impurities can lead to downstream reaction failures, complex purification challenges, and the generation of undesired, potentially bioactive side products in the final active pharmaceutical ingredient (API).[2][3]

This guide provides an in-depth analysis of the common impurities encountered during the synthesis of this compound, offering practical, field-tested troubleshooting strategies and preventative measures. The content is structured in a question-and-answer format to directly address the specific issues researchers encounter in the laboratory.

Synthetic & Impurity Formation Overview

The most common synthetic route to this compound involves the reduction of a nitro-precursor, 6-bromo-5-nitro-1H-indazole.[4][5][6] The impurities discussed in this guide primarily originate from this critical reduction step or the preceding nitration and cyclization stages.

G cluster_0 Synthesis Pathway cluster_1 Impurity Formation A Starting Material (e.g., 4-Bromo-2-methylaniline) B Indazole Ring Formation A->B C 6-Bromo-1H-indazole B->C Imp2 Over-bromination Products (Dibromo-indazole) B->Imp2 Side Reaction during Bromination D Nitration C->D Imp1 Isomeric Impurities (e.g., 4-Bromo- or 7-Bromo-isomers) C->Imp1 Side Reaction during Ring Formation E 6-Bromo-5-nitro-1H-indazole D->E F Reduction E->F G Crude Product F->G Imp3 Unreacted Starting Material (6-Bromo-5-nitro-1H-indazole) F->Imp3 Incomplete Reaction Imp4 Debrominated Impurity (1H-Indazol-5-amine) F->Imp4 Side Reaction Imp5 Incomplete Reduction Products (Nitroso, Azoxy) F->Imp5 Side Reaction H Purification G->H I This compound (Final Product) H->I

Caption: Synthetic workflow and points of impurity introduction.

Frequently Asked Questions & Troubleshooting Guide

Q1: What are the most common impurities I should expect, and where do they come from?

A1: The purity profile of your final product is a direct reflection of the control exerted over each synthetic step. Expect to encounter impurities from three main sources: starting materials, side reactions, and incomplete reactions.

Table 1: Common Impurities in this compound Synthesis

Impurity NameStructure / Molecular FormulaTypical OriginIdentification Method
Unreacted Starting Material 6-Bromo-5-nitro-1H-indazole (C₇H₄BrN₃O₂)Incomplete reduction of the nitro group.HPLC, LC-MS
Debrominated Product 1H-Indazol-5-amine (C₇H₇N₃)Reductive dehalogenation, especially during catalytic hydrogenation.[7][8]¹H NMR, LC-MS (loss of Br isotopic pattern)
Isomeric Impurities e.g., 4-Bromo-1H-indazol-5-amine (C₇H₆BrN₃)Lack of regioselectivity during the initial indazole synthesis or subsequent functionalization steps.¹H NMR, 2D NMR, HPLC
Incomplete Reduction Products Nitroso or Azoxy speciesInsufficient reducing agent, short reaction time, or low temperature.LC-MS
Q2: My LC-MS and NMR data show a significant amount of a product without bromine. What is causing this debromination, and how can it be prevented?

A2: This is the most frequently encountered and challenging impurity. The loss of the bromine atom is caused by reductive dehalogenation (hydrodehalogenation), a common side reaction when using powerful reduction methods, particularly catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C).[7][8] The C-Br bond is susceptible to cleavage under these conditions.

Causality: Palladium catalysts are highly effective at activating hydrogen, which can then cleave the relatively weak C-Br bond (bond energy ~293 kJ/mol) in addition to reducing the nitro group.[7] This side reaction is often exacerbated by prolonged reaction times, elevated hydrogen pressure, or higher temperatures.

Troubleshooting & Prevention:

  • Change the Reducing Agent: The most effective solution is to switch to a milder reduction method that is less prone to causing dehalogenation.

    • Recommended Method: Reduction with tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl) is a classic and highly effective alternative for nitro group reduction on sensitive aromatic systems.[9]

  • Optimize Catalytic Hydrogenation Conditions (If it must be used):

    • Catalyst Loading: Use the lowest effective catalyst loading (e.g., 1-5 mol% Pd/C).

    • Hydrogen Pressure: Avoid high pressures. Often, a hydrogen balloon (atmospheric pressure) is sufficient.

    • Temperature: Conduct the reaction at or slightly above room temperature.

    • Reaction Monitoring: Monitor the reaction closely by TLC or HPLC every 30-60 minutes. Stop the reaction immediately upon consumption of the starting material to prevent over-reduction and debromination.

Experimental Protocol 1: Nitro Group Reduction using SnCl₂

  • Reaction Setup: In a round-bottom flask, suspend 6-bromo-5-nitro-1H-indazole (1.0 eq.) in ethanol or ethyl acetate.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq.) to the suspension.

  • Acidification: Slowly add concentrated hydrochloric acid (HCl) and stir the mixture.

  • Heating: Gently heat the reaction to 50-60°C and monitor by TLC until the starting material is fully consumed (typically 2-4 hours).[9]

  • Workup: Cool the reaction in an ice bath. Carefully neutralize the mixture by the slow addition of a concentrated aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the pH is basic (>9). This will precipitate tin salts.

  • Extraction: Extract the product into a suitable organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Q3: I'm observing an unexpected isomer in my final product. How do I identify and eliminate it?

A3: Isomeric impurities typically arise from a lack of regiocontrol in earlier synthetic steps, most commonly during the formation of the substituted indazole ring or the nitration of 6-bromo-1H-indazole. For instance, nitration could potentially yield small amounts of 6-bromo-4-nitro-1H-indazole or 6-bromo-7-nitro-1H-indazole, which would then be reduced to the corresponding amino isomers.

Identification:

  • ¹H NMR & 2D NMR: Isomers will have distinct aromatic proton coupling patterns. A definitive structural assignment often requires 2D NMR experiments like COSY, HSQC, and HMBC to establish connectivity.

  • HPLC: Develop a high-resolution HPLC method that can separate the isomers. They will have identical mass but different retention times.

Prevention:

  • Purify the Intermediate: The most robust strategy is to rigorously purify the key intermediate, 6-bromo-5-nitro-1H-indazole, before the reduction step. This prevents the formation of the isomeric amine impurity altogether.

  • Purification Method: Column chromatography is generally effective for separating nitro-isomers. A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) is recommended.

Q4: How can I effectively remove unreacted 6-bromo-5-nitro-1H-indazole from my final product?

A4: The presence of unreacted starting material indicates an incomplete reduction. While optimizing the reaction is the best prevention, this impurity can be removed during purification due to its different physicochemical properties compared to the amine product.

Troubleshooting & Purification:

  • Reaction Completion: Ensure the reaction is truly complete by TLC/HPLC analysis before workup. If the reaction has stalled, consider adding a fresh portion of the reducing agent.

  • Chromatography: The nitro group makes the starting material significantly less polar than the resulting amine. This difference is easily exploited by silica gel column chromatography. The amine product (this compound) will have a much stronger affinity for the silica and elute later than the less polar nitro-compound.

  • Acid-Base Extraction: The basicity of the amine product can be used for purification. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with dilute aqueous acid (e.g., 1M HCl). The amine product will move to the aqueous layer as the hydrochloride salt, while the neutral nitro-compound remains in the organic layer. The aqueous layer can then be basified and re-extracted to recover the pure amine.

Analytical Characterization & Quality Control

A multi-technique approach is essential for confirming the identity and purity of this compound.[3]

G cluster_hplc HPLC Analysis cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy QC_Start Final Product Sample HPLC Assess Purity (% Area) Quantify Impurities QC_Start->HPLC MS Confirm Molecular Weight Check for Br Isotopic Pattern (M, M+2) QC_Start->MS NMR Confirm Structure Identify Isomers QC_Start->NMR Result_Purity Result_Purity HPLC->Result_Purity Purity >98%? Result_MW Result_MW MS->Result_MW Correct MW & Isotope Ratio? Result_Structure Result_Structure NMR->Result_Structure Correct Structure? Pass Pass Result_Purity->Pass Pass Fail Fail Result_Purity->Fail Fail Result_MW->Pass Result_MW->Fail Result_Structure->Pass Result_Structure->Fail Action Action Fail->Action Re-purify or Re-synthesize

Caption: Quality control workflow for final product analysis.

Table 2: Recommended Analytical Methods

TechniquePurposeSample Protocol / Key Parameters
HPLC Purity assessment and impurity quantification.[3][10]Column: C18 (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Gradient elution with Acetonitrile and Water (with 0.1% TFA or Formic Acid)Detector: UV at 254 nm
LC-MS Molecular weight confirmation of product and impurities.Couple the HPLC method to a mass spectrometer. Look for the characteristic 1:1 isotopic pattern for the M and M+2 peaks, confirming the presence of one bromine atom.
¹H NMR Structural confirmation and identification of isomers.Solvent: DMSO-d₆ or CDCl₃Key Signals: Look for two distinct singlets in the aromatic region for the C4-H and C7-H protons, the broad amine (-NH₂) protons, and the indazole N-H proton. The debrominated impurity will show an additional aromatic signal with coupling.

References

Technical Support Center: Overcoming Solubility Challenges with 6-bromo-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 6-bromo-1H-indazol-5-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. The inherent challenge of this compound's poor solubility can often lead to sluggish reactions, low yields, and purification difficulties. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you navigate these issues effectively.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental properties of this compound and the scientific principles behind its solubility behavior.

Q1: What are the key physicochemical properties of this compound?

Understanding the compound's basic properties is the first step in troubleshooting. These values dictate its behavior in various solvent systems.

PropertyValueSource
Molecular Formula C₇H₆BrN₃[1][2]
Molecular Weight 212.05 g/mol [1]
Appearance Solid
Calculated LogP 1.9076[1]
Hydrogen Bond Donors 2 (amine and indazole N-H)[1]
Hydrogen Bond Acceptors 2 (indazole nitrogens)[1]
Storage Conditions 2-8°C, protect from light, inert atmosphere[1][3]
Q2: What is the scientific reason for the poor solubility of this compound?

The poor solubility of this compound is not unusual for rigid, heterocyclic molecules and stems from two primary factors:

  • High Crystal Lattice Energy: The planar indazole ring system, combined with intermolecular hydrogen bonding from the amine and indazole N-H groups, allows the molecules to pack tightly into a stable crystal lattice. A significant amount of energy is required for solvent molecules to overcome these strong intermolecular forces and solvate the individual molecules.[4]

  • Molecular Polarity Conflict: The molecule possesses both nonpolar (the brominated benzene ring) and polar (the amine and pyrazole moieties) regions. This amphipathic nature makes it difficult for a single common solvent to effectively solvate the entire molecule. While it has hydrogen bonding capabilities, the large nonpolar surface area limits its solubility in highly polar solvents like water, and the polar groups limit its solubility in purely nonpolar solvents like hexane.

Q3: Which solvents are recommended for dissolving this compound?

While no single solvent is perfect, polar aprotic solvents are generally the most effective for dissolving indazole derivatives.[5]

  • Highly Recommended: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP). These solvents have high dielectric constants and are excellent hydrogen bond acceptors, allowing them to effectively solvate the molecule.

  • Moderately Effective: Tetrahydrofuran (THF), Dioxane, Acetonitrile (MeCN). These are often used as reaction solvents but may require heating to achieve complete dissolution.

  • Poor Solvents: Water, Alcohols (Methanol, Ethanol), Toluene, Hexanes. The compound exhibits very low solubility in these solvents at room temperature.[4]

Part 2: Troubleshooting Guide for Common Synthetic Reactions

This section provides actionable solutions for specific problems encountered during common cross-coupling reactions.

Scenario 1: The starting material fails to dissolve before the reaction begins.

Issue: "I am setting up a Suzuki or Buchwald-Hartwig reaction in Dioxane/Toluene, and my this compound will not fully dissolve, even with stirring."

This is the most common failure point. A heterogeneous starting mixture will result in low conversion, as the catalyst in the solution phase cannot efficiently react with the undissolved solid.

Troubleshooting Workflow:

start Incomplete Dissolution of Starting Material step1 Increase Temperature (e.g., to 60-80°C) start->step1 First Step step2 Add Co-Solvent (10-20% v/v DMF or DMSO) step1->step2 If still insoluble end Homogeneous Solution Achieved Proceed with Reaction step1->end If successful step3 Apply Sonication (15-30 min) step2->step3 For stubborn solids step2->end If successful step4 Switch Primary Solvent (e.g., to DMF, NMP) step3->step4 Last Resort step3->end If successful step4->end

Caption: Decision tree for dissolving this compound.

Detailed Explanation:

  • Elevate Temperature: Most cross-coupling reactions are run at elevated temperatures (80-120°C).[6][7] Pre-heating the mixture to 60-80°C before adding the catalyst and other reagents can significantly improve solubility.

  • Use a Co-Solvent: Adding a small amount (10-20% by volume) of DMF or DMSO can create a solvent mixture with much higher solvating power without drastically changing the reaction's polarity.[4] This is often sufficient to achieve a homogeneous solution.

  • Apply Sonication: If gentle heating is insufficient, sonicating the mixture in an ultrasonic bath can help break up the solid particles and accelerate the dissolution process.

  • Change the Primary Solvent: If co-solvents are not an option or are ineffective, consider switching the entire solvent system to DMF or NMP, provided your catalyst and other reagents are stable and effective in these solvents.

Scenario 2: The reaction is sluggish or stalls despite initial dissolution.

Issue: "My Buchwald-Hartwig amination started as a clear solution, but it has stalled at 50% conversion after several hours."

This can happen if a reagent or byproduct precipitates from the solution, inhibiting the catalytic cycle.

Possible Causes & Solutions:

  • Insoluble Base: Common inorganic bases like K₂CO₃ or Cs₂CO₃ have very low solubility in organic solvents like Toluene or THF.[7] The reaction can become limited by the solid-liquid phase transfer.

    • Solution: Switch to a soluble organic base like 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU) or a phosphazene base.[6] These keep the entire system homogeneous, preventing catalyst deactivation on solid surfaces and ensuring consistent base availability.[6]

  • Product Precipitation: The coupled product may be less soluble than the starting materials and precipitate out, sometimes coating the catalyst.

    • Solution: Add a co-solvent (DMF/DMSO) as described above to keep all components in solution for the duration of the reaction.

  • Catalyst Deactivation: The amine or indazole functional groups can sometimes coordinate too strongly to the palladium center, especially with suboptimal ligands, leading to catalyst deactivation.

    • Solution: Ensure you are using a state-of-the-art ligand designed for challenging substrates. For Buchwald-Hartwig reactions, sterically hindered biarylphosphine ligands (e.g., BrettPhos, RuPhos) are often superior.[8]

Scenario 3: Difficulty separating the product from unreacted starting material during workup.

Issue: "My reaction did not go to completion, and now I am struggling to separate the unreacted this compound from my less-polar product via column chromatography."

Leveraging the basicity of the starting material's amine group is the key to an efficient separation.

Solution: Acidic Aqueous Wash

Amines can be protonated by acid to form water-soluble ammonium salts.[9][10] This allows for a simple liquid-liquid extraction to remove the unreacted starting material.

  • Dilute the reaction mixture with an organic solvent immiscible with water (e.g., Ethyl Acetate, Dichloromethane).

  • Wash the organic layer several times with a dilute aqueous acid solution (e.g., 1 M HCl or 10% aqueous copper sulfate).[9]

  • The protonated this compound will partition into the aqueous layer.

  • The neutral, likely less polar, product will remain in the organic layer.

  • Combine the aqueous layers and neutralize with a base (e.g., NaOH) to recover the unreacted starting material if desired.

Part 3: Key Experimental Protocols

These protocols provide a starting point for developing robust procedures in your lab.

Protocol 1: General Method for a Homogeneous Buchwald-Hartwig Amination

This protocol uses a co-solvent system and a soluble organic base to mitigate solubility issues from the outset.

A 1. Charge Reactor - this compound - Amine coupling partner - XantPhos Ligand - Toluene/DMF (4:1) B 2. Inert Atmosphere - Degas with N₂ or Ar for 15 min A->B C 3. Add Catalyst & Base - XantPhos Pd G3 Precatalyst - DBU (liquid base) B->C D 4. Heat Reaction - Heat to 100-120°C - Monitor by LC-MS/TLC C->D E 5. Workup & Purify - Cool, dilute - Acid/Base Extraction - Column Chromatography D->E

Caption: Experimental workflow for a homogeneous cross-coupling reaction.

Step-by-Step Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired amine coupling partner (1.2 eq.), and a suitable ligand (e.g., XantPhos, 10 mol%).

  • Add the solvent system, for example, a 4:1 mixture of Toluene and DMF.

  • Seal the vessel and thoroughly degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XantPhos Pd G3, 5 mol%) and the liquid organic base DBU (2.0 eq.).[6]

  • Heat the reaction mixture to 100-120°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and proceed with an appropriate aqueous workup and purification.

Protocol 2: Optimized Suzuki-Miyaura Coupling

This protocol is adapted from literature procedures for similar bromo-indazole substrates.[7]

  • In a reaction vessel, combine this compound (1.0 eq.), the boronic acid or ester (1.5 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).

  • Add a solvent mixture of Dimethoxyethane (DME) and water (e.g., 5:1 ratio). The water helps to dissolve the inorganic base.

  • Degas the mixture thoroughly with an inert gas (N₂ or Ar).

  • Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), (5 mol%).[7]

  • Heat the reaction mixture to 80-90°C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer and purify by column chromatography.

References

Technical Support Center: HPLC Method Development for 6-Bromo-1H-indazol-5-amine Purity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC purity analysis of 6-bromo-1H-indazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice. My aim is to move beyond mere procedural steps and offer insights into the rationale behind the method development choices, ensuring a robust and reliable analytical method.

Section 1: Foundational Knowledge & Initial Method Development

The purity of an active pharmaceutical ingredient (API) is a critical quality attribute. For this compound, a heterocyclic aromatic amine, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice due to its ability to separate compounds with varying polarity. The initial phase of method development focuses on establishing a baseline separation of the main peak from potential impurities.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider for HPLC method development?

A1: this compound is a relatively polar molecule due to the presence of the amine group and the nitrogen atoms in the indazole ring.[1][2][3] Its aromatic nature means it will exhibit strong UV absorbance, making UV detection a suitable choice. The basicity of the amine group (pKa > 7) is a crucial factor, as it can lead to peak tailing due to interactions with residual silanols on the silica-based column packing.[4] Therefore, controlling the mobile phase pH is essential for good peak shape.

Q2: How do I select an appropriate HPLC column for this analysis?

A2: A C18 column is a good starting point for most reversed-phase separations.[5] However, due to the polar and basic nature of this compound, a standard C18 column might not provide adequate retention or could lead to significant peak tailing. Consider these options:

  • Polar-Embedded or Polar-Endcapped C18 Columns: These columns have a polar group embedded in the alkyl chain or at the end, which helps to shield the residual silanols and improve peak shape for basic compounds.[6] They also offer alternative selectivity for polar analytes.[7]

  • Phenyl Columns: The pi-pi interactions between the phenyl stationary phase and the aromatic rings of the indazole can provide unique selectivity, especially for separating structurally similar impurities.[5]

Q3: What is a good starting mobile phase composition?

A3: A common starting point for RP-HPLC is a gradient elution with a mixture of an aqueous buffer and an organic modifier.

  • Aqueous Phase: A buffer is necessary to control the pH and ensure consistent ionization of the analyte. A phosphate or acetate buffer in the pH range of 2.5-4.5 is recommended. At this pH, the amine group will be protonated, which can improve retention on some reversed-phase columns and often leads to better peak shapes.

  • Organic Modifier: Acetonitrile is generally preferred over methanol as it has a lower viscosity and often provides better peak efficiency. A starting gradient could be from 5-10% acetonitrile to 90-95% acetonitrile over 20-30 minutes.

Q4: Which detection wavelength should I use?

A4: A photodiode array (PDA) detector is highly recommended for purity analysis.[8][9][10] It allows for the acquisition of the entire UV spectrum of the eluting peaks, which is invaluable for peak purity assessment and can help in identifying co-eluting impurities.[11][12] To determine the optimal wavelength, inject a standard solution of this compound and examine its UV spectrum. A wavelength at or near the absorbance maximum will provide the best sensitivity.

Initial Method Development Workflow

The following diagram illustrates a typical workflow for initial HPLC method development.

MethodDevelopmentWorkflow cluster_prep Preparation cluster_execution Execution & Optimization cluster_verification Verification AnalyteInfo Understand Analyte Properties (Polarity, pKa, UV Spectra) ColumnSelect Select Initial Column (e.g., Polar-Embedded C18) AnalyteInfo->ColumnSelect MobilePhasePrep Prepare Mobile Phases (Buffered Aqueous & Organic) ColumnSelect->MobilePhasePrep InitialRun Perform Initial Gradient Run MobilePhasePrep->InitialRun PeakShape Evaluate Peak Shape (Tailing, Fronting) InitialRun->PeakShape Resolution Assess Resolution (API vs. Impurities) InitialRun->Resolution Optimize Optimize Gradient, Flow Rate, Temp. PeakShape->Optimize Resolution->Optimize SystemSuitability Establish System Suitability Criteria Optimize->SystemSuitability ForcedDeg Perform Forced Degradation Study SystemSuitability->ForcedDeg Validate Validate Method (ICH Guidelines) ForcedDeg->Validate

Caption: HPLC Method Development Workflow.

Section 2: Troubleshooting Guide

Even with a well-designed method, issues can arise. This section provides a structured approach to troubleshooting common HPLC problems encountered during the analysis of this compound.

Problem Potential Causes Recommended Solutions
Peak Tailing - Secondary interactions between the basic amine group and acidic silanols on the column. - Mobile phase pH is too high, leading to a mix of ionized and unionized forms. - Column overload.[13]- Lower the mobile phase pH to fully protonate the amine (e.g., pH 2.5-3.5). - Use a polar-embedded or polar-endcapped column. - Add a competing base to the mobile phase (e.g., 0.1% triethylamine), though this may not be compatible with MS detection. - Reduce the sample concentration or injection volume.[14]
Peak Fronting - Sample solvent is stronger than the mobile phase. - Column overload (less common than tailing for basic compounds).- Dissolve the sample in the initial mobile phase or a weaker solvent.[14] - Reduce the sample concentration or injection volume.
Poor Resolution - Inadequate separation between the main peak and impurities. - Suboptimal mobile phase composition or gradient.- Adjust the gradient slope (make it shallower for better separation). - Try a different organic modifier (e.g., methanol instead of acetonitrile) to alter selectivity. - Change the column to one with a different stationary phase (e.g., a phenyl column). - Optimize the column temperature.
Ghost Peaks - Contamination in the mobile phase, system, or from a previous injection (carryover).[15]- Run a blank gradient (injection of mobile phase) to identify the source of contamination. - Use fresh, high-purity solvents and reagents. - Implement a robust needle wash protocol in the autosampler.
Irreproducible Retention Times - Inadequately equilibrated column. - Leaks in the system. - Inconsistent mobile phase preparation. - Fluctuations in column temperature.[15]- Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before each run. - Check for leaks at all fittings.[14] - Prepare mobile phases carefully and consistently.[5] - Use a column oven for precise temperature control.
Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and resolving common HPLC issues.

TroubleshootingTree Start Problem Observed in Chromatogram PeakShapeIssue Poor Peak Shape? Start->PeakShapeIssue Tailing Tailing? PeakShapeIssue->Tailing Yes ResolutionIssue Poor Resolution? PeakShapeIssue->ResolutionIssue No Fronting Fronting? Tailing->Fronting No Sol_Tailing Lower Mobile Phase pH Use Polar-Embedded Column Reduce Sample Load Tailing->Sol_Tailing Yes Sol_Fronting Use Weaker Sample Solvent Reduce Sample Load Fronting->Sol_Fronting Yes Other Other Issue (e.g., Ghost Peaks, Pressure) Fronting->Other No RetentionIssue Retention Time Drift? ResolutionIssue->RetentionIssue No Sol_Resolution Optimize Gradient Change Organic Modifier Try Different Column ResolutionIssue->Sol_Resolution Yes Sol_Retention Ensure Column Equilibration Check for Leaks Use Column Oven RetentionIssue->Sol_Retention Yes RetentionIssue->Other No

Caption: HPLC Troubleshooting Decision Tree.

Section 3: Experimental Protocols

Adherence to standardized protocols is key to reproducible results. The following are detailed, step-by-step methodologies for critical aspects of the purity analysis.

Protocol 1: Mobile Phase Preparation (Example)
  • Aqueous Phase (0.02 M Potassium Phosphate, pH 3.0):

    • Weigh 2.72 g of monobasic potassium phosphate (KH₂PO₄) and dissolve in 1 L of HPLC-grade water.

    • Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid.

    • Filter the buffer through a 0.22 µm membrane filter.

  • Organic Phase:

    • Use HPLC-grade acetonitrile.

  • Degassing:

    • Degas both the aqueous and organic phases for at least 15 minutes using an online degasser or by sonication.

Protocol 2: System Suitability Testing

System suitability testing ensures that the chromatographic system is performing adequately for the intended analysis.[16][17][18][19][20]

  • Prepare a standard solution of this compound at the target concentration.

  • Inject the standard solution five or six replicate times.

  • Calculate the following parameters:

    • Tailing Factor: Should be ≤ 2.0.

    • Theoretical Plates (N): Should be ≥ 2000.

    • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.

Protocol 3: Forced Degradation Study

Forced degradation studies are essential for developing a stability-indicating method.[21][22][23][24][25] They help to ensure that the method can separate the API from its degradation products.

Stress Condition Protocol
Acid Hydrolysis Dissolve the sample in a 1:1 mixture of acetonitrile and 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.
Base Hydrolysis Dissolve the sample in a 1:1 mixture of acetonitrile and 0.1 M NaOH. Heat at 60°C for 2 hours. Neutralize with 0.1 M HCl before injection.
Oxidative Degradation Dissolve the sample in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. Keep at room temperature for 24 hours.
Thermal Degradation Store the solid sample in an oven at 105°C for 48 hours. Dissolve in mobile phase before injection.
Photolytic Degradation Expose the solid sample to UV light (254 nm) and visible light for 7 days. Dissolve in mobile phase before injection.

Note: The goal is to achieve 5-20% degradation of the API.[23] Adjust the stress conditions (time, temperature, reagent concentration) as needed to fall within this range.

Section 4: Method Validation

Once the method is developed and optimized, it must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[26][27][28][29][30] The key validation parameters for a purity method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are the primary tool for demonstrating specificity.[27]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[26]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[26]

This technical guide provides a comprehensive framework for developing and troubleshooting a robust HPLC method for the purity analysis of this compound. By understanding the scientific principles behind the chromatographic process and following a systematic approach, you can ensure the generation of accurate and reliable data.

References

Technical Support Center: Regioselective Synthesis of 6-Bromo-1H-indazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-bromo-1H-indazol-5-amine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of indazole chemistry. The indazole scaffold is a privileged structure in modern drug discovery, and the specific substitution pattern of this compound makes it a crucial building block for targeted therapeutics.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to address the primary challenge in this area: achieving precise regiochemical control during electrophilic substitution and other functionalization reactions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions regarding the synthesis of substituted indazoles.

Q1: What are the primary strategic approaches for synthesizing this compound, and what are the key considerations for each?

A1: There are two main strategic approaches:

  • Late-Stage Functionalization of the Indazole Core: This strategy involves synthesizing the 1H-indazole core first and then sequentially introducing the bromo and amino groups. This approach is often challenging due to the difficulty in controlling the position of electrophilic substitution on the indazole ring. The inherent reactivity of the indazole system can lead to mixtures of isomers.

  • Ring Formation from a Pre-functionalized Precursor: This is generally the preferred and more controlled strategy. The synthesis begins with a benzene-based starting material where the required substituents (or their precursors, like a nitro group for the amine) are already in the correct positions. The indazole ring is then formed through a cyclization reaction.[1] This method provides unambiguous control over the final substitution pattern.

Q2: Why is regioselectivity such a persistent challenge in the chemistry of indazoles?

A2: The difficulty in controlling regioselectivity arises from several electronic and structural factors:

  • Tautomerism: 1H-indazoles exist in equilibrium with their 2H-indazole tautomers. While the 1H-tautomer is typically more thermodynamically stable, reactions can occur at either the N-1 or N-2 position, especially during alkylation or acylation.[2][3]

  • Ambident Nucleophilicity: Deprotonation of the indazole N-H bond creates a delocalized anion, which can be trapped by electrophiles at either N-1 or N-2, often resulting in a mixture of products.[4]

  • Carbocyclic Ring Reactivity: The benzene portion of the indazole is subject to electrophilic aromatic substitution. The positions (C3, C4, C5, C6, C7) have different levels of activation, and predicting the outcome can be complex. Substituents on the ring dramatically influence the position of further functionalization. For instance, direct bromination of 1H-indazole-5-amine is complicated because the powerful activating effect of the amino group directs substitution to the ortho positions (C4 and C6), which would lead to the wrong isomer or over-bromination.

Q3: What is the role of N-H protecting groups in directing regioselectivity?

A3: Protecting the indazole N-H is a critical tool for directing subsequent reactions. By blocking one of the reactive nitrogen atoms, a protecting group can:

  • Direct C-ring Functionalization: With the N-H position blocked, reactions like lithiation and subsequent electrophilic quench can be directed to specific carbon atoms (e.g., C3) with high selectivity.[5]

  • Prevent Unwanted Side Reactions: It prevents N-alkylation or N-acylation when other parts of the molecule are being modified.

  • Improve Solubility and Handling: N-protected indazoles often have better solubility in organic solvents, which can facilitate purification. Common protecting groups include SEM (2-(trimethylsilyl)ethoxymethyl), Boc (t-butyloxycarbonyl), and THP (tetrahydropyran), which can be installed and removed under specific conditions to favor kinetic or thermodynamic products.[4][5]

Section 2: Troubleshooting Guide for Common Synthetic Challenges

This section provides specific, actionable advice for problems encountered during the synthesis.

Problem 1: My bromination reaction is not selective and yields a mixture of isomers.

  • Symptom: You are attempting to brominate a 1H-indazol-5-amine precursor and your LC-MS and NMR data show multiple brominated species, including the desired 6-bromo product alongside 4-bromo, 7-bromo, and/or di-brominated products.

  • Root Cause Analysis: Direct bromination of a substrate containing a powerful electron-donating group like a 5-amino group is extremely difficult to control. The amino group strongly activates the ortho (C4, C6) positions for electrophilic attack. Attempting to force bromination at C6 when C4 is also activated will inevitably lead to a mixture.

  • Recommended Solution:

    • Change Your Strategy: Do not attempt direct bromination of 1H-indazol-5-amine. The most reliable method is to perform a cyclization reaction on a precursor that already contains the bromine atom at the correct position. For example, cyclization of a substituted 2-halobenzonitrile with hydrazine is a robust method.[6]

    • Use a Directing Group: If you must functionalize the indazole core, consider starting with 5-nitro-1H-indazole. The nitro group is deactivating and a meta-director. Bromination of this intermediate would be directed to C6 (ortho to the annulated ring junction and meta to the nitro group). The nitro group can then be reduced to the target amine in a subsequent step.

Problem 2: I'm observing significant formation of di-brominated or poly-brominated byproducts.

  • Symptom: Although you are isolating some of the desired mono-brominated product, a significant portion of your material has a mass corresponding to the addition of two or more bromine atoms.

  • Root Cause Analysis: This is a classic example of over-bromination, where the product of the initial reaction is more reactive towards the electrophile than the starting material. This is common when the ring is activated by electron-donating groups.

  • Recommended Solutions:

    • Control Stoichiometry: Use N-Bromosuccinimide (NBS) as the brominating agent, as it is a solid that is easier to handle than liquid bromine and can provide better control.[7] Carefully control the stoichiometry to 1.0–1.05 equivalents. Adding the NBS portion-wise or as a solution via syringe pump can help maintain a low concentration of the electrophile and improve selectivity.

    • Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -10 °C) to reduce the reaction rate and improve selectivity by favoring the kinetic product.[6]

    • Choose the Right Solvent: Solvents can influence reactivity. Dichloromethane (DCM) or acetonitrile (MeCN) are common choices for NBS brominations.[8]

Problem 3: My indazole ring-forming cyclization step has a very low yield.

  • Symptom: The conversion of your starting material (e.g., a substituted 2-fluorobenzaldehyde or 2-fluorobenzonitrile with hydrazine) is incomplete, or the reaction produces a complex mixture of byproducts with little of the desired indazole.

  • Root Cause Analysis: Indazole formation via hydrazine condensation can be sensitive to reaction conditions. Common issues include:

    • Incomplete Reaction: Insufficient temperature or reaction time.

    • Side Reactions: For aldehyde precursors, a competitive Wolff-Kishner reduction can occur, reducing the aldehyde to a methyl group instead of forming the indazole.[1]

    • Poor Solubility: The starting material or product may precipitate from the reaction mixture, halting the reaction.

  • Recommended Solutions:

    • Optimize Temperature and Time: Monitor the reaction closely by TLC or LC-MS. Gradually increase the reaction temperature (e.g., from 80°C to 100-110°C) and extend the reaction time to drive the reaction to completion.[1]

    • Solvent Choice: Ensure your starting material is soluble in the chosen solvent at the reaction temperature. N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) can be effective for less soluble substrates.

    • Control Hydrazine Equivalents: Use a moderate excess of hydrazine hydrate (e.g., 4-10 equivalents) to ensure it is not the limiting reagent.[1]

Section 3: Recommended Synthetic Protocols & Workflows

Given the challenges of regioselectivity, the following workflow is recommended for a controlled and reproducible synthesis of this compound. This strategy relies on forming the indazole ring from a pre-functionalized aromatic precursor.

Visualized Synthetic Workflow

G cluster_0 Step 1: Nitration cluster_1 Step 2: Diazotization & Cyclization cluster_2 Step 3: Reduction SM 4-Bromo-2-methylaniline INT1 4-Bromo-2-methyl-5-nitroaniline SM->INT1 HNO₃ / H₂SO₄ INT2 6-Bromo-5-nitro-1H-indazole INT1->INT2 1. NaNO₂ / H₂SO₄ 2. Heat PRODUCT Final Product: This compound INT2->PRODUCT SnCl₂·2H₂O / HCl or H₂, Pd/C

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of 6-Bromo-5-nitro-1H-indazole (Intermediate INT2)

This protocol outlines the formation of the key indazole intermediate with the correct substitution pattern.

  • Nitration of 4-Bromo-2-methylaniline (SM to INT1):

    • In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 4-bromo-2-methylaniline (1.0 eq) to concentrated sulfuric acid (5-10 volumes) while maintaining the internal temperature below 10°C.

    • Once dissolution is complete, cool the mixture to 0-5°C.

    • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1 volume) dropwise, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.

    • Carefully pour the reaction mixture onto crushed ice. The product will precipitate.

    • Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield 4-bromo-2-methyl-5-nitroaniline.

  • Diazotization and Intramolecular Cyclization (INT1 to INT2):

    • Suspend 4-bromo-2-methyl-5-nitroaniline (1.0 eq) in a mixture of concentrated sulfuric acid and water.

    • Cool the suspension to 0-5°C in an ice bath.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5°C. Stir for 1 hour at this temperature.

    • Gently warm the reaction mixture to 50-60°C and hold for 1-2 hours until gas evolution ceases and cyclization is complete (monitor by TLC/LC-MS).

    • Cool the mixture and pour it into ice water.

    • Collect the precipitated solid by filtration, wash with water, and dry to obtain crude 6-bromo-5-nitro-1H-indazole. This can be purified by column chromatography or recrystallization if necessary.

Protocol 2: Synthesis of this compound (INT2 to Product)

This final step involves the reduction of the nitro group to the target amine.

  • Reaction Setup:

    • In a round-bottom flask, suspend 6-bromo-5-nitro-1H-indazole (1.0 eq) and tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in ethanol (10-20 volumes).[9]

    • Stir the mixture and add concentrated hydrochloric acid (5-10 volumes).

  • Heating and Monitoring:

    • Heat the reaction mixture to reflux (approximately 70-80°C) for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.[9]

  • Workup and Isolation:

    • Cool the reaction mixture in an ice bath.

    • Carefully neutralize the mixture by the slow, portion-wise addition of a saturated sodium bicarbonate solution or dropwise addition of concentrated sodium hydroxide solution until the pH is basic (>8). Caution: Exothermic reaction.

    • Extract the product with a suitable organic solvent, such as ethyl acetate (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude product can be purified by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield pure this compound.

Section 4: Data Summary and Troubleshooting Logic

Effective troubleshooting requires a logical, data-driven approach. The following table and diagram provide guidance for optimizing bromination reactions, a commonly encountered challenge.

Table 1: Influence of Reaction Conditions on Bromination Regioselectivity of Indazoles
Starting MaterialBrominating Agent (eq.)SolventTemp (°C)Major Product(s)Key Takeaway & Reference
4-Sulfonamido-1H-indazoleNBS (1.2)MeCNRTC7-bromoSubstituents at C4 can effectively direct bromination to the C7 position.[10]
2-Phenyl-2H-indazoleNBS (1.0)EtOH25C3-bromoFor N-2 substituted indazoles, the C3 position is highly activated for electrophilic attack.[11]
1H-IndazoleNBS (2.0)MeCNRT5,7-dibromoWithout directing groups, polyhalogenation can occur readily.[10]
2,6-dichlorobenzonitrileNBS (1.07)H₂SO₄253-Bromo productBromination prior to cyclization provides excellent regiocontrol.[6]

Troubleshooting Decision Tree for Bromination

G start Problem: Poor Regioselectivity in Bromination q1 Is the reaction producing a mixture of isomers? start->q1 Check Isomer Profile q2 Is the reaction producing significant di-brominated product? start->q2 Check Mass Spectrum ans1_yes YES q1->ans1_yes ans1_no NO q1->ans1_no ans2_yes YES q2->ans2_yes ans2_no NO q2->ans2_no sol1 Root Cause: Competing reactive sites. Solution: 1. Re-evaluate synthetic strategy. 2. Brominate a precursor with better directing groups (e.g., a nitro-indazole). 3. Do not brominate a highly activated substrate directly. ans1_yes->sol1 ok Proceed with purification. ans1_no->ok sol2 Root Cause: Over-reaction. Solution: 1. Reduce NBS equivalents to ~1.0. 2. Lower reaction temperature to 0°C. 3. Add brominating agent slowly (portion-wise or via syringe pump). ans2_yes->sol2 ans2_no->ok

Caption: Decision tree for troubleshooting bromination reactions.

References

Stability issues of 6-bromo-1H-indazol-5-amine and its storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-bromo-1H-indazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and provide best practices for the storage and handling of this key chemical intermediate. Our goal is to equip you with the technical knowledge and practical solutions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it is crucial to store it under appropriate conditions. Based on information from multiple suppliers, the following conditions are recommended[1][2]:

ParameterRecommended ConditionRationale
Temperature 4°C or 2-8°CRefrigeration minimizes the rate of potential degradation reactions.
Light Protect from lightThe indazole ring system and its substituents may be sensitive to photodegradation.
Atmosphere Store in a dry area, sealed from moistureThe compound is a solid, and moisture can promote hydrolysis or other degradation pathways.

Q2: What are the primary stability concerns for this compound?

While specific stability data for this compound is not extensively published, its chemical structure, featuring an aromatic amine and a bromo substituent on an indazole core, suggests two primary areas of concern:

  • Oxidation of the Amino Group: Aromatic amines are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or oxidizing agents[3][4][5][6]. This can lead to the formation of colored impurities, such as nitroso or nitro derivatives, or complex polymeric materials.

  • Dehalogenation: The carbon-bromine bond can be cleaved under certain conditions, such as catalytic hydrogenation or reaction with strong reducing agents[7][8][9][10]. While less common under typical storage conditions, this can be a concern during certain chemical reactions.

Q3: What are the visible signs of degradation of this compound?

A change in the physical appearance of the compound is often the first indicator of degradation. Pure this compound is typically an off-white or light-colored solid. The formation of colored impurities due to oxidation of the amine group can cause the material to darken, appearing yellow, brown, or even black over time.

Q4: What are the potential impurities that could be present in a degraded sample?

Based on the likely degradation pathways, the following impurities could be present in a sample of this compound that has begun to degrade:

Potential ImpurityLikely Cause of Formation
6-Bromo-5-nitroso-1H-indazoleOxidation of the 5-amino group
6-Bromo-5-nitro-1H-indazoleFurther oxidation of the 5-amino group
5-Amino-1H-indazoleReductive dehalogenation
Polymeric materialsOxidative polymerization of the amine

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Inconsistent or poor results in a reaction using this compound.

  • Potential Cause: The purity of the starting material may be compromised due to degradation.

  • Troubleshooting Steps:

    • Visual Inspection: Check the color of your this compound. If it has significantly darkened, degradation is likely.

    • Purity Assessment: If you have access to analytical instrumentation, assess the purity of your material using High-Performance Liquid Chromatography (HPLC)[11]. A stability-indicating HPLC method can help identify and quantify any degradation products.

    • Use a Fresh Batch: If degradation is suspected, use a fresh, unopened vial of the compound for your reaction.

Issue 2: The this compound has changed color in storage.

  • Potential Cause: Exposure to light, air, or elevated temperatures has likely caused oxidation of the amine group.

  • Preventative Measures:

    • Proper Storage: Always store the compound in a tightly sealed container at the recommended refrigerated temperature (2-8°C) and protected from light[1][2].

    • Inert Atmosphere: For long-term storage or for highly sensitive applications, consider storing the material under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.

Issue 3: Difficulty dissolving the compound in a particular solvent.

  • Potential Cause: While solubility is an intrinsic property, the presence of insoluble polymeric impurities from degradation can make dissolution appear difficult.

  • Troubleshooting Steps:

    • Solvent Selection: Indazole derivatives are generally soluble in organic solvents like DMSO and DMF.

    • Gentle Warming and Sonication: Gentle warming and sonication can aid in the dissolution of the compound. However, avoid excessive heat, which could accelerate degradation.

    • Filtration: If insoluble particulates are observed, they may be degradation products. The solution can be filtered through a syringe filter (e.g., 0.22 µm PTFE) to remove these impurities before use, though this will not remove soluble impurities.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol provides a general guideline for developing a stability-indicating HPLC method to assess the purity of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
  • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

2. HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
  • Start with 95% A and 5% B.
  • Ramp to 95% B over 20 minutes.
  • Hold at 95% B for 5 minutes.
  • Return to initial conditions and equilibrate for 5 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 254 nm.
  • Injection Volume: 10 µL.

3. Data Analysis:

  • Calculate the purity of the main peak as a percentage of the total peak area.
  • The presence of additional peaks may indicate impurities or degradation products.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a molecule under various stress conditions[12][13][14]. This information is critical for developing stability-indicating analytical methods.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.
  • Thermal Degradation: Store the solid compound at 60°C for 24 hours.
  • Photodegradation: Expose the solid compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

3. Analysis:

  • After the specified time, neutralize the acidic and basic samples.
  • Dilute all samples to an appropriate concentration and analyze by HPLC (as described in Protocol 1) to assess the extent of degradation and the profile of degradation products.

Visualizations

Degradation_Pathway A This compound B Oxidized Impurities (e.g., nitroso, nitro derivatives) A->B Oxidation (Air, Light, Oxidizing Agents) C Debrominated Impurity (5-amino-1H-indazole) A->C Reductive Dehalogenation D Polymeric Impurities A->D Oxidative Polymerization

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Scaling Up the Synthesis of 6-Bromo-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of 6-bromo-1H-indazol-5-amine (C₇H₆BrN₃, MW: 212.05)[1]. This document is intended for researchers, chemists, and process development professionals engaged in preclinical studies. It provides in-depth technical guidance, troubleshooting protocols, and scale-up considerations based on established synthetic routes and field-proven insights.

Part 1: Frequently Asked "Go/No-Go" Questions for Scale-Up

This section addresses critical questions to consider before transitioning from bench-scale synthesis to larger, preclinical quantities.

Q1: What is the most robust and scalable synthetic route for this compound?

A1: The most common and scalable approach involves a multi-step synthesis starting from a substituted nitrotoluene. A key strategy is the Jacobson-Huber reaction, which involves the diazotization of an o-toluidine derivative followed by intramolecular cyclization. For instance, the synthesis of a similar compound, 5-nitroindazole, is achieved by diazotizing 2-amino-5-nitrotoluene in glacial acetic acid, which proceeds with high yield (80-96% crude)[2]. A plausible and robust route for this compound would start from 4-bromo-2-methyl-5-nitroaniline . This precursor undergoes diazotization and subsequent cyclization to form 6-bromo-5-nitro-1H-indazole, followed by a final reduction step to yield the target amine. This route is advantageous due to the availability of starting materials and the reliability of the indazole-forming reaction[2].

Q2: What are the primary safety concerns when scaling this synthesis?

A2: There are two major safety concerns:

  • Diazotization: The formation of diazonium salts is highly exothermic and can be explosive if the temperature is not rigorously controlled. On a larger scale, efficient heat dissipation is critical. Ensure your reactor has adequate cooling capacity and that the addition of sodium nitrite is slow and monitored.

  • Hydrazine: Some alternative indazole syntheses utilize hydrazine hydrate, which is highly toxic and corrosive.[3][4][5] If this route is chosen, strict engineering controls (fume hoods, closed systems) and appropriate personal protective equipment (PPE) are mandatory.

Q3: What are the expected bottlenecks during scale-up?

A3: The primary bottlenecks are typically:

  • Purification: The crude product often contains regioisomers or unreacted starting materials. Chromatography, which is feasible at the gram scale, becomes impractical and costly at the kilogram scale. Developing a robust crystallization or trituration method for purification is essential for large-scale production.[3][4][6]

  • Reaction Workup: Handling large volumes of aqueous and organic layers during extraction can be time-consuming and inefficient. Utilizing larger separatory funnels or specialized liquid-liquid extraction equipment is necessary.

  • Filtration and Drying: Filtering and drying large quantities of solid product can be slow. Ensure access to appropriately sized filtration equipment (e.g., Nutsche filter) and a vacuum oven with sufficient capacity.

Q4: How does the choice of solvent impact scalability?

A4: Solvent choice is critical. While solvents like THF or DMF might be used at the lab scale, their higher cost, toxicity, and difficulty in removal can be problematic for scale-up.[7] Consider greener and more practical solvents like 2-MeTHF, which has been successfully used in gram-scale indazole synthesis.[3][4] Additionally, ensure that the solvent used for the reaction is also suitable for the subsequent workup and purification steps to minimize solvent swaps.

Part 2: In-Depth Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis.

Problem 1: Low Yield of 6-bromo-5-nitro-1H-indazole (Cyclization Step)
  • Symptom: After the diazotization and cyclization of 4-bromo-2-methyl-5-nitroaniline, the isolated yield of the nitro-indazole intermediate is significantly lower than the expected >70%.

  • Potential Causes & Solutions:

CauseRecommended Solution & ExplanationPreventative Measure
Incomplete Diazotization Cause: Insufficient sodium nitrite or decomposition of the diazonium salt due to temperature fluctuations. Solution: Ensure sodium nitrite is added as a solution all at once to a well-stirred mixture to avoid localized high concentrations, which can lead to side reactions[2]. Maintain a strict temperature control between 15-25°C during this step.Use a calibrated thermometer and an efficient cooling bath. Add the sodium nitrite solution in a single, swift portion to the rapidly stirred reaction mixture.
Formation of Diazoamino Compound Cause: A yellow precipitate may form if the sodium nitrite solution is added too slowly, indicating the formation of a diazoamino byproduct[2]. Solution: This byproduct is generally insoluble in most organic solvents. The primary solution is prevention.Adhere strictly to the "all at once" addition of sodium nitrite as described in established protocols for similar reactions[2].
Poor Cyclization Conditions Cause: The intramolecular cyclization may be slow or incomplete. Solution: After diazotization, ensure the reaction is allowed to stand for a sufficient period (e.g., 3 days at room temperature) to allow for complete cyclization before proceeding to workup and concentration[2].Follow the recommended reaction times closely. Monitor the reaction by TLC or HPLC to ensure the disappearance of the diazonium intermediate before quenching.
Problem 2: Incomplete Reduction of the Nitro Group
  • Symptom: The final product, this compound, is contaminated with the 6-bromo-5-nitro-1H-indazole starting material.

  • Potential Causes & Solutions:

CauseRecommended Solution & ExplanationPreventative Measure
Inactive Catalyst/Reagent Cause: The reducing agent, such as SnCl₂ or Pd/C, may be old or of poor quality. Solution: Use a fresh batch of the reducing agent. For catalytic hydrogenation, ensure the Pd/C catalyst is handled under an inert atmosphere to prevent deactivation.Purchase reagents from a reputable supplier and store them under the recommended conditions. For hydrogenation, ensure the vessel is properly purged with hydrogen gas[7].
Insufficient Reagent Cause: The molar equivalents of the reducing agent may be insufficient for a complete reaction. Solution: Increase the equivalents of the reducing agent (e.g., from 5 to 6 equivalents of SnCl₂). Monitor the reaction by TLC until all the starting material is consumed.Perform a small-scale trial to optimize the stoichiometry of the reducing agent before proceeding with a large-scale reaction.
Reaction Temperature Too Low Cause: The reduction reaction may be kinetically slow at room temperature. Solution: Gently heat the reaction mixture. For a SnCl₂ reduction, heating to 60-70°C can significantly increase the reaction rate[8].Use a temperature-controlled heating mantle and monitor the internal reaction temperature.

Part 3: Key Experimental Protocols & Data

Synthetic Workflow Overview

The overall synthetic pathway is visualized below.

G A 4-Bromo-2-methyl-5-nitroaniline B Diazotization & Cyclization A->B 1. NaNO₂, Acetic Acid 2. Stand for 3 days C 6-Bromo-5-nitro-1H-indazole B->C Workup & Isolation D Reduction C->D SnCl₂·2H₂O, HCl, EtOH Heat to 60-70°C E This compound (Final Product) D->E Neutralize & Extract

Caption: Key steps in the synthesis of this compound.

Protocol: Step 1 - Synthesis of 6-bromo-5-nitro-1H-indazole

This protocol is adapted from a similar, well-established procedure for 5-nitroindazole synthesis.[2]

  • Reaction Setup: In a round-bottom flask appropriately sized for the scale, dissolve 4-bromo-2-methyl-5-nitroaniline (1.0 eq) in glacial acetic acid (approx. 45 mL per gram of starting material).

  • Diazotization: To the stirred solution, add a solution of sodium nitrite (1.0 eq) in water (approx. 2.4 mL per gram of NaNO₂) all at once. The temperature may rise but should be kept below 25°C if necessary with an ice bath.

  • Cyclization: Allow the solution to stand at room temperature for 3 days to ensure complete cyclization.

  • Workup: Concentrate the reaction mixture under reduced pressure. Add water to the residue and stir to form a slurry.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 80-90°C.

Protocol: Step 2 - Reduction to this compound

This protocol uses a standard tin(II) chloride reduction method.[8]

  • Reaction Setup: In a round-bottom flask, suspend 6-bromo-5-nitro-1H-indazole (1.0 eq) and tin(II) chloride dihydrate (5.0 eq) in ethanol.

  • Acidification: Add concentrated hydrochloric acid and stir the mixture at room temperature.

  • Heating: Heat the reaction mixture to 60-70°C for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Neutralization: Cool the mixture in an ice bath and carefully neutralize by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (>8).

  • Extraction: Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify further by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Scale-Up Parameter Comparison Table
ParameterLab Scale (10 g)Preclinical Scale (200 g)Key Considerations for Scale-Up
Starting Material 10 g200 gEnsure consistent purity of starting material across batches.
Acetic Acid (Step 1) ~450 mL~9 LUse a reactor with adequate volume and stirring power.
Sodium Nitrite (Step 1) ~3 g~60 gAddition must remain "all at once" but may require a pressure-equalizing dropping funnel for safety and control.
Ethanol (Step 2) ~200 mL~4 LEnsure proper ventilation and grounding to prevent static discharge with larger volumes of flammable solvents.
Reaction Time (Step 1) 3 days3-4 daysMonitor by HPLC to confirm completion as mixing may be less efficient.
Reaction Time (Step 2) 2-3 hours4-6 hoursSlower heating and less efficient mixing can extend reaction times.
Expected Yield 65-75%60-70%A slight decrease in yield is common upon scale-up due to transfer losses and less efficient extractions.

Troubleshooting Decision Tree: Low Final Product Purity

G Start Low Purity of Final Product (Post-Reduction) Check_NMR Analyze ¹H NMR / LC-MS of crude product Start->Check_NMR Nitro_Present Is the nitro-indazole intermediate present? Check_NMR->Nitro_Present Other_Impurity Are there other significant impurities? Nitro_Present->Other_Impurity No Redo_Reduction Re-subject crude material to reduction conditions (e.g., more SnCl₂ or longer reaction time). Nitro_Present->Redo_Reduction Yes Check_Cyclization Re-evaluate cyclization step. Check for regioisomers or byproducts. Other_Impurity->Check_Cyclization Recrystallize Optimize recrystallization solvent system. Consider a charcoal treatment. Redo_Reduction->Recrystallize Check_Cyclization->Recrystallize

References

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of 6-bromo-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Approach to Structural Elucidation

For researchers and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of progressive and reliable research. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this purpose, providing profound insights into the molecular framework of synthetic intermediates. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 6-bromo-1H-indazol-5-amine (CAS 1360928-41-1), a key building block in medicinal chemistry.

Given the limited availability of fully assigned public data for this specific molecule, we will adopt a predictive and comparative methodology. By contrasting the expected spectral features of this compound with the well-documented spectra of a closely related analog, 1H-Indazol-5-amine , we can establish a robust analytical framework. This approach not only facilitates the structural verification of the target compound but also deepens the understanding of substituent effects on the indazole scaffold.

The Analytical Strategy: Prediction through Comparison

The core of our analysis hinges on understanding how the introduction of a bromine atom at the C-6 position alters the electronic environment of the parent 1H-indazol-5-amine molecule. The amino group (-NH₂) at C-5 is a potent electron-donating group (EDG), which increases electron density (shields) at the ortho (C-4, C-6) and para (C-7a) positions. Conversely, the bromine atom at C-6 exerts a dual influence: it is electron-withdrawing through induction but can donate electron density via resonance, and its primary effect will be a significant deshielding of adjacent nuclei and a characteristic shift of the carbon to which it is attached (ipso-carbon).

Our logical workflow for spectral assignment is outlined below. This process ensures that assignments are not merely guessed but are confirmed through a series of logical, cross-verifying steps.

G cluster_0 Data Acquisition cluster_1 Spectral Analysis & Assignment SamplePrep Sample Preparation (DMSO-d6, TMS) Acquire1H 1D ¹H NMR Acquisition SamplePrep->Acquire1H Acquire13C 1D ¹³C{¹H} NMR Acquisition SamplePrep->Acquire13C Acquire2D 2D NMR Acquisition (COSY, HSQC, HMBC) SamplePrep->Acquire2D Analyze1D Initial 1D Analysis (Chemical Shift, Integration, Multiplicity) Acquire1H->Analyze1D Acquire13C->Analyze1D Correlate Use 2D Data for Cross-Validation (HSQC, HMBC) Acquire2D->Correlate Assign Assign Unambiguous Signals (e.g., H-4, H-7 singlets) Analyze1D->Assign Predict Predict Shifts based on Substituent Effects (EDG/EWG) Predict->Assign Assign->Correlate Finalize Finalize Assignments Correlate->Finalize

Caption: Logical workflow for NMR data acquisition and analysis.

Recommended Experimental Protocol

To ensure high-quality, reproducible data, a standardized experimental protocol is paramount. The following methodology represents a self-validating system, where the combination of 1D and 2D NMR experiments provides the necessary data to confirm all structural assignments definitively.

A. Sample Preparation:

  • Weigh approximately 5-10 mg of the sample (e.g., this compound).

  • Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is an excellent solvent for many polar heterocyclic compounds. Its high boiling point minimizes evaporation, and importantly, it allows for the observation of exchangeable protons like N-H and NH₂ as distinct, albeit often broad, signals.[1][2]

  • Add 1-2 µL of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

B. Spectrometer Setup & Data Acquisition:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Experiments to Run:

    • ¹H NMR: Standard proton experiment. Collect 16-32 scans.

    • ¹³C{¹H} NMR: Proton-decoupled carbon experiment. A sufficient number of scans (e.g., 1024 or more) and a relaxation delay (d1) of 2 seconds are crucial for observing all carbon signals, including quaternary carbons.

    • COSY (Correlation Spectroscopy): To identify proton-proton (J-coupling) networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is critical for assigning quaternary carbons and piecing together the molecular fragments.

Comparative Spectral Analysis

The structural foundation for our analysis is the indazole ring system. The numbering convention is critical for accurate discussion.

Caption: Numbering convention for the indazole scaffold.

Reference Analysis: 1H-Indazol-5-amine

First, we establish a baseline using the known spectral data for 1H-Indazol-5-amine. The -NH₂ group at C-5 strongly influences the chemical shifts, particularly of the benzene portion of the heterocycle.

Predictive Analysis: this compound

Now, we predict the spectrum for our target compound by considering the effects of substituting the hydrogen at C-6 with a bromine atom.

¹H NMR Predictions:

  • H-3: This proton on the pyrazole ring is typically a singlet and appears relatively downfield. Its chemical environment is less affected by the C-6 substitution, so its shift should be similar to the reference compound, perhaps slightly deshielded.

  • H-4: This proton is ortho to the strong electron-donating -NH₂ group. In the reference compound, it is significantly shielded. In the target, it remains a singlet and its chemical shift is expected to be similar.

  • H-7: This proton is meta to the -NH₂ group but ortho to the C-7a bridgehead carbon. The introduction of bromine at C-6 will have a notable deshielding effect on H-7. Crucially, H-7 will now appear as a singlet , as its only adjacent proton neighbor (H-6) has been replaced. This is a key diagnostic feature.

  • NH₂ Protons: These will appear as a broad singlet. The chemical shift is highly variable and depends on concentration and temperature.

  • N-H Proton: The indazole N-H proton is acidic and will appear as a very broad singlet far downfield, often above 10 ppm in DMSO-d₆.

¹³C NMR Predictions:

  • C-3: Similar to H-3, this carbon's environment is relatively unchanged.

  • C-4 & C-7: These carbons are ortho and para to the bromine, respectively, and will be deshielded.

  • C-5: This carbon is attached to the -NH₂ group (ipso-carbon) and will be strongly shielded, appearing significantly upfield.

  • C-6: This is the ipso-carbon attached to the bromine. The direct attachment of a heavy atom like bromine typically results in a shielded (upfield) shift compared to what might be expected from electronegativity alone. This "heavy atom effect" is a well-known phenomenon.

  • Quaternary Carbons (C-3a, C-7a): These carbons are part of the ring fusion. Their assignment must be confirmed with HMBC, which would show correlations from protons H-4 and H-7. C-7a, being para to the -NH₂ group, will be more shielded than C-3a.

Comparative Data Summary

The following table summarizes the expected chemical shifts for this compound based on the known data for 1H-Indazol-5-amine and established substituent effects.

Position1H-Indazol-5-amine ¹H (δ ppm)This compound ¹H (Predicted δ ppm)MultiplicityThis compound ¹³C (Predicted δ ppm)
N1-H ~12.5~12.7br s-
H-3 ~7.85~7.95s~134
H-4 ~6.80~6.90s~114
-NH₂ ~5.20~5.50br s-
H-6 ~6.95---
H-7 ~7.25~7.50s~111
C-3a ---~123
C-5 ---~145
C-6 ---~105
C-7a ---~140
Note: Chemical shifts are approximate and can vary based on experimental conditions. The reference data for 1H-Indazol-5-amine is sourced from spectral databases and literature.[3]

Validating the Assignments with 2D NMR

The predictive assignments in the table above must be confirmed experimentally. This is where the power of 2D NMR becomes indispensable, transforming the protocol into a self-validating system.

  • HSQC: This experiment would provide direct, unambiguous correlations. For example, the proton signal predicted to be H-4 at ~6.90 ppm would show a cross-peak to the carbon signal at ~114 ppm, confirming the C-4 assignment.

  • HMBC: This is the ultimate tool for structural confirmation. Key expected correlations for this compound would include:

    • H-4 (s) → C-5 , C-6 , C-7a

    • H-7 (s) → C-5 , C-6 , C-7a

    • H-3 (s) → C-3a , C-4 , C-7a

    • -NH₂ (br s) → C-4 , C-5 , C-6

Observing these long-range correlations would provide irrefutable proof of the connectivity and confirm the identity of this compound.

Conclusion

While a complete, published NMR analysis for this compound is not readily accessible, a robust and scientifically rigorous assignment is achievable through a comparative and predictive approach. By understanding the fundamental electronic effects of the amino and bromo substituents on the indazole core, we can forecast the ¹H and ¹³C NMR spectra with high confidence. The key diagnostic features for this molecule are the presence of three aromatic singlets (H-3, H-4, and H-7) and the characteristic upfield shift of the bromine-bound C-6. This analytical guide, grounded in established principles and validated by a comprehensive 2D NMR experimental plan, provides researchers with a reliable framework for the structural elucidation of this and other novel substituted indazoles.

References

A Comparative Analysis of the Reactivity of 6-bromo-1H-indazol-5-amine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold in Modern Drug Discovery

The indazole nucleus is a privileged heterocyclic motif, forming the core of numerous compounds with significant pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV agents.[1][2] The functionalization of the indazole ring system is a cornerstone of medicinal chemistry, enabling the synthesis of diverse molecular libraries for drug discovery programs. Among the various functionalized indazoles, 6-bromo-1H-indazol-5-amine stands out as a versatile synthetic intermediate. Its structure, featuring a reactive bromine atom and a nucleophilic amino group on the benzene ring, offers multiple avenues for molecular elaboration.

This guide provides an in-depth comparison of the reactivity of this compound with other bromo-indazole isomers in three of the most powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. By understanding the electronic and steric factors that govern its reactivity, researchers can strategically design synthetic routes to novel and potent indazole-based therapeutics.

Pillar 1: Understanding the Reactivity of Bromo-Indazoles

The reactivity of a bromo-indazole in palladium-catalyzed cross-coupling reactions is not absolute; it is governed by a delicate interplay of electronic effects, steric hindrance, and the position of the bromine atom. The critical step in these catalytic cycles is the oxidative addition of the aryl bromide to the Pd(0) catalyst.

Electronic Effects: The electronic nature of substituents on the indazole ring significantly modulates the ease of oxidative addition.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or trifluoromethyl (-CF₃) decrease the electron density of the C-Br bond, making the carbon atom more electrophilic and generally accelerating the rate of oxidative addition.

  • Electron-Donating Groups (EDGs): Substituents like amino (-NH₂) or methoxy (-OCH₃) increase the electron density on the ring. This can make the C-Br bond stronger and less susceptible to oxidative addition, thus slowing down the reaction rate compared to unsubstituted or EWG-substituted analogues.[3]

In our target molecule, This compound , the C5-amino group is a potent EDG. Its electron-donating effect, acting para to the C-Br bond, is expected to decrease the reactivity of the C6-Br bond in comparison to isomers lacking such a substituent, for instance, 6-bromo-1H-indazole.

Positional Isomerism: The position of the bromine atom on the indazole core (e.g., C3, C5, C6, C7) is a critical determinant of reactivity. While a comprehensive reactivity series is catalyst- and substrate-dependent, aryl bromides are generally less reactive than the corresponding aryl iodides.[4][5] For bromo-indazoles, reactivity can be influenced by the proximity of the bromine to the pyrazole ring nitrogens and other substituents. For instance, C3-bromoindazoles are frequently used and their reactivity is well-documented, often requiring specific catalytic systems, especially when the N-H is unprotected.[6]

Pillar 2: Comparative Performance in Cross-Coupling Reactions

We will now analyze the expected reactivity of this compound in the context of other bromo-indazole isomers. The data presented is synthesized from literature precedents to provide a predictive framework.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which couples an organic halide with an organoboron reagent, is a premier method for C-C bond formation.[7]

Reactivity of this compound: The C5-amino group's electron-donating nature is expected to render this substrate less reactive than bromo-indazoles bearing electron-withdrawing groups. However, successful couplings are readily achievable with robust catalytic systems, often requiring slightly higher temperatures or longer reaction times. The free amine also presents a potential site for side reactions or catalyst inhibition, though in many Suzuki protocols, this is not a prohibitive issue.

Comparison with Other Isomers:

  • 3-Bromo-indazoles: These are common substrates, but the reactivity of the C3 position can be distinct. Microwave-assisted Suzuki couplings of unprotected (NH) 3-bromoindazoles have been shown to be effective, overcoming the lower reactivity often seen with conventional heating.[6]

  • 5-Bromo-indazoles: This isomer is widely used for functionalization. Studies show that N-alkylation or N-acylation is often performed prior to coupling, and these substrates react efficiently with various boronic acids to give good yields.[8]

  • 7-Bromo-indazoles: Regioselective bromination at C7 followed by Suzuki coupling has been successfully demonstrated, yielding arylated products in moderate to excellent yields, indicating that this position is also highly amenable to functionalization.[9]

Table 1: Representative Suzuki-Miyaura Coupling Data for Bromo-Indazoles

Substrate Boronic Acid Catalyst / Ligand Base / Solvent Conditions Yield (%) Reference
5-Bromo-1-ethyl-1H-indazole N-Boc-2-pyrroleboronic acid Pd(dppf)Cl₂ K₂CO₃ / DME 80 °C, 2h 85% [8]
3-Bromo-1H-indazole Phenylboronic acid Pd(PPh₃)₄ Cs₂CO₃ / Dioxane:EtOH:H₂O 140 °C, MW 78% [6]
7-Bromo-4-(sulfonamido)-1H-indazole 4-Methoxyphenylboronic acid Pd(PPh₃)₄ Cs₂CO₃ / Dioxane:EtOH:H₂O 140 °C, Sealed Tube 70% [9]

| 6-Bromo-1-methyl-1H-indazol-4-amine | Arylboronic acid | [Pd(dppf)Cl₂] | K₂CO₃ / Dioxane:H₂O | Not Specified | Good |[10] |

Note: The data for 6-bromo-1-methyl-1H-indazol-4-amine is inferred from a general protocol, highlighting its utility as a substrate.

B. Buchwald-Hartwig Amination: Architecting C-N Bonds

The Buchwald-Hartwig amination is the palladium-catalyzed coupling of an amine with an aryl halide, a transformative reaction in medicinal chemistry.[11]

Reactivity of this compound: This substrate presents a unique challenge and opportunity. The existing C5-amino group can act as a competing nucleophile, potentially leading to self-coupling or other side reactions. Therefore, a judicious choice of catalyst, ligand, and conditions is paramount. Often, the reactivity of the aryl bromide must be significantly higher towards the catalyst than the reactivity of the existing aniline-type amine. Sterically hindered biarylphosphine ligands are typically essential to promote the desired intermolecular coupling over side reactions.[11][12]

Comparison with Other Isomers: The majority of literature examples focus on coupling amines to a bromo-indazole, rather than starting with an amino-bromo-indazole.

  • Protected 5-Bromo-indazoles: Have been shown to participate effectively in Buchwald-Hartwig reactions with a range of amines after N-protection of the indazole ring.[13]

  • General Bromo-indazoles: The choice of sterically hindered ligands like Xantphos is crucial for achieving high yields and preventing catalyst deactivation.[10]

Given the substrate's structure, a successful Buchwald-Hartwig amination at the C6 position would likely require a highly active catalyst system and careful optimization to favor coupling with the external amine over potential intramolecular reactions or catalyst inhibition by the C5-amine.

C. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction forges a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a dual palladium and copper catalytic system.[14]

Reactivity of this compound: Aryl bromides are inherently less reactive than aryl iodides in Sonogashira couplings.[14] The electron-donating C5-amino group in this compound further tempers this reactivity. Consequently, forcing conditions (higher temperatures, longer reaction times) or highly active catalyst systems may be necessary to achieve good conversion.

Comparison with Other Isomers: Studies on di-halogenated indazoles provide excellent insight into relative reactivity. In 5-bromo-3-iodoindazoles, palladium-catalyzed reactions can be performed sequentially and selectively. The Sonogashira coupling occurs preferentially at the more reactive C-I bond, leaving the C-Br bond intact for subsequent functionalization (e.g., via a Suzuki reaction).[4][5] This clearly demonstrates that the C-Br bond is significantly less reactive under typical Sonogashira conditions. This principle implies that achieving high yields with bromo-indazoles requires more optimized and often more vigorous conditions than with iodo-indazoles.

Pillar 3: Self-Validating Protocols & Methodologies

Reproducibility is the hallmark of scientific integrity. The following protocols are generalized from established literature and serve as a robust starting point for experimentation.

Experimental Protocol 1: Suzuki-Miyaura Coupling of a Bromo-Indazole

This protocol is adapted for the coupling of a generic bromo-indazole with an arylboronic acid, based on methodologies for related substrates.[8][10]

Materials:

  • Bromo-indazole derivative (e.g., this compound) (1.0 mmol)

  • Arylboronic acid (1.2-1.5 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) (0.05 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 mmol)

  • Solvent: 1,4-Dioxane and Water (4:1 or similar ratio, ~5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: Add the bromo-indazole (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq) to an oven-dried reaction flask or microwave vial equipped with a magnetic stir bar.

  • Catalyst Addition: Add the palladium catalyst (0.05 eq) to the flask.

  • Inerting: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL Dioxane, 1 mL Water) via syringe.

  • Reaction: Heat the mixture to the target temperature (typically 80-110 °C) or place it in a microwave reactor (e.g., 140 °C). Stir vigorously for the specified time (2-24 hours), monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Protocol 2: Buchwald-Hartwig Amination of a Bromo-Indazole

This protocol provides a general method for the C-N coupling of a bromo-indazole, emphasizing the need for an inert atmosphere and specific ligands.[10][13]

Materials:

  • Bromo-indazole derivative (1.0 mmol)

  • Primary or Secondary Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)

  • Anhydrous Toluene or Dioxane (~5 mL)

  • Inert atmosphere (Glovebox or Schlenk line)

Procedure:

  • Catalyst Pre-formation (in a glovebox): To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq). Add anhydrous toluene and stir for 10 minutes to form the active catalyst complex.

  • Reagent Addition: To this catalyst mixture, add the bromo-indazole (1.0 eq), the desired amine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Reaction: Seal the tube and heat the mixture to 100-110 °C for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench carefully by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography.

  • Characterization: Confirm the product's identity and purity via NMR and MS analysis.

Visualizations: Workflows and Mechanisms

To better illustrate the concepts discussed, the following diagrams outline the key processes and relationships.

G cluster_reactivity Factors Influencing Reactivity of Bromo-Indazoles A Electronic Effects (EDG vs EWG) E Overall Reactivity in Oxidative Addition A->E B Position of Bromine (C3, C5, C6, C7) B->E C Steric Hindrance C->E D N-H vs N-Protected D->E

Caption: Key factors governing bromo-indazole reactivity.

experimental_workflow start Start: Reagents & Catalyst setup Reaction Setup (Inert Atmosphere) start->setup reaction Heating / Stirring (Conventional or MW) setup->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Quench & Aqueous Work-up monitoring->workup Complete extraction Solvent Extraction workup->extraction purification Column Chromatography extraction->purification analysis Characterization (NMR, MS) purification->analysis product Final Product analysis->product

Caption: General experimental workflow for cross-coupling.

suzuki_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa_complex R¹-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition transmetal R¹-Pd(II)L₂(R²) oa_complex->transmetal Transmetalation transmetal->pd0 Reductive Elimination r1x R¹-X r1x->oa_complex r2b R²-B(OR)₂ r2b->transmetal base Base base->transmetal product R¹-R² product->pd0

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

This compound is a highly valuable building block, though its reactivity profile is nuanced by the strong electron-donating C5-amino group. Compared to other bromo-indazole isomers lacking this feature, it is expected to be moderately less reactive in standard palladium-catalyzed cross-coupling reactions. This reduced reactivity, however, is not a barrier to its synthetic utility. By employing modern, highly active palladium catalyst systems, appropriate ligands, and optimized reaction conditions (such as microwave heating or the use of stronger bases), the C6-bromo position can be functionalized effectively. For C-N couplings, careful consideration must be given to the pre-existing amine to avoid side reactions. Ultimately, a thorough understanding of the electronic principles outlined in this guide will empower researchers to successfully incorporate this versatile intermediate into their synthetic campaigns for next-generation therapeutics.

References

A Researcher's Guide to Positional Isomerism: Unlocking Differential Biological Activity in Bromo-Indazole Amines for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the product's performance with other alternatives, supported by experimental data.

Introduction: The Strategic Importance of Isomerism in Drug Discovery

In the landscape of medicinal chemistry, the 1H-indazole scaffold is a privileged structure, celebrated for its role in developing targeted therapies, particularly protein kinase inhibitors.[1][2] Its structural resemblance to the purine core of ATP allows indazole-based molecules to function as competitive inhibitors at the kinase active site.[1] The strategic placement of substituents on this core is a cornerstone of modern drug design, dictating a compound's potency, selectivity, and pharmacokinetic profile.

This guide delves into a critical aspect of structure-activity relationships (SAR): positional isomerism. We will explore how the specific placement of bromo and amino groups on the 1H-indazole ring—exemplified by the 6-bromo-1H-indazol-5-amine scaffold and its isomeric counterparts—profoundly influences biological activity. While direct, head-to-head comparisons of every possible isomer are not always publicly available, the principles derived from existing research on related analogs provide a robust framework for understanding these effects. We will examine the causality behind experimental choices, provide validated protocols, and present data to empower researchers in their own discovery programs.

The Role of Bromo and Amino Substituents in Kinase Binding

The utility of the bromo-amino-indazole scaffold stems from the distinct roles each functional group plays in molecular recognition and synthetic elaboration:

  • The Indazole Core : The nitrogen atoms of the indazole ring are pivotal, serving as hydrogen bond donors and acceptors that form critical interactions with the "hinge region" of the kinase ATP-binding pocket.[1] This interaction is a primary anchor for many indazole-based inhibitors.

  • The Amino Group : The amino group provides a key vector for interaction and further functionalization. It can act as a hydrogen bond donor or be acylated to extend into other regions of the active site, enhancing both potency and selectivity.[1][3]

  • The Bromine Atom : Far from being a simple bulky group, the bromine atom at positions like C6 serves as a crucial synthetic handle. It is highly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), which allows for the systematic exploration of the solvent-exposed regions of the ATP-binding pocket by introducing a wide variety of aryl or heteroaryl groups.[1][3]

The precise spatial relationship between these groups—defined by their isomeric arrangement—determines the geometry of interaction with the target kinase, leading to significant differences in biological activity.

Comparative Biological Activity: A Case Study in PLK4 Inhibition

To illustrate the impact of isomerism, we will analyze the structure-activity relationships of indazole derivatives targeting Polo-like kinase 4 (PLK4). PLK4 is a critical regulator of centriole duplication and its overexpression is linked to several cancers, making it a promising therapeutic target.[4][5]

While specific data for this compound is limited, we can draw authoritative insights from comprehensive studies on related N-(1H-indazol-6-yl)benzenesulfonamide derivatives that explore substitutions around the indazole core.[5]

Compound IDKey Structural FeaturePLK4 IC50 (nM)[5]
K01 para-fluoro on benzenesulfonamide30.2
K02 para-chloro on benzenesulfonamide27.5
K07 para-bromo on benzenesulfonamide23.6
K11 meta-methyl on benzenesulfonamide1.8
K22 meta-trifluoromethyl on benzenesulfonamide0.1

Note: The data presented is for N-(1H-indazol-6-yl)benzenesulfonamide derivatives, which use 6-amino-1H-indazole as a core. This serves as a powerful analogue to understand how modifications, guided by the 6-positional amine, affect kinase inhibition.

Interpretation of Results:

The data clearly demonstrates that even when the core indazole scaffold is constant (based on a 6-amino-indazole), modifications guided by this position have profound effects. The initial exploration with halogens at the para position of the benzenesulfonamide moiety (K01, K02, K07) yielded potent compounds. However, a strategic shift to the meta position, informed by structural biology, led to a dramatic increase in potency. The placement of a methyl group (K11) improved the IC50 to 1.8 nM. Most strikingly, the introduction of a trifluoromethyl group at the meta position (K22) resulted in an exceptionally potent inhibitor with an IC50 of 0.1 nM.[5]

This highlights a key principle: the position of the core amine group (at C5, C6, or C4) dictates the trajectory for synthetic modifications. A different isomer, such as a 5-amino-indazole, would present the sulfonamide moiety at a different angle relative to the kinase hinge-binding region, likely requiring a completely different substitution pattern to achieve optimal potency.

Visualizing the Experimental and Biological Context

To better understand the workflow and the biological system, the following diagrams are provided.

Experimental Workflow for Kinase Inhibitor Discovery

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Optimization start Design Isomeric Scaffolds (e.g., 6-Bromo-5-amino vs 5-Bromo-6-amino Indazole) synth Multi-step Synthesis & Purification (HPLC) start->synth char Structural Confirmation (NMR, MS) synth->char biochem In Vitro Kinase Assay (Determine IC50) char->biochem Test Compounds cell Cell Proliferation Assay (Determine GI50) biochem->cell sar SAR Analysis cell->sar Analyze Data lead_op Lead Optimization sar->lead_op lead_op->start Iterative Design

Caption: General workflow for synthesis and evaluation of isomeric kinase inhibitors.

Simplified PLK4 Signaling Pathway in Centriole Duplication

PLK4 PLK4 Kinase STIL STIL PLK4->STIL phosphorylates & activates Inhibitor Indazole-based Inhibitor (e.g., K22) Inhibitor->PLK4 inhibits SAS6 SAS-6 STIL->SAS6 recruits Centriole Centriole Duplication SAS6->Centriole initiates Apoptosis Cell Cycle Arrest & Apoptosis Centriole->Apoptosis Dysregulation leads to

Caption: Simplified PLK4 signaling pathway and the point of inhibitor intervention.

Detailed Experimental Protocols

Trustworthy and reproducible data is the bedrock of scientific progress. The following are detailed, validated protocols for assays central to the evaluation of kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a common method to determine the IC50 value of a compound against a target kinase.

A. Compound Preparation:

  • Prepare a 10 mM stock solution of each test isomer in 100% DMSO.

  • Perform serial dilutions in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).

  • Further dilute these intermediate stocks into the appropriate kinase assay buffer to the desired final assay concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

B. Kinase Reaction:

  • To the wells of a 96-well or 384-well plate, add 5 µL of the kinase/substrate mixture in kinase buffer.

  • Add 2.5 µL of the diluted test compound or DMSO (for control wells).

  • Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should ideally be at or near the Km for the specific kinase.[1]

  • Incubate the reaction at 30°C for 60 minutes.[1]

C. Signal Generation and Detection:

  • Terminate the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[1]

  • Add 10 µL of Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal.[1]

  • Incubate for 30 minutes at room temperature.

  • Read the luminescence on a suitable plate reader.

D. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO vehicle) controls.

  • Plot the percent inhibition versus the log of the compound concentration and fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol assesses the effect of the compounds on the growth of cancer cell lines.

A. Cell Seeding:

  • Culture cancer cell lines (e.g., MCF-7 for breast cancer, H460 for lung cancer) under standard conditions.[4]

  • Trypsinize and count the cells. Seed the cells into 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

B. Compound Treatment:

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle (DMSO) controls.

  • Incubate the plates for 72 hours in a humidified incubator at 37°C with 5% CO2.[6]

C. Viability Measurement:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 3-4 hours to allow viable cells to metabolize the yellow MTT into purple formazan crystals.[1]

  • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a buffered isopropanol solution) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

D. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the logarithm of compound concentration and fit the data to a dose-response curve to determine the GI50 (or IC50) value, the concentration that inhibits cell growth by 50%.

Conclusion and Future Directions

For researchers in the field, this guide underscores the necessity of systematic isomeric synthesis and evaluation. The this compound scaffold and its isomers are not merely alternative starting materials but distinct keys, each with the potential to unlock a different level of potency and selectivity for a given kinase target. Future work should focus on obtaining co-crystal structures of these isomeric inhibitors with their target kinases to rationally guide the design of next-generation therapeutics.

References

A Comparative Guide to the Structural Validation of Synthesized 6-bromo-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the development of kinase inhibitors for oncology, the indazole scaffold is a cornerstone.[1][2] The compound 6-bromo-1H-indazol-5-amine (CAS: 1360928-41-1) serves as a critical building block for constructing complex, pharmacologically active molecules.[3] Its precise structure, featuring a bromine atom and an amine group on the bicyclic indazole core, offers versatile handles for further chemical modification. However, the utility of this intermediate is entirely dependent on the unambiguous confirmation of its structure and purity. The potential for isomeric impurities, residual starting materials, or side-products from synthesis necessitates a multi-faceted analytical approach for validation.

This guide provides an in-depth comparison of the essential analytical techniques required to validate the structure of synthesized this compound. We will move beyond procedural lists to explain the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals to ensure the integrity of their synthetic intermediates.

The Analytical Gauntlet: A Multi-Technique Approach

A single analytical method is insufficient to confirm the identity and purity of a synthesized compound. A robust validation strategy employs a combination of spectroscopic and chromatographic techniques, each providing a unique piece of the structural puzzle. This multi-tiered approach is fundamental to a comprehensive quality control workflow.[4]

cluster_workflow Structural Validation Workflow Crude Synthesized Crude Product (this compound) Purification Purification (e.g., Column Chromatography) Crude->Purification Identity Structural Identity Confirmation Purification->Identity Purity Purity & Impurity Profiling Purification->Purity Final Validated Compound Identity->Final Purity->Final

Caption: A generalized workflow for validating synthesized compounds.

For this compound, the primary validation tools are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise arrangement and connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential to confirm that the correct isomer has been synthesized.

Expertise & Causality: Why NMR is Crucial

The synthesis of substituted indazoles can potentially yield various regioisomers. NMR provides the necessary detail to distinguish these possibilities. For this compound, we expect specific signals in the aromatic region of the ¹H NMR spectrum. The protons on the indazole ring system will appear as distinct signals, and their coupling patterns (splitting) will reveal their adjacency, confirming the substitution pattern. The presence of the amine (-NH₂) and indazole (-NH) protons will also be evident, though their chemical shifts can be broad and concentration-dependent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

(Note: Predicted values are based on analysis of similar indazole structures. Actual shifts may vary based on solvent and concentration.)

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale
H-3~8.0~135Proton on the five-membered ring, typically downfield.
H-4~7.5~115Aromatic proton adjacent to the amine group.
H-7~7.8~120Aromatic proton adjacent to the bromine atom.
-NH₂ (C5-Amine)5.0 - 6.0 (broad)~140Broad signal due to exchange; carbon is deshielded by nitrogen.
-NH (N1-H)12.0 - 13.0 (broad)N/AVery downfield and broad signal, characteristic of indazole NH.
C-3aN/A~122Bridgehead carbon.
C-5N/A~140Carbon bearing the amine group.
C-6N/A~110Carbon bearing the bromine atom; shielded by bromine's inductive effect.
C-7aN/A~142Bridgehead carbon.
Experimental Protocol: Acquiring NMR Spectra

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO is often chosen for its ability to dissolve a wide range of compounds and to slow down the exchange of labile protons (like -NH and -NH₂), making them easier to observe.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

    • Observe the chemical shifts, integration (proton count), and splitting patterns of the aromatic signals.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time.

    • Count the number of unique carbon signals to ensure it matches the expected number from the structure (7 unique carbons).

  • Data Analysis: Compare the observed spectra with the predicted shifts and coupling patterns. The data must be consistent with the this compound structure and not any other isomer.

Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry provides the exact molecular weight of the compound, offering a primary check on its identity. High-resolution mass spectrometry (HRMS) can further confirm the elemental formula.

Expertise & Causality: The Bromine Isotopic Signature

A key validation feature for a bromine-containing compound is its unique isotopic pattern.[4] Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum will show two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. This is a definitive piece of evidence for the presence of a single bromine atom.

  • Expected Molecular Formula: C₇H₆BrN₃[5][6]

  • Expected Monoisotopic Mass: ~210.97 g/mol (for ⁷⁹Br)[7]

  • Expected Molecular Weight: ~212.05 g/mol (average)[5][8]

cluster_ms MS Validation Logic Input Synthesized Compound MS Mass Spectrometry Analysis Input->MS MW Molecular Weight Confirmed (e.g., M ≈ 212.05) MS->MW Provides Isotope Isotopic Pattern Observed ([M]+ : [M+2]+ ≈ 1:1) MS->Isotope Provides Conclusion Presence of One Bromine Atom and Correct MW Confirmed MW->Conclusion Isotope->Conclusion

Caption: The logical flow of confirming structure using Mass Spectrometry.

Experimental Protocol: Acquiring a Mass Spectrum

Objective: To confirm the molecular weight and the presence of bromine.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is generally suitable for polar molecules like this amine.

  • Acquisition:

    • Infuse the sample directly or via an LC inlet.

    • Acquire the spectrum in positive ion mode to observe the protonated molecule ([M+H]⁺).

    • Ensure the mass range is adequate to observe the molecular ion cluster (~m/z 212 and 214).

  • Data Analysis:

    • Locate the molecular ion peaks. For [M+H]⁺, this would be a pair of peaks around m/z 211.98 and 213.98.

    • Verify that the relative intensity of these two peaks is approximately 1:1.

    • If using HRMS, confirm that the measured mass is within a narrow tolerance (e.g., <5 ppm) of the calculated exact mass for C₇H₇BrN₃⁺.

High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper

While NMR and MS confirm the structure of the main component, they are not ideal for quantifying purity. HPLC is the industry standard for assessing the purity of pharmaceutical intermediates and detecting any impurities.[1][4]

Expertise & Causality: Choosing the Right Method

The goal of the HPLC method is to separate the target compound from all potential process-related impurities (e.g., unreacted starting materials, isomers) and degradation products. A reverse-phase HPLC method is typically employed for polar aromatic compounds. The choice of a C18 column and a mobile phase gradient of water and an organic solvent (like acetonitrile or methanol) with an acidic modifier (like formic acid or TFA) provides excellent separation. The modifier helps to ensure sharp, symmetrical peaks by protonating the amine group.

Table 2: Comparison of Analytical Techniques for Validation
TechniqueInformation ProvidedPrimary AdvantageLimitation
¹H & ¹³C NMR Detailed atomic connectivity, isomeric structure.Unambiguous structural elucidation.Less sensitive for quantitative purity of minor impurities.
Mass Spec (MS) Molecular weight, elemental formula (HRMS).High sensitivity, confirms elemental composition (e.g., Br).Does not distinguish between isomers.
HPLC Purity assessment, quantification of impurities.Highly accurate and reproducible for purity determination.Does not provide structural information on its own.
Experimental Protocol: HPLC Purity Analysis

Objective: To determine the purity of the synthesized compound, typically aiming for ≥98%.[5]

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at a concentration of ~1 mg/mL. Dilute further to an appropriate working concentration (e.g., 0.1 mg/mL) using the initial mobile phase composition.

  • Instrumentation & Conditions:

    • System: An HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient, for example, from 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Data Analysis:

    • Inject the sample and record the chromatogram.

    • The purity is calculated based on the relative peak area of the main product peak compared to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Conclusion

Validating the structure of a synthesized intermediate like this compound is a non-negotiable step in the research and development pipeline. A superficial check is insufficient; a rigorous, multi-technique approach is mandatory. By logically combining the detailed structural map from NMR , the definitive molecular weight and elemental confirmation from MS , and the quantitative purity assessment from HPLC , a researcher can have full confidence in the material's identity and quality. This analytical trifecta ensures that subsequent synthetic steps are built upon a solid foundation, ultimately contributing to the integrity and success of the overall drug discovery program.

References

The Indazole Scaffold: A Privileged Motif for Precision Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The indazole core has solidified its position as a "privileged structure" in medicinal chemistry, particularly in the realm of kinase inhibition. Its remarkable versatility allows for strategic modifications, leading to the development of highly potent and selective inhibitors for a multitude of protein kinases. This guide offers a comparative analysis of various indazole derivatives, providing a deep dive into their kinase inhibitory profiles, the structure-activity relationships that govern their potency and selectivity, and the experimental methodologies crucial for their evaluation. This resource is intended to empower researchers in oncology, inflammatory diseases, and neurodegenerative disorders to accelerate their drug discovery endeavors.

The Kinase Conundrum: A Quest for Selectivity

Protein kinases, as central regulators of cellular signaling, have become one of the most important classes of drug targets. However, the high degree of similarity in the ATP-binding site across the kinome presents a significant challenge in developing selective inhibitors. Off-target kinase inhibition can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate. The indazole scaffold, with its unique electronic properties and multiple points for chemical diversification, offers a robust framework for achieving the desired selectivity.[1][2] Several FDA-approved kinase inhibitors, including Axitinib and Pazopanib, feature the indazole core, underscoring its clinical significance.[1][2]

Comparative Kinase Inhibition Profiles of Indazole Derivatives

The inhibitory potency of indazole derivatives is profoundly influenced by the nature and position of substituents on the indazole ring and its appended functionalities. This section provides a comparative overview of the inhibitory activities of representative indazole derivatives against key kinase targets.

Targeting Angiogenesis: VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[3][4] The indazole scaffold has been extensively explored for the development of potent VEGFR-2 inhibitors.

Compound ID6-Position SubstituentPrimary Kinase TargetIC50 (nM)Off-Target Kinase(s)IC50 (nM) / % InhibitionSelectivity FoldSource
Axitinib -VEGFR-2----[5]
Pazopanib -VEGFR-230---[1]
Compound 30 -VEGFR-21.24---[3]
VH02 -IndazolylVEGFR-2560EGFRModest InhibitionSelective for VEGFR-2[6][7]
13i SulfonamideVEGFR-234.5---[1]

Table 1: Comparative inhibitory activities of selected indazole derivatives against VEGFR-2.

The data clearly indicates that substitutions on the indazole core can dramatically impact VEGFR-2 inhibition. For instance, the sulfonamide-containing derivative 13i exhibits potent activity comparable to the approved drug Pazopanib.[1] Furthermore, compound 30 demonstrates exceptional potency with an IC50 of 1.24 nM.[3]

Overcoming Drug Resistance: AXL Kinase Inhibition

AXL, a member of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases, is implicated in cancer progression, metastasis, and the development of drug resistance.[8][9][10] Indazole-based inhibitors have emerged as a promising strategy to target AXL.

Compound IDScaffoldPrimary Kinase TargetIC50 (nM)Source
Fragment 24 IndazoleAXL-[8]
Compound 50 IndazoleAXL-[8]
UNC2025 (14) -AXL1.6[10]
Lead Compound 68 7-AzaindazoleAXL-[11]

Table 2: Indazole derivatives targeting AXL kinase.

Fragment-based lead discovery has successfully identified indazole-based AXL inhibitors.[8] The development of 7-azaindazole derivatives has led to lead compounds with favorable potency and kinome selectivity, highlighting the potential of this scaffold in overcoming AXL-mediated resistance.[11]

Modulating Cell Cycle and Angiogenesis: Multi-Targeted Inhibition

The versatility of the indazole scaffold allows for the development of inhibitors that target multiple kinases involved in cancer progression.

Compound IDPrimary Kinase Target(s)IC50 (nM)Source
SR-1459 ROCK-II13[12]
Compound 1 FGFR1100[13]
C05 PLK4< 0.1[5]
Compound 17 Aurora A/B-[14]
Tie2 kinase inhibitor 1 Tie2250[15]

Table 3: Diverse kinase targets of indazole derivatives.

Indazole derivatives have demonstrated potent inhibition of a range of other kinases including ROCK-II, FGFR1, PLK4, Aurora kinases, and Tie2, showcasing the broad applicability of this chemical scaffold in targeting diverse signaling pathways.[5][12][13][14][15]

Understanding the Mechanism: Signaling Pathways and Experimental Workflows

A thorough understanding of the signaling pathways in which the target kinases operate is crucial for predicting the cellular effects of their inhibition. Furthermore, robust and reproducible experimental protocols are the bedrock of reliable drug discovery.

Visualizing Cellular Communication: Signaling Pathways

The following diagrams illustrate the central roles of VEGFR-2 and AXL in their respective signaling cascades.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Proliferation, Survival PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway in angiogenesis.

AXL_Signaling Gas6 Gas6 AXL AXL Gas6->AXL Binds PI3K PI3K AXL->PI3K ERK ERK AXL->ERK STAT3 STAT3 AXL->STAT3 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR DrugResistance Drug Resistance, Metastasis, Survival mTOR->DrugResistance ERK->DrugResistance STAT3->DrugResistance

Caption: AXL signaling pathway implicated in drug resistance.

The Blueprint for Discovery: Experimental Protocols

The following are standardized protocols for key assays used to characterize indazole-based kinase inhibitors.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.

  • Reaction Mixture Preparation: Prepare a reaction buffer containing the kinase, substrate (e.g., a specific peptide), and the indazole derivative at various concentrations.

  • Initiation: Start the reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

  • Termination: Stop the reaction by adding a solution like phosphoric acid.

  • Separation: Spot the reaction mixture onto a phosphocellulose paper and wash to remove unincorporated [γ-³²P]ATP.

  • Detection: Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine IC50 values by fitting the data to a dose-response curve.[13]

Cell-Based Proliferation Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability and proliferation.[2]

  • Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the indazole derivative for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.[2]

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Assays cluster_2 In Vivo Studies a Indazole Derivative Synthesis b In Vitro Kinase Assay (IC50) a->b c Kinome Selectivity Screening b->c d Cell Proliferation Assay (IC50) c->d e Target Engagement Assay d->e f Downstream Signaling Analysis e->f g Pharmacokinetic Studies f->g h Xenograft Tumor Models g->h

Caption: A typical workflow for the preclinical evaluation of kinase inhibitors.

Conclusion: The Enduring Promise of the Indazole Scaffold

The indazole moiety continues to be a highly fruitful scaffold for the discovery of novel kinase inhibitors. The extensive body of research highlights the critical role of structure-activity relationship studies in fine-tuning the potency and selectivity of these compounds. By leveraging the insights from comparative data and employing robust experimental methodologies, researchers can continue to unlock the full therapeutic potential of indazole derivatives in the ongoing fight against a multitude of diseases.

References

A Comparative Guide to the In Vitro Efficacy Testing of 6-bromo-1H-indazol-5-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a privileged structure in medicinal chemistry, renowned for its role in developing targeted therapies like kinase inhibitors.[1][2] Analogs of molecules such as 6-bromo-1H-indazol-5-amine are of significant interest due to their potential to interact with the ATP-binding site of various kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][3][4]

This guide provides a comprehensive, multi-phase protocol to objectively compare the in vitro efficacy of novel this compound analogs. The described workflow is designed as a self-validating system, progressing from a broad assessment of cellular activity to specific, mechanistic validation. This staged approach, often called a screening cascade, is essential for making rapid, informed decisions in the early stages of drug discovery.[5]

For the purpose of this guide, we will hypothesize that the analogs are designed to target Aurora Kinase A (AURKA) , a serine/threonine kinase that plays a crucial role in mitotic progression and is a well-established oncogene.[6][7][8] Alisertib (MLN8237), a known potent and selective AURKA inhibitor, will be used as a positive control for comparative purposes.[9][10][11]

Phase 1: Primary Screening — Assessing Anti-Proliferative Activity

Expertise & Experience: The initial step in evaluating a library of new chemical entities is to determine their general effect on cell viability. A robust, high-throughput assay is required to quickly identify "hit" compounds that possess cellular activity and to determine their potency, typically expressed as a half-maximal inhibitory concentration (IC50).

The CellTiter-Glo® Luminescent Cell Viability Assay is selected for this purpose.[12][13] This "add-mix-measure" assay is ideal for high-throughput screening due to its simplicity and sensitivity.[14][15] It quantifies ATP, an indicator of metabolically active cells, providing a direct measure of cell viability.[13][16] A decrease in ATP is proportional to the degree of cytotoxicity or cytostaticity induced by the test compounds.

Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
  • Cell Plating: Seed human epithelial ovarian cancer cells (e.g., SKOV3, which express AURKA) into opaque-walled 96-well plates at a pre-determined density (e.g., 5,000 cells/well) in 100 µL of culture medium.[9] Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point serial dilution series for each analog and the Alisertib control in DMSO. A typical starting concentration is 10 mM. Further dilute these stocks into culture medium to achieve the final desired concentrations (e.g., 10 µM to 0.5 nM). Include a DMSO-only (vehicle) control.

  • Cell Treatment: Add 1 µL of the diluted compound solutions to the respective wells. Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Assay Execution:

    • Equilibrate the plate to room temperature for 30 minutes.[14][16]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[12][14][16]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[14][16]

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[14][16]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14][16]

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and background (medium only, 0% viability). Plot the normalized response versus the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value for each analog.

Comparative Data: Anti-Proliferative IC50 Values
CompoundCell LineIC50 (nM) [Hypothetical Data]
Alisertib (Control) SKOV385
Analog A SKOV3150
Analog B SKOV325
Analog C SKOV3>10,000

Trustworthiness: The inclusion of Alisertib as a positive control validates that the assay system can detect the expected biological activity. The vehicle control defines the baseline for 100% viability. Analogs with potent IC50 values (e.g., Analog B) are prioritized for the next phase.

Phase 2: Target Validation — Measuring Direct Kinase Inhibition

Expertise & Experience: A potent effect in a cell viability assay does not confirm that the compound acts via the intended target. It is crucial to transition from a cell-based phenotypic screen to a biochemical assay using purified, recombinant enzyme.[17][18] This step directly measures the interaction between the compound and the target kinase, confirming on-target activity and ruling out non-specific cytotoxicity.

A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as the LanthaScreen™ technology, is an industry-standard method for this purpose.[19][20][21] This assay measures the phosphorylation of a fluorescently labeled substrate by the kinase.[22] Inhibition of the kinase results in a decreased TR-FRET signal, allowing for precise quantification of inhibitor potency.[19][21]

Protocol 2: LanthaScreen™ TR-FRET Kinase Assay
  • Reagent Preparation:

    • Prepare a serial dilution of the test analogs and Alisertib in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution containing recombinant AURKA enzyme and a fluorescein-labeled substrate peptide in kinase buffer.

    • Prepare a solution of ATP in kinase buffer at a concentration close to its Km for AURKA to ensure competitive binding can be accurately assessed.[18]

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of each compound dilution.

    • Add 5 µL of the AURKA/substrate solution to all wells.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 10 µL of a detection solution containing EDTA and a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.[22]

    • Incubate for 60 minutes at room temperature to allow antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at both 495 nm (terbium donor) and 520 nm (fluorescein acceptor).[19][20]

  • Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the ratio versus the log of inhibitor concentration and fit the data to determine the biochemical IC50 value.

Comparative Data: Biochemical IC50 Values vs. AURKA
CompoundBiochemical IC50 (nM) [Hypothetical Data]
Alisertib (Control) 1.2[10]
Analog A 250
Analog B 5
Analog C >20,000

Authoritative Grounding: Comparing the biochemical IC50 (Phase 2) with the cellular IC50 (Phase 1) provides critical insights. Analog B shows high potency in both assays (5 nM vs. 25 nM), suggesting it effectively engages AURKA in a cellular environment. Analog A is significantly less potent against the isolated enzyme than in the cell-based assay, which could indicate off-target effects or other mechanisms contributing to its cytotoxicity. Analog C is inactive in both assays and can be deprioritized.

Phase 3: Cellular Mechanism of Action — Confirming Downstream Pathway Modulation

Expertise & Experience: The final validation step is to confirm that target engagement within the cell translates to the desired biological outcome: modulation of the downstream signaling pathway. This provides unequivocal evidence of the compound's mechanism of action.

AURKA's role in mitosis includes the phosphorylation of Histone H3 at Serine 10 (p-H3).[6] Therefore, a reduction in p-H3 levels in cells treated with the analogs serves as a direct pharmacodynamic biomarker of AURKA inhibition. Western blotting is the gold-standard technique for this analysis.[23]

Protocol 3: Western Blot for Phospho-Histone H3
  • Cell Treatment & Lysis:

    • Plate and grow SKOV3 cells as described in Protocol 1.

    • Treat cells with varying concentrations of Analog B and Alisertib (based on their cellular IC50 values) for a defined period (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[24][25]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[25]

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.[25]

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Note: Avoid using milk as a blocking agent, as its phosphoprotein (casein) content can cause high background.[24][25]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Histone H3 (Ser10).

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[24]

  • Loading Control & Analysis:

    • Strip the membrane and re-probe with an antibody for total Histone H3 or a housekeeping protein like GAPDH or β-actin to ensure equal protein loading.[26]

    • Quantify band intensities using densitometry software. Normalize the p-H3 signal to the total protein/loading control signal.

Trustworthiness: A dose-dependent decrease in the normalized p-H3 signal upon treatment with Analog B, comparable to the effect of Alisertib, would strongly validate its mechanism of action as an in-cell AURKA inhibitor.

Visual Summaries: Workflows and Pathways

A logical experimental workflow ensures a systematic and efficient evaluation of the compound library.

G cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Target Validation cluster_2 Phase 3: MOA Confirmation Compound_Library Analog Library (A, B, C...) + Control Cell_Viability CellTiter-Glo Assay (72h Treatment) Compound_Library->Cell_Viability Dose-response IC50_Cell Determine Cellular IC50 Cell_Viability->IC50_Cell Hit_Selection Identify 'Hits' (e.g., Analog B) IC50_Cell->Hit_Selection Potency < 1µM Biochemical_Assay LanthaScreen TR-FRET (vs. Recombinant AURKA) Hit_Selection->Biochemical_Assay Test potent hits IC50_Bio Determine Biochemical IC50 Biochemical_Assay->IC50_Bio Western_Blot Western Blot Analysis (p-H3 Downstream Marker) IC50_Bio->Western_Blot Confirm in-cell MOA MOA_Confirm Confirm On-Target Cellular Activity Western_Blot->MOA_Confirm Lead_Candidate Lead_Candidate MOA_Confirm->Lead_Candidate

Caption: A tiered screening cascade for identifying and validating kinase inhibitor analogs.

Understanding the target's role in cellular signaling is key to designing mechanism-based assays.

G cluster_0 G2_M G2/M Transition AURKA Aurora Kinase A (AURKA) G2_M->AURKA Activates Spindle Bipolar Spindle Assembly Chrom_Seg Chromosome Segregation Spindle->Chrom_Seg AURKA->Spindle Regulates HistoneH3 Histone H3 AURKA->HistoneH3 Phosphorylates pHistoneH3 Phospho-Histone H3 (Ser10) pHistoneH3->Chrom_Seg Facilitates Condensation Inhibitor This compound Analog (e.g., Analog B) Inhibitor->AURKA Inhibits

Caption: Simplified AURKA signaling pathway and the point of inhibition.

References

The 6-Bromo-1H-Indazol-5-Amine Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, particularly in the pursuit of potent and selective kinase inhibitors. Its ability to mimic the purine core of ATP allows for effective competition at the kinase active site.[1] This guide delves into the nuanced world of the structure-activity relationship (SAR) of 6-bromo-1H-indazol-5-amine derivatives, a class of compounds with significant therapeutic potential. While direct and extensive SAR studies on this specific scaffold are emerging, a comparative analysis of structurally related indazole derivatives provides invaluable insights for researchers, scientists, and drug development professionals. By examining the impact of substitutions on analogous indazole cores, we can extrapolate key principles to guide the rational design of novel this compound-based therapeutics.

The Privileged Indazole Core: A Foundation for Kinase Inhibition

The 1H-indazole ring system is a bioisostere of the purine ring found in ATP, the ubiquitous energy currency and phosphate donor for kinase-mediated phosphorylation. This structural mimicry is the cornerstone of its utility as a kinase inhibitor scaffold. The nitrogen atoms at positions 1 and 2 of the indazole ring can act as hydrogen bond donors and acceptors, forming critical interactions with the hinge region of the kinase ATP-binding pocket.[1] This interaction anchors the inhibitor, providing a stable platform for further modifications that can enhance potency and selectivity.

The strategic placement of a bromine atom at the 6-position and an amine group at the 5-position of the indazole ring offers a versatile platform for synthetic diversification. The 6-bromo substituent is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[2] This allows for the introduction of a wide array of aryl, heteroaryl, and amino moieties into the solvent-exposed region of the ATP-binding pocket, enabling the fine-tuning of inhibitor properties. The 5-amino group, in turn, can be functionalized to forge additional interactions within the active site, further bolstering binding affinity and selectivity.

Comparative SAR Analysis: Lessons from Related Indazole Scaffolds

A comprehensive understanding of the SAR of this compound derivatives can be constructed by analyzing the effects of structural modifications on related indazole-based kinase inhibitors. The following sections dissect the influence of substitutions at key positions on the indazole ring, drawing parallels to inform the design of novel compounds based on the target scaffold.

The Critical Role of the 6-Position Substitution

The 6-position of the indazole ring is a key vector for interacting with the solvent-exposed region of the kinase active site. Modifications at this position can significantly impact potency, selectivity, and pharmacokinetic properties.

Table 1: Impact of 6-Position Modifications on Kinase Inhibitory Activity of Indazole Derivatives

Compound IDCore Scaffold6-Position SubstituentTarget KinaseIC50 (nM)Reference
Axitinib 1H-Indazole2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamideVEGFR, PDGFR, c-KIT0.2 - 1.6[3]
CFI-400945 1H-Indazole(2-(dimethylamino)ethyl)(methyl)aminoPLK42.8[4]
Compound K22 N-(1H-indazol-6-yl)benzenesulfonamideBenzenesulfonamidePLK40.1[5]
Compound 7 1,3-dimethyl-1H-indazol-6-amineN-(4-bromobenzyl)IDO1-[6]

Note: The data presented is for structurally related indazole derivatives and serves to illustrate the impact of 6-position modifications. IC50 values are highly dependent on assay conditions.

As evidenced by the potent activity of Axitinib and CFI-400945, complex and extended substituents at the 6-position are well-tolerated and can lead to high-affinity inhibitors.[3][4] The benzenesulfonamide moiety in Compound K22 demonstrates that hydrogen bonding interactions in this region can be highly beneficial, resulting in picomolar potency against PLK4.[5] The N-(4-bromobenzyl) group in Compound 7, a 6-aminoindazole derivative, highlights the potential for exploring various substituted benzyl groups to probe this pocket.[6] For the this compound scaffold, the bromine atom serves as a synthetic handle to introduce a diverse library of such substituents via cross-coupling reactions.

The Influence of the 5-Amino Group and its Analogs

While direct SAR data for the 5-amino group in the context of a 6-bromo-1H-indazole is limited in the public domain, the role of amino groups and related functionalities at this position in other indazole series provides valuable clues. In a series of JNK3 inhibitors, a 5-anilinophenyl substituent was shown to bind within a hydrophobic "selectivity pocket."[7] This suggests that derivatization of the 5-amino group of our target scaffold with various aryl and heteroaryl groups could be a fruitful strategy for enhancing both potency and selectivity.

Furthermore, the amino group can serve as a key hydrogen bond donor or can be acylated to introduce additional functionalities. The precise impact of these modifications will be highly dependent on the specific kinase target and the topology of its active site.

Modifications at Other Positions of the Indazole Ring

While the 6- and 5-positions are the primary focus, substitutions at other positions of the indazole ring can also modulate activity.

  • N1-Position: Alkylation at the N1 position, as seen in 6-Bromo-1-methyl-1H-indazol-4-amine, can influence the orientation of the indazole ring within the ATP-binding pocket and can also impact metabolic stability.[8] The choice of the N1-substituent can be critical for achieving selectivity against different kinases.

  • 3-Position: The 3-position of the indazole ring often points towards the ribose pocket of the ATP binding site. Small, polar groups at this position can form favorable interactions. For instance, in a series of indazole-based ERK1/2 inhibitors, modifications at the 3-position were explored to optimize activity.[9]

Experimental Protocols for SAR Evaluation

To facilitate the systematic evaluation of novel this compound derivatives, the following experimental protocols are provided as a guide.

General Synthesis of 6-Aryl-1H-Indazol-5-Amine Derivatives via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the diversification of the this compound scaffold.

Materials:

  • This compound

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), palladium catalyst (0.05-0.1 eq), and base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay (Example: PLK4)

This protocol describes a method to assess the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Recombinant human PLK4 kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., containing MgCl₂, DTT, and BSA)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • 384-well microplates

Procedure:

  • Add the test compound at various concentrations to the wells of a microplate.

  • Add the PLK4 kinase and substrate solution to the wells and incubate for a short period (e.g., 15 minutes) at room temperature.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure the luminescence signal, which is proportional to the kinase activity.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Proliferation Assay (MTT Assay)

This assay determines the effect of the synthesized compounds on the proliferation of cancer cell lines.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Visualizing the SAR and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: Key modification sites on the this compound scaffold.

Kinase_Inhibitor_Discovery_Workflow start Start: This compound synthesis Chemical Synthesis (e.g., Suzuki Coupling) start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification biochemical_assay In Vitro Kinase Assay (Determine IC50) purification->biochemical_assay cell_based_assay Cellular Proliferation Assay (Determine GI50) biochemical_assay->cell_based_assay sar_analysis Structure-Activity Relationship Analysis cell_based_assay->sar_analysis sar_analysis->synthesis Iterative Design lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A typical workflow for the discovery of kinase inhibitors.

Simplified_Kinase_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Phosphorylation Cascade Inhibitor This compound Derivative Inhibitor->RTK Inhibition Response Cellular Response (Proliferation, Survival, Angiogenesis) Downstream->Response

Caption: Simplified signaling pathway targeted by indazole-based kinase inhibitors.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. By leveraging the wealth of SAR data from related indazole series, medicinal chemists can make informed decisions in the design of new derivatives with enhanced potency, selectivity, and drug-like properties. The synthetic tractability of the 6-bromo position, coupled with the potential for functionalization of the 5-amino group, provides a rich chemical space to explore. Future work should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives against a panel of clinically relevant kinases. This will not only lead to the discovery of new therapeutic candidates but also contribute to a deeper understanding of the intricate SAR of this valuable heterocyclic scaffold.

References

Alternative synthetic routes for 6-bromo-1H-indazol-5-amine and their efficiency

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Synthetic Strategies for 6-bromo-1H-indazol-5-amine

Authored by a Senior Application Scientist

This guide provides a comparative analysis of two plausible and efficient synthetic pathways for the preparation of this compound, a key intermediate in pharmaceutical research and drug development. Indazole derivatives are a prominent class of heterocyclic compounds, widely recognized for their diverse pharmacological activities.[1][2][3] The specific substitution pattern of the target molecule makes it a valuable scaffold for medicinal chemistry programs.

As no direct, single published synthesis for this exact molecule is readily available, this document extrapolates from established, robust methodologies for analogous indazole compounds. The comparison focuses on overall efficiency, potential yield, scalability, and the chemical logic underpinning each approach. We will explore two primary retrosynthetic strategies: an "Aniline Cyclization Pathway" and a "Benzonitrile Cyclization Pathway."

Comparative Overview of Synthetic Pathways

The selection of a synthetic route is often dictated by factors such as the availability of starting materials, the number of synthetic steps, and the robustness of each transformation. The following table summarizes the key metrics for the two proposed pathways, with yields estimated from analogous transformations reported in the literature.

MetricPathway A: Aniline CyclizationPathway B: Benzonitrile Cyclization
Starting Material 4-Bromo-2-methyl-5-nitroaniline4-Bromo-2-fluoro-5-nitrobenzonitrile
Key Intermediates 6-Bromo-5-nitro-1H-indazole6-Bromo-5-nitro-1H-indazole
Number of Steps 22
Key Reactions Diazotization/Cyclization, Nitro ReductionHydrazine Cyclization, Nitro Reduction
Estimated Overall Yield ~65-75%~70-80%
Key Advantages Well-established cyclization method.Often higher yielding cyclization; avoids diazonium salts.
Potential Challenges Handling of potentially unstable diazonium intermediates.Availability and cost of the fluorinated starting material.

Pathway A: Aniline Cyclization Route

This classical approach builds the indazole core from a substituted aniline precursor. The substitution pattern is established on the benzene ring early, and the subsequent cyclization is a well-documented and reliable transformation.

Logical Workflow for Pathway A

SM 4-Bromo-2-methyl-5-nitroaniline INT 6-Bromo-5-nitro-1H-indazole SM->INT 1. NaNO₂, Acetic Acid 2. Heat (Cyclization) Yield: ~70-85% PROD This compound INT->PROD SnCl₂·2H₂O, HCl/Ethanol Yield: ~90-95%

Caption: Workflow for the Aniline Cyclization Pathway (A).

Expertise & Rationale

The strength of this pathway lies in its use of fundamental, predictable organic reactions.

  • Step 1: Indazole Formation via Diazotization: The synthesis commences with the diazotization of 4-bromo-2-methyl-5-nitroaniline using a nitrite source like sodium nitrite in an acidic medium (e.g., acetic acid). The resulting diazonium salt is not isolated but undergoes in-situ thermal cyclization to form the indazole ring.[1] The methyl group ortho to the amine is crucial as it participates in the cyclization, ultimately being incorporated into the pyrazole ring. This method provides excellent control over the regiochemistry, as the positions of the bromo and nitro groups are fixed from the start.

  • Step 2: Nitro Group Reduction: The final step is the reduction of the nitro group on the indazole intermediate to the desired 5-amine. The use of stannous chloride (SnCl₂) dihydrate in an acidic alcoholic solvent is a classic, high-yielding, and chemoselective method for this transformation, leaving the bromo substituent and the indazole core intact.[1][4]

Detailed Experimental Protocol: Pathway A

Step 1: Synthesis of 6-Bromo-5-nitro-1H-indazole This procedure is adapted from established methods for nitroindazole synthesis.[1]

  • To a solution of 4-bromo-2-methyl-5-nitroaniline (1.0 eq) in glacial acetic acid, add acetic anhydride (2.0 eq).

  • Heat the mixture to 70-80°C.

  • Add sodium nitrite (1.25 eq) portion-wise over 30 minutes, ensuring the temperature is maintained.

  • After the addition is complete, stir the reaction mixture at 80°C for 2 hours or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice with stirring.

  • Filter the resulting precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 6-bromo-5-nitro-1H-indazole, which can be used in the next step without further purification.

Step 2: Synthesis of this compound This protocol is based on the standard reduction of nitroindazoles.[4]

  • Suspend 6-bromo-5-nitro-1H-indazole (1.0 eq) in ethanol (approx. 10 mL per gram of substrate).

  • Add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the suspension.

  • Add concentrated hydrochloric acid (approx. 4 mL per gram of substrate) and heat the mixture to 60-70°C.

  • Stir at this temperature for 2-3 hours, monitoring the reaction by TLC.

  • Upon completion, cool the mixture in an ice bath and carefully neutralize by the slow addition of a concentrated sodium hydroxide or potassium bicarbonate solution until the pH is >8.

  • Extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography if necessary.

Pathway B: Benzonitrile Cyclization Route

This alternative strategy employs a nucleophilic aromatic substitution (SNAr) reaction, where hydrazine displaces a halogen (typically fluorine) ortho to an activating group (nitrile), followed by cyclization to form the indazole ring. This method is particularly effective for producing aminoindazoles.[5][6]

Logical Workflow for Pathway B

SM 4-Bromo-2-fluoro-5-nitrobenzonitrile INT 6-Bromo-5-nitro-1H-indazole SM->INT Hydrazine Hydrate (excess) Heat Yield: ~75-90% PROD This compound INT->PROD SnCl₂·2H₂O, HCl/Ethanol Yield: ~90-95%

Caption: Workflow for the Benzonitrile Cyclization Pathway (B).

Expertise & Rationale

This pathway leverages the high reactivity of activated aryl fluorides.

  • Step 1: Indazole Formation via Hydrazine Cyclization: The synthesis begins with 4-bromo-2-fluoro-5-nitrobenzonitrile. The fluorine atom is activated towards nucleophilic attack by the ortho-nitrile and para-nitro groups. Reaction with hydrazine hydrate proceeds via an initial SNAr reaction, followed by an intramolecular cyclization onto the nitrile carbon to form the pyrazole ring of the indazole system.[6][7][8] This method often results in high yields and avoids the use of diazotization reagents. The intermediate formed is identical to that in Pathway A.

  • Step 2: Nitro Group Reduction: The reduction of the intermediate 6-bromo-5-nitro-1H-indazole is performed under the same conditions as described in Pathway A, utilizing the reliability of SnCl₂ reduction.

Detailed Experimental Protocol: Pathway B

Step 1: Synthesis of 6-Bromo-5-nitro-1H-indazole This procedure is adapted from syntheses involving fluorobenzonitriles and hydrazine.[5][6]

  • In a round-bottom flask, add 4-bromo-2-fluoro-5-nitrobenzonitrile (1.0 eq) to an excess of hydrazine hydrate (10-20 eq).

  • Heat the reaction mixture to 80-100°C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • After the starting material is consumed, cool the mixture to room temperature.

  • Slowly add cold water to the reaction mixture to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain 6-bromo-5-nitro-1H-indazole. The purity is often sufficient for the subsequent step.

Step 2: Synthesis of this compound The protocol for this step is identical to Step 2 in Pathway A.

Conclusion and Recommendation

Both Pathway A and Pathway B represent viable and efficient strategies for the synthesis of this compound.

  • Pathway A (Aniline Cyclization) is a classic route that relies on readily understood transformations. Its primary drawback is the handling of diazonium salts, which can be unstable, although in-situ consumption mitigates this risk.

  • Pathway B (Benzonitrile Cyclization) is likely to provide a higher overall yield due to the typically very efficient hydrazine cyclization step.[6][7] The main consideration for this route is the commercial availability and cost of the starting material, 4-bromo-2-fluoro-5-nitrobenzonitrile.

For laboratory-scale synthesis where yield is paramount, Pathway B is recommended , provided the starting material is accessible. For larger-scale production or if the fluorinated precursor is unavailable, Pathway A offers a robust and dependable alternative using more traditional reagents. In both cases, the final nitro group reduction is a standard and high-yielding transformation.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-bromo-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-bromo-1H-indazol-5-amine, a halogenated indazole derivative. Adherence to these procedures is crucial for regulatory compliance and the protection of both laboratory personnel and the environment.

I. Hazard Identification and Risk Assessment

This compound, as a halogenated aromatic amine, should be handled as a potentially hazardous substance. Based on data from similar compounds, it may cause skin and eye irritation, and could be harmful if inhaled or ingested.[2][3][4] As with many research chemicals, its toxicological properties have not been fully investigated.[2] Therefore, a conservative approach to handling and disposal is warranted.

Key Potential Hazards:

  • Skin and eye irritant.

  • Potential for respiratory tract irritation.[2]

  • Harmful if swallowed or inhaled.

  • As a bromo-compound, it is classified as a halogenated organic compound, which has specific disposal requirements under the Resource Conservation and Recovery Act (RCRA).[5][6][7][8]

II. Personal Protective Equipment (PPE) and Handling Precautions

Before beginning any disposal procedure, it is essential to be outfitted with the appropriate PPE. All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][3]

PPE ItemSpecificationPurpose
Eye Protection Tightly fitting safety goggles or a face shield.To protect against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact.
Body Protection A lab coat or chemical-resistant apron.To protect personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if dust is generated outside of a fume hood.To prevent the inhalation of dust or vapors.

Incompatible Materials: It is crucial to avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous and potentially hazardous reactions.[2][4][9]

III. Waste Segregation: A Critical First Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal. Due to its bromine content, this compound is categorized as a halogenated organic compound and must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[1][10][11]

Core Principles of Waste Segregation:

  • Do Not Mix: Never combine halogenated waste with non-halogenated organic waste. This co-mingling complicates and increases the cost of disposal.[1][11]

  • Original Containers: When feasible, leave the chemical in its original container to prevent misidentification.

  • Container Compatibility: Ensure the waste container is made of a material compatible with the chemical. High-density polyethylene (HDPE) containers are generally recommended for halogenated organic waste.[1]

IV. Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3][7] This ensures the compound is managed in an environmentally responsible and compliant manner.

1. Pure or Unused this compound:

  • Carefully transfer the solid chemical into a designated "Halogenated Organic Waste" container.

  • Ensure the container is properly labeled with the chemical name and hazard information.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

2. Contaminated Materials (e.g., gloves, weighing paper, pipette tips):

  • All materials that have come into contact with this compound should be considered hazardous waste.

  • Place these items in a sealed, labeled bag and then into the solid "Halogenated Organic Waste" container.

3. Solutions Containing this compound:

  • Collect all liquid waste containing this compound in a designated "Halogenated Organic Liquid Waste" container.

  • The container must have a secure, tight-fitting lid to prevent evaporation of volatile components.[5][10]

  • Do not overfill the container; leave adequate headspace for expansion.

4. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • With appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[3]

  • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Thoroughly clean the spill area with an appropriate solvent and decontaminating solution.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe disposal of this compound.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal & Collection cluster_final Final Disposition start Start: Handling this compound ppe Don Appropriate PPE start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Type of Waste? fume_hood->waste_type pure_solid Pure Solid or Unused Reagent waste_type->pure_solid Solid contaminated_solid Contaminated Solids (Gloves, Paper) waste_type->contaminated_solid Solid liquid_solution Liquid Solution waste_type->liquid_solution Liquid spill Spill waste_type->spill Accident solid_waste_container Collect in 'Halogenated Organic Solid Waste' Container pure_solid->solid_waste_container contaminated_solid->solid_waste_container liquid_waste_container Collect in 'Halogenated Organic Liquid Waste' Container liquid_solution->liquid_waste_container spill_cleanup Contain with Inert Absorbent spill->spill_cleanup storage Store Waste Container in a Secure, Ventilated Area solid_waste_container->storage liquid_waste_container->storage spill_cleanup->solid_waste_container disposal_service Arrange for Pickup by a Licensed Waste Disposal Service storage->disposal_service

Caption: Workflow for the safe disposal of this compound.

Regulatory Compliance

The disposal of hazardous waste is strictly regulated by the Environmental Protection Agency (EPA) under RCRA.[5] It is the responsibility of the waste generator to ensure that all chemical waste is properly identified, labeled, and disposed of in accordance with federal, state, and local regulations.[5][7][12] Failure to comply can result in significant penalties.

For further guidance, consult your institution's Environmental Health and Safety (EHS) department. They can provide specific instructions and resources for hazardous waste disposal at your facility.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-bromo-1H-indazol-5-amine
Reactant of Route 2
Reactant of Route 2
6-bromo-1H-indazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.